molecular formula C10H11N3 B1590703 (4-(1H-Imidazol-2-yl)phenyl)methanamine CAS No. 326409-72-7

(4-(1H-Imidazol-2-yl)phenyl)methanamine

カタログ番号: B1590703
CAS番号: 326409-72-7
分子量: 173.21 g/mol
InChIキー: VDRVYAZGWHECCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound (4-(1H-Imidazol-2-yl)phenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(1H-Imidazol-2-yl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-Imidazol-2-yl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[4-(1H-imidazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVYAZGWHECCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573894
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326409-72-7
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of (4-(1H-Imidazol-2-yl)phenyl)methanamine .

CAS Number: 326409-72-7 Synonyms: 4-(1H-Imidazol-2-yl)benzylamine; 4-(2-Imidazolyl)benzylamine; [4-(1H-Imidazol-2-yl)phenyl]methanamine.[1]

Executive Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a bifunctional heterocyclic building block characterized by a primary benzylic amine and a C2-substituted imidazole ring. This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of H3 histamine receptor antagonists, enzyme inhibitors (e.g., TAAR1 agonists), and as a rigid linker in Fragment-Based Drug Discovery (FBDD). Its dual basicity and hydrogen-bonding capability make it a versatile scaffold for supramolecular assembly and metal-organic frameworks (MOFs).

Chemical Profile & Properties[2][3][4][5][6][7]

The compound exists as a free base but is frequently handled as a hydrochloride or dihydrochloride salt to enhance stability and solubility.

Physicochemical Data
PropertyValueNote
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol Free Base
CAS Number 326409-72-7Free Base
CAS (Dihydrochloride) 2248336-12-9Salt Form
Appearance Off-white to pale yellow solidHygroscopic in salt form
Predicted pKa₁ ~7.0Imidazole (N3 protonation)
Predicted pKa₂ ~9.5Benzyl amine (NH₂ protonation)
LogP 0.9 (Predicted)Moderate lipophilicity
Boiling Point 345.0 ± 25.0 °CPredicted at 760 mmHg
Solubility DMSO, Methanol, Water (as salt)Limited solubility in non-polar solvents

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. The Debus-Radziszewski Imidazole Synthesis is preferred for its operational simplicity and scalability, while the Pinner Synthesis offers higher regiocontrol if starting from nitriles.

Route A: Modified Debus-Radziszewski Synthesis (Recommended)

This pathway utilizes 4-formylbenzylamine (often N-protected) reacting with glyoxal and ammonia.

Protocol:

  • Protection: React 4-(aminomethyl)benzoic acid or 4-aminomethylbenzaldehyde with Di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine.

  • Cyclization: Treat tert-butyl (4-formylphenyl)carbamate with glyoxal (40% aq.) and ammonium acetate in methanol/acetic acid at reflux.

  • Deprotection: Hydrolysis of the Boc group using 4M HCl in dioxane or Trifluoroacetic acid (TFA) in DCM.

Route B: Nitrile-Aminoacetal Condensation

Suitable when starting from 4-cyanobenzylamine.

Protocol:

  • Imidate Formation: React 4-cyanobenzylamine with dry HCl in methanol/ethanol to form the ethyl imidate hydrochloride.

  • Cyclization: Condense the imidate with aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization (e.g., conc. HCl/reflux) to close the imidazole ring.

Visualization: Synthetic Workflow

The following diagram illustrates the Modified Debus-Radziszewski pathway, highlighting the critical intermediate steps.

SynthesisPath Start 4-(Aminomethyl) benzaldehyde Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-4-formyl benzylamine Step1->Inter1 Step2 Cyclization (Glyoxal, NH4OAc, MeOH) Inter1->Step2 Inter2 N-Boc-4-(1H-imidazol-2-yl) benzylamine Step2->Inter2 Step3 Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Final (4-(1H-Imidazol-2-yl) phenyl)methanamine Step3->Final

Figure 1: Step-wise synthesis via N-Boc protected aldehyde condensation.

Analytical Characterization & Handling

Self-Validating Analytical Criteria

To ensure scientific integrity, the synthesized product must meet the following criteria before use in biological assays:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Imidazole Protons: Singlet or broad signal at ~7.0–7.3 ppm (2H, C4-H & C5-H).

    • Aromatic Protons: Two doublets at ~7.4 ppm and ~7.9 ppm (AA'BB' system).

    • Benzylic Protons: Singlet at ~3.8–4.0 ppm (2H, CH₂).

    • Amine Protons: Broad singlet (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 174.1 [M+H]⁺.

  • HPLC Purity: >95% at 254 nm.

Handling and Stability
  • Storage: Store at -20°C under inert atmosphere (Ar or N₂). The free base absorbs CO₂ from air; salt forms (HCl) are more stable but hygroscopic.

  • Reconstitution: Soluble in water (as salt), DMSO, and Methanol. Avoid storing in solution for >24 hours at room temperature.

Applications in Drug Discovery[2][4][7]

Pharmacophore Utility

This compound is a "privileged structure" in medicinal chemistry.[2]

  • H3 Receptor Antagonists: The imidazole ring mimics the histamine headgroup, while the benzylamine linker provides rigid spacing to interact with secondary binding pockets.

  • TAAR1 Agonists: Trace Amine-Associated Receptor 1 ligands often feature a benzylamine core. The imidazole substitution modulates receptor affinity and metabolic stability.

  • Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), it is an ideal starting fragment for X-ray crystallographic screening.

Mechanism of Interaction

The imidazole moiety acts as a monodentate or bidentate ligand in metalloenzymes (e.g., Heme oxygenase inhibition) or as a hydrogen bond donor/acceptor in GPCR active sites.

InteractionMap Compound (4-(1H-Imidazol-2-yl) phenyl)methanamine Mech1 Imidazole-Glu Interaction (Salt Bridge/H-Bond) Compound->Mech1 Mech2 Benzylic Amine Asp Interaction Compound->Mech2 Mech3 Metal Coordination (Fe/Zn) Compound->Mech3 Target1 H3 Histamine Receptor (Antagonist) Target2 TAAR1 (Agonist) Target3 Metalloenzymes (CYP450/Heme) Mech1->Target1 Mech2->Target1 Mech2->Target2 Mech3->Target3

Figure 2: Biological interaction mapping of the scaffold.

References

  • PubChem. (n.d.). Compound Summary: (4-(1H-imidazol-2-yl)phenyl)methanamine.[3][4] National Library of Medicine. Retrieved from [Link]

  • Debus, H. (1858). Ueber die Darstellung des Glyoxalins. Annalen der Chemie und Pharmacie. (Foundational chemistry for imidazole synthesis).

Sources

The Privileged Scaffold: A Technical Guide to Imidazole Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring (1,3-diazole) is a planar, five-membered aromatic heterocycle that serves as a cornerstone in modern medicinal chemistry.[1] Often termed a "privileged scaffold," its ubiquity in nature (e.g., Histidine, Histamine) and its unique physicochemical properties—specifically its amphoteric nature and ability to coordinate with metal ions—make it an indispensable pharmacophore.

This technical guide dissects the biological activity of imidazole-containing compounds, moving beyond basic definitions to explore the causal mechanisms of their therapeutic effects.[2][3] It focuses on two primary domains: antifungal azoles (targeting CYP51) and anticancer agents (microtubule destabilization), providing validated experimental protocols for synthesis and bioassay.

The Chemical Basis of Biological Efficacy

The biological versatility of imidazole stems from its electronic structure. It acts as both a hydrogen bond donor (via N1-H) and an acceptor (via N3).

  • Metal Coordination: The unshared electron pair on the N3 atom allows imidazole to act as a ligand for transition metals, most notably the heme iron (

    
    ) in cytochrome P450 enzymes. This is the mechanistic anchor  for its antifungal activity.
    
  • Acid-Base Properties: With a pKa of approximately 7.0, imidazole can exist in neutral or cationic forms at physiological pH, allowing it to interact with anionic pockets in receptor proteins or nucleic acids.

Therapeutic Domain A: Antifungal Potency (The Gold Standard)

The most commercially successful application of imidazole derivatives (e.g., Ketoconazole, Miconazole) is in the treatment of mycoses.

Mechanism of Action: CYP51 Inhibition

The primary target is Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the fungal equivalent of cholesterol.[4]
  • Binding: The N3 atom of the imidazole ring coordinates axially to the heme iron of CYP51.

  • Blockade: This coordination prevents oxygen activation, blocking the demethylation of lanosterol.

  • Lethality: This leads to the accumulation of toxic 14

    
    -methylsterols and the depletion of ergosterol, compromising cell membrane integrity and fluidity.
    
Visualization: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the specific blockade point within the fungal sterol pathway.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 binds to ToxicIntermediates Accumulation of 14α-methylsterols CYP51->ToxicIntermediates Blocked Pathway Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Catalysis Imidazole Imidazole Inhibitor (e.g., Ketoconazole) Imidazole->CYP51 Inhibits (N3-Fe coordination) MembraneFailure Fungal Cell Death ToxicIntermediates->MembraneFailure Ergosterol->MembraneFailure Depletion leads to

Caption: Disruption of ergosterol biosynthesis by imidazole-based CYP51 inhibition, leading to membrane failure.

Therapeutic Domain B: Oncology & Microtubule Targeting[3][6]

While famous for antifungal activity, imidazole scaffolds are increasingly prominent in oncology, particularly as Microtubule Destabilizing Agents (MDAs) .

Mechanism: Tubulin Polymerization Inhibition

Unlike taxanes which stabilize microtubules, certain imidazole derivatives (e.g., 2-aryl-4-benzoyl-imidazoles) bind to the colchicine-binding site of tubulin.

  • Causality: Binding prevents the polymerization of tubulin dimers into microtubules.

  • Effect: This arrests the cell cycle in the G2/M phase, preventing mitotic spindle formation and triggering apoptosis.[2][5]

Structure-Activity Relationship (SAR) Summary

The following table summarizes key substitutions enhancing anticancer potency in 2-aryl-imidazoles.

PositionSubstituentEffect on ActivityMechanistic Insight
C-2 3,4,5-trimethoxyphenylHigh Increase Mimics the A-ring of Colchicine; maximizes hydrophobic pocket fit.
N-1 Methyl / EthylModerateControls lipophilicity; too bulky reduces binding affinity.
C-4 Carbonyl linkerEssentialProvides H-bond acceptor capability for tubulin interaction.
C-5 H or small alkylNeutralSteric tolerance is low in this region of the binding pocket.

Experimental Protocols (Self-Validating Systems)

Synthesis: The Debus-Radziszewski Reaction (Optimized)

This 4-component condensation is the most robust method for synthesizing tri-substituted imidazoles.

Reagents:

  • Benzil (1.0 eq)

  • Aldehyde (1.0 eq)

  • Ammonium Acetate (4.0 eq)

  • Solvent: Acetic Acid (Glacial) or Ethanol with catalytic

    
    .
    

Protocol:

  • Preparation: In a round-bottom flask, dissolve Benzil (10 mmol) and the aromatic Aldehyde (10 mmol) in 20 mL of Glacial Acetic Acid.

  • Activation: Add Ammonium Acetate (40 mmol). Note: Excess ammonium acetate is critical to drive the equilibrium forward and provide the nitrogen source.

  • Reflux: Heat the mixture to 100°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice-water. The sudden polarity shift precipitates the hydrophobic imidazole product.

  • Purification: Neutralize with Ammonium Hydroxide (to pH 8) to ensure the imidazole is in its free base form (not the acetate salt). Filter the precipitate and recrystallize from ethanol.

Validation Check:

  • Yield: Expected >80%.

  • Purity: Melting point determination and

    
    -NMR (Look for the singlet proton at the C-2 position if di-substituted, or aromatic shifts if tri-substituted).
    
Bioassay: Antifungal Susceptibility Testing (CLSI M27 Standard)

To validate biological activity, use the broth microdilution method.[6]

Workflow:

  • Inoculum Prep: Adjust Candida albicans suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland standard). Dilute 1:1000 in RPMI 1640 medium.
  • Compound Dilution: Prepare serial twofold dilutions of the imidazole derivative in DMSO (Final concentration range: 0.125 to 64

    
    ).
    
  • Incubation: Add 100

    
     of inoculum to 100 
    
    
    
    of drug dilution in a 96-well plate. Incubate at 35°C for 24-48 hours.
  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing prominent growth inhibition (50% or 90% reduction compared to growth control).

Validation Controls:

  • Positive Control: Fluconazole (Known MIC).

  • Growth Control: Inoculum + Solvent (DMSO < 1%) without drug. Must show turbidity.

  • Sterility Control: Media only. Must remain clear.

Visualization: Synthesis & Assay Workflow

Protocol_Workflow cluster_0 Synthesis (Debus-Radziszewski) cluster_1 Validation (CLSI M27) Reactants Benzil + Aldehyde + NH4OAc Reflux Reflux 100°C (Acetic Acid) Reactants->Reflux Precipitation Ice Water Quench + Neutralization Reflux->Precipitation Product Imidazole Derivative Precipitation->Product Dilution Serial Dilution (RPMI 1640) Product->Dilution Dissolve in DMSO Inoculation Add C. albicans (0.5 McFarland) Dilution->Inoculation Incubation 35°C / 24-48h Inoculation->Incubation MIC MIC Determination Incubation->MIC

Caption: Integrated workflow for the synthesis and biological validation of imidazole derivatives.

References

  • Structure and Biological Activities: Bhor, R. J., et al. (2022). "A Review on Imidazole and Various Biological Activities." International Journal of Pharmacy & Pharmaceutical Research. Link

  • Antifungal Mechanism (CYP51): Hargrove, T. Y., et al. (2017). "CYP51 as a target for antifungal drug development."[7][8] Chemical Reviews. Link

  • Anticancer Mechanisms: Zhang, L., et al. (2014). "Imidazoles as potential anticancer agents."[1][5][9][10] Medicinal Chemistry Research. Link

  • Synthesis Protocol: Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones." Organic Letters. Link

  • Assay Standard: Clinical and Laboratory Standards Institute (CLSI).[11][12] (2017).[8] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4)."[12][13] Link

Sources

Spectroscopic Characterization of (4-(1H-Imidazol-2-yl)phenyl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (4-(1H-Imidazol-2-yl)phenyl)methanamine in Medicinal Chemistry

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structural architecture, featuring a 2-phenyl-1H-imidazole core linked to a methanamine group, presents a versatile scaffold for the design of novel therapeutic agents. The imidazole ring is a common motif in biologically active molecules, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzymes. The phenylmethanamine portion provides a key basic nitrogen center and a flexible linker, allowing for diverse interactions with biological targets. Understanding the precise structural and electronic properties of this molecule is paramount for its effective utilization in medicinal chemistry programs. This guide provides an in-depth analysis of the expected spectroscopic data for (4-(1H-Imidazol-2-yl)phenyl)methanamine, offering a foundational reference for its synthesis, characterization, and application in drug development.

While direct experimental spectra for (4-(1H-Imidazol-2-yl)phenyl)methanamine are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive analysis. This approach allows researchers to anticipate the key spectral features, aiding in the identification and purity assessment of this important synthetic intermediate.

Molecular Structure and Key Features

The structural features of (4-(1H-Imidazol-2-yl)phenyl)methanamine that dictate its spectroscopic properties are:

  • 2-Phenyl-1H-imidazole Core: This forms the aromatic heart of the molecule. The electronic interplay between the phenyl and imidazole rings will influence the chemical shifts in NMR, the vibrational frequencies in IR, and the electronic transitions in UV-Vis spectroscopy.

  • Aminomethyl Group (-CH₂NH₂): This flexible side chain introduces a primary amine, which is a key site for protonation and chemical modification. Its protons and carbon will have characteristic NMR signals, and the N-H bonds will exhibit distinct IR absorptions.

  • Para-Substitution Pattern: The 1,4-disubstituted benzene ring will give rise to a characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For (4-(1H-Imidazol-2-yl)phenyl)methanamine, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 acq1 Acquire ¹H NMR spectrum acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) for full assignment acq2->acq3 proc1 Fourier Transform proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 1: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Data
~12.5br s1HImidazole N-HThe N-H proton of the imidazole ring is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. For example, the N-H proton in 2,4,5-triphenyl-1H-imidazole appears at 12.51 ppm[1].
~7.8-8.0d2HAromatic C-H (ortho to imidazole)The protons on the phenyl ring ortho to the electron-withdrawing imidazole group will be deshielded and appear downfield as a doublet.
~7.4-7.6d2HAromatic C-H (ortho to CH₂NH₂)The protons on the phenyl ring ortho to the aminomethyl group will be slightly more shielded than their counterparts and appear as a doublet. In 4-(1H-imidazol-1-yl)benzaldehyde, the aromatic protons appear as doublets at 7.60 and 8.03 ppm[2].
~7.1-7.3s2HImidazole C-HThe two C-H protons of the imidazole ring are expected to appear as singlets in the aromatic region.
~3.8s2H-CH₂-The methylene protons of the aminomethyl group will appear as a singlet.
~1.5-2.0br s2H-NH₂The amine protons will likely be a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Comparative Data
~145-150Imidazole C2The carbon atom at position 2 of the imidazole ring, attached to the phenyl group, will be the most downfield of the imidazole carbons. In 2-phenyl-1H-imidazole derivatives, this carbon typically appears in this region[1].
~135-140Aromatic C (ipso- to imidazole)The ipso-carbon of the phenyl ring attached to the imidazole will be downfield.
~130-135Aromatic C (ipso- to CH₂NH₂)The ipso-carbon of the phenyl ring attached to the aminomethyl group.
~128-130Aromatic C-HThe carbons of the phenyl ring bearing protons.
~120-125Imidazole C4/C5The C4 and C5 carbons of the imidazole ring. In 4-(1H-imidazol-1-yl)benzaldehyde, the imidazole carbons appear at 117.54 and 131.23 ppm[2].
~45-CH₂-The methylene carbon of the aminomethyl group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection intro1 Direct Infusion or GC/LC ion1 Electron Ionization (EI) or Electrospray Ionization (ESI) anal1 Quadrupole or Time-of-Flight (TOF) detect1 Electron Multiplier cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion cluster_anal cluster_anal cluster_ion->cluster_anal cluster_detect cluster_detect cluster_anal->cluster_detect

Figure 2: Generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum

The molecular formula of (4-(1H-Imidazol-2-yl)phenyl)methanamine is C₁₀H₁₁N₃, with a monoisotopic mass of 173.0953 g/mol .

  • Molecular Ion Peak (M⁺): In an EI spectrum, a prominent molecular ion peak is expected at m/z 173. The molecular ion of 2-phenyl-1H-imidazole is observed at m/z 144[3].

  • Key Fragmentation Patterns:

    • Loss of NH₂: A fragment at m/z 157, corresponding to the loss of the amino radical (•NH₂).

    • Formation of a Tropylium-like Ion: A significant peak at m/z 104, corresponding to the [C₇H₆N]⁺ fragment, is likely.

    • Imidazolyl Cation: A fragment corresponding to the imidazolyl moiety.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

IR_Workflow cluster_sample Sample Preparation cluster_scan Spectral Acquisition cluster_analysis Data Analysis sample1 Solid sample (ATR or KBr pellet) scan1 Scan from 4000 to 400 cm⁻¹ analysis1 Identify characteristic absorption bands cluster_sample cluster_sample cluster_scan cluster_scan cluster_sample->cluster_scan cluster_analysis cluster_analysis cluster_scan->cluster_analysis UVVis_Workflow cluster_prep_uv Sample Preparation cluster_scan_uv Spectral Acquisition cluster_analysis_uv Data Analysis prep_uv1 Prepare a dilute solution in a UV-transparent solvent (e.g., ethanol or methanol) scan_uv1 Scan from ~200 to 400 nm analysis_uv1 Identify λmax and molar absorptivity (ε) cluster_prep_uv cluster_prep_uv cluster_scan_uv cluster_scan_uv cluster_prep_uv->cluster_scan_uv cluster_analysis_uv cluster_analysis_uv cluster_scan_uv->cluster_analysis_uv

Figure 4: General procedure for obtaining a UV-Vis spectrum.
Predicted UV-Vis Absorption

The conjugated system of the 2-phenyl-1H-imidazole core is expected to give rise to strong UV absorptions.

  • λmax: An absorption maximum (λmax) is predicted to be in the range of 280-300 nm. This corresponds to the π → π* electronic transition of the conjugated aromatic system. The exact position of λmax will be sensitive to the solvent polarity.

Conclusion: A Predictive Spectroscopic Profile for a Key Medicinal Chemistry Scaffold

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of (4-(1H-Imidazol-2-yl)phenyl)methanamine. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this important molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory. As the use of (4-(1H-Imidazol-2-yl)phenyl)methanamine and its derivatives continues to grow in the field of drug discovery, this guide will serve as a foundational document for its spectroscopic analysis.

References

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • Xia, Y., et al. (2011). 2-Phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3248. [Link]

  • PubChem. (n.d.). 2-Phenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Merritt, J. M., et al. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCrData, 8(7). [Link]

Sources

Technical Guide: (4-(1H-Imidazol-2-yl)phenyl)methanamine & Imidazole-Based SSTR3 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (4-(1H-Imidazol-2-yl)phenyl)methanamine and its related pharmacophore, (4-phenyl-1H-imidazol-2-yl)methanamine , focusing on their application as selective Somatostatin Receptor 3 (SSTR3) agonists.

Executive Summary

The somatostatin receptor subtype 3 (SSTR3) is a G-protein-coupled receptor (GPCR) critically involved in neuronal signaling, apoptosis, and the regulation of hormone secretion in pancreatic


-cells.[1][2][3] Unlike other SSTR subtypes (1, 2, 4, 5) which are broadly distributed, SSTR3 exhibits a unique localization to primary cilia , acting as a sensory antenna for paracrine signaling.[2][3]

(4-(1H-Imidazol-2-yl)phenyl)methanamine and its structural isomer (4-phenyl-1H-imidazol-2-yl)methanamine represent a class of non-peptide, small-molecule agonists. These scaffolds have emerged as vital tools for probing ciliary signaling and as potential therapeutic leads for Non-Functioning Pituitary Adenomas (NFPAs) and specific neuroendocrine tumors where SSTR3 is highly expressed but SSTR2-targeting drugs (e.g., Octreotide) fail.

Chemical Identity & Structural Pharmacology

Nomenclature and Connectivity

Precision in chemical structure is vital, as the "phenyl-imidazole-methanamine" scaffold allows for isomeric variation. The most potent SSTR3 agonist series, developed by Merck and others, utilizes the (4-phenyl-1H-imidazol-2-yl)methanamine core.

  • Core Scaffold: Imidazole ring substituted at position 4 with a phenyl group and at position 2 with a methanamine group (

    
    ).
    
  • User Query Variant: (4-(1H-Imidazol-2-yl)phenyl)methanamine implies the methanamine is on the phenyl ring.[4][5] While chemically valid, the high-affinity SSTR3 pharmacophore typically places the basic amine on the imidazole C2 position to mimic the Lysine residue of the native Somatostatin-14 peptide (Trp-Lys pharmacophore).

Key Compound Data (Representative Agonist 5c):

  • EC50 (hSSTR3): 5.2 nM

  • Selectivity: >100-fold over SSTR1, SSTR2, SSTR4, and SSTR5.

  • Mechanism: Full Agonist (inverts the activity of related antagonist scaffolds).

Structure-Activity Relationship (SAR)

The imidazole ring serves as a bioisostere for the peptide bond, while the pendant amine mimics the cationic side chain of Lysine-9 in Somatostatin-14.

  • Basic Amine: Essential for salt-bridge formation with Asp124 (TM3) in the SSTR3 binding pocket.

  • Phenyl Ring: Occupies a hydrophobic pocket defined by Phe and Trp residues (aromatic stacking).

  • Imidazole Core: Provides a rigid spacer that orients the amine and phenyl groups into the correct bioactive conformation.

Mechanism of Action: Ciliary Signaling[6][7]

SSTR3 is unique among SSTRs due to its specific localization sequence (specifically the IC3 loop motif) that targets it to the primary cilium.

Signaling Pathway

Upon binding the agonist, SSTR3 undergoes a conformational change that activates the inhibitory G-protein (


).
  • Activation: Ligand binds SSTR3 in the ciliary membrane.

  • Coupling:

    
     dissociates from 
    
    
    
    .
  • Effector Modulation:

    
     inhibits Adenylate Cyclase (AC3) , the primary cyclase in cilia.
    
  • Second Messenger: Rapid depletion of ciliary cAMP .

  • Downstream Effects:

    • Neuronal: Increases excitability by modulating K+ channels.

    • Endocrine: Suppresses insulin secretion (in

      
      -cells).[1][2][3]
      
    • Oncology: Induces apoptosis via p53-dependent pathways and upregulation of Bax.

Pathway Visualization

SSTR3_Signaling cluster_cilium Primary Cilium Compartment Agonist Imidazole Agonist (Extracellular) SSTR3 SSTR3 Receptor (Ciliary Membrane) Agonist->SSTR3 Binding (nM affinity) Gi Gi/o Protein (Heterotrimeric) SSTR3->Gi Activates AC3 Adenylate Cyclase III Gi->AC3 Inhibits (-) cAMP cAMP Levels AC3->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Effect_Apoptosis Apoptosis (Tumor Suppression) PKA->Effect_Apoptosis Disinhibition of pro-apoptotic factors Effect_Insulin Insulin Suppression (Beta-Cells) PKA->Effect_Insulin Reduced Exocytosis

Figure 1: SSTR3 signaling cascade within the primary cilium.[1] Note the critical node of Adenylate Cyclase III inhibition.

Experimental Protocols

Synthesis of the Core Scaffold

Target: (4-phenyl-1H-imidazol-2-yl)methanamine.[4][5] Method: Cyclization of


-bromoacetophenone with a protected amidine.

Step-by-Step Methodology:

  • Reagents: 2-Bromoacetophenone (1.0 eq), Cbz-aminoacetamidine (1.2 eq),

    
     (3.0 eq), DMF/THF.
    
  • Cyclization:

    • Dissolve 2-Bromoacetophenone in dry THF.

    • Add Cbz-aminoacetamidine (prepared from Cbz-glycine nitrile via Pinner synthesis or commercially sourced).

    • Reflux at 70°C for 4-6 hours.

    • Mechanism:[1][2][3][6][7][8][9] Nucleophilic attack of the amidine nitrogen on the

      
      -carbon, followed by cyclodehydration to form the imidazole ring.
      
  • Workup: Evaporate solvent, extract with EtOAc, wash with brine. Purify intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection (Cbz removal):

    • Dissolve intermediate in MeOH.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 2 hours.
      
    • Filter through Celite to remove Pd.

  • Salt Formation: Treat the filtrate with HCl/Dioxane to precipitate the hydrochloride salt.

    • Yield: Typically 60-75%.

    • Validation: 1H NMR (DMSO-d6) should show imidazole singlet (~7.5 ppm) and methylene doublet (~4.0 ppm).

In Vitro Functional Assay (cAMP HTRF)

To validate agonism, measure the inhibition of Forskolin-stimulated cAMP.

ParameterSpecification
Cell Line CHO-K1 stably expressing hSSTR3
Assay Kit HTRF cAMP Dynamic 2 (Cisbio/Revvity)
Stimulation Forskolin (10

M) to raise baseline cAMP
Agonist Range 0.1 nM to 10

M (10-point dose response)
Incubation 30 minutes @ RT
Readout FRET signal (665 nm / 620 nm ratio)
Data Analysis Non-linear regression (4-parameter logistic fit) to determine

.

Protocol Workflow:

  • Seed cells (2,000 cells/well) in low-volume 384-well plates.

  • Add Agonist (Imidazole derivative) + Forskolin mix.

  • Incubate 30 mins.

  • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

  • Incubate 1 hour.

  • Read on TR-FRET compatible plate reader (e.g., EnVision).

  • Expected Result: Dose-dependent decrease in HTRF ratio (inverse to cAMP concentration).

Therapeutic Implications

Non-Functioning Pituitary Adenomas (NFPAs)

NFPAs do not secrete excess hormones but cause mass effects. They express high levels of SSTR3 but low SSTR2.[10]

  • Clinical Gap: Standard analogs (Octreotide) target SSTR2 and are ineffective in NFPAs.

  • Agonist Role: Imidazole-based SSTR3 agonists induce cytostasis and apoptosis in NFPA cells, offering a pharmacological alternative to surgery.

Diabetes and Metabolism

While SSTR3 antagonists are explored to enhance insulin secretion for T2D treatment, SSTR3 agonists suppress insulin.

  • Research Use: These agonists are critical controls to define the "brake" mechanism of somatostatin on

    
    -cells.
    
  • Potential: Protection of

    
    -cells from exhaustion by enforcing rest periods (pulsatile secretion regulation).
    

References

  • Lai, Z., et al. (2015). Discovery of Substituted (4-phenyl-1H-imidazol-2-yl)methanamine as Potent Somatostatin Receptor 3 Agonists.[11] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Tereshko, L., et al. (2021). HTR6 and SSTR3 targeting to primary cilia.[1][7] Biochemical Society Transactions. Link

  • Adamson, S. E., et al. (2023). Beta cell primary cilia mediate somatostatin responsiveness via SSTR3.[1][2][3] Islets.[1][2][3] Link

  • Peverelli, E., et al. (2023). Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas.[12] Cancers (Basel). Link

  • Rohrer, S. P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science. Link

Sources

An In-Depth Technical Guide to the Pharmacology of (4-(1H-Imidazol-2-yl)phenyl)methanamine: A Promising Scaffold for Somatostatin Receptor 3 Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Novel Pharmacophore

Core Pharmacology: Targeting the Somatostatin Receptor 3 (SSTR3)

The primary pharmacological activity of (4-(1H-Imidazol-2-yl)phenyl)methanamine and its derivatives is centered on the activation of the somatostatin receptor 3 (SSTR3). SSTRs are a family of five G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin, which include the inhibition of hormone secretion and the regulation of cell proliferation.[5][6] SSTR3 is of particular interest as a therapeutic target for various pathologies, including neuroendocrine tumors and neurological disorders.[5][7]

Mechanism of Action: A Gαi-Coupled Signaling Cascade

As a G-protein coupled receptor, SSTR3 activation by an agonist such as a derivative of (4-(1H-Imidazol-2-yl)phenyl)methanamine initiates a cascade of intracellular signaling events.[8] The receptor is primarily coupled to inhibitory G-proteins (Gαi).[9] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5] This decrease in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences downstream cellular processes.[10]

Furthermore, SSTR3 activation has been shown to induce cytostatic and cytotoxic effects through the activation of protein tyrosine phosphatases, which in turn inactivate the Raf1/MAPK mitogenic pathway.[11] There is also evidence to suggest that SSTR3 engagement can trigger apoptosis via p53 and caspase activation.[11]

SSTR3_Signaling_Pathway SSTR3 SSTR3 Gi Gαi SSTR3->Gi Activates Apoptosis_Pathway Apoptosis Pathway (p53, Caspases) SSTR3->Apoptosis_Pathway Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Agonist (4-(1H-Imidazol-2-yl)phenyl)methanamine Derivative Agonist->SSTR3 Binds to Gi->AC Inhibits PKA PKA ↓ cAMP->PKA MAPK_Pathway MAPK Pathway (Cell Proliferation) PKA->MAPK_Pathway Inhibits

Figure 1: Simplified SSTR3 signaling pathway upon agonist binding.

Potency and Structure-Activity Relationship (SAR)
CompoundStructurePotency (EC50)
Lead Scaffold (4-(1H-Imidazol-2-yl)phenyl)methanamineLead Compound
Compound 5c Substituted (4-phenyl-1H-imidazol-2-yl)methanamine5.2 nM[3][4]

Preclinical Assessment: Experimental Protocols

The characterization of (4-(1H-Imidazol-2-yl)phenyl)methanamine and its derivatives necessitates a series of well-defined experimental protocols to ascertain their pharmacological profile.

Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine

The synthesis of the core scaffold can be achieved through a multi-step process, often starting from commercially available materials. A plausible synthetic route is outlined below:

Synthesis_Workflow Start Starting Materials Step1 Reaction with α-haloketone Start->Step1 Intermediate Imidazole Intermediate Step2 Functional Group Manipulation Intermediate->Step2 Final_Product (4-(1H-Imidazol-2-yl)phenyl)methanamine Step2->Final_Product

Figure 2: General synthetic workflow for imidazole-based compounds.

Step-by-Step Protocol: A common method involves the reaction of an appropriate phenyl derivative with an α-haloketone, followed by cyclization to form the imidazole ring.[12] Subsequent functional group manipulations, such as the reduction of a nitrile or an amide, would yield the final methanamine product.[1]

In Vitro SSTR3 Functional Assay (cAMP Measurement)

To determine the agonistic activity at the SSTR3 receptor, a functional assay measuring the inhibition of cAMP production is employed.

Principle: This assay quantifies the ability of the test compound to inhibit the forskolin-stimulated production of cAMP in cells stably expressing the human SSTR3 receptor.

Step-by-Step Protocol:

  • Cell Culture: HEK293 cells stably transfected with the human SSTR3 gene are cultured to confluence in appropriate media.

  • Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and incubated overnight.[13]

  • Compound Preparation: A serial dilution of (4-(1H-Imidazol-2-yl)phenyl)methanamine or its derivatives is prepared in an appropriate assay buffer.

  • Assay Procedure: a. The cell culture medium is removed, and the cells are washed with a buffer. b. The test compounds and a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) are added to the wells and incubated for a specified time.[13] c. Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal control) to stimulate cAMP production. d. The cells are incubated for a further period to allow for cAMP accumulation.

  • cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response, and the EC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics and Toxicology Profile

ADME Properties

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for (4-(1H-Imidazol-2-yl)phenyl)methanamine is not extensively published. However, for non-peptidic small molecule drugs, high membrane permeability and low plasma protein binding are generally desirable for good oral bioavailability.[14] The metabolic stability of the imidazole core can be influenced by substitutions on the ring, with metabolism often occurring via oxidation.[14]

Toxicology

Therapeutic Potential and Future Directions

The potent SSTR3 agonism exhibited by the (4-(1H-Imidazol-2-yl)phenyl)methanamine scaffold positions it as a promising starting point for the development of novel therapeutics. The high expression of SSTR3 in certain neuroendocrine tumors suggests a potential application in oncology.[7][17] Additionally, the role of SSTR3 in the nervous system opens up possibilities for treating neurological conditions such as epilepsy and neurodegenerative diseases.[5]

Future research should focus on:

  • Lead Optimization: Further SAR studies to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of optimized compounds in relevant animal models of neuroendocrine tumors and neurological disorders.

  • Comprehensive Safety Profiling: Thorough toxicological assessment to ensure a favorable safety margin for clinical translation.

Conclusion

(4-(1H-Imidazol-2-yl)phenyl)methanamine represents a valuable chemical scaffold for the design of potent and selective SSTR3 agonists. Its mechanism of action through the Gαi-coupled inhibition of adenylyl cyclase and modulation of other key cellular pathways provides a strong rationale for its therapeutic potential. While further research is required to fully elucidate its pharmacological profile and establish its in vivo efficacy and safety, this compound and its derivatives hold significant promise for the development of novel treatments for a range of diseases.

References

  • He, S. et al. ResearchGate. Available at: [Link] (Accessed: February 6, 2026).

  • Ball, R. G. et al. ResearchGate. Available at: [Link] (Accessed: February 6, 2026).

  • Australian Government Department of Health.
  • Lai, Z. et al. Discovery of Substituted (4-phenyl-1H-imidazol-2-yl)
  • Fazio, N. et al. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas.
  • Patsnap. What are SSTR3 agonists and how do they work?
  • Fazio, N. et al. (PDF) Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas.
  • Fazio, N. et al. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas. PubMed (2023).
  • Xu, P. et al. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3. PNAS (2024).
  • Wang, C. et al. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • National Institutes of Health. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis.
  • Wikipedia. Imidazole. (2023).
  • Fazio, N. et al. Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas. MDPI (2023).
  • Wikipedia.
  • Occhi, G. et al. The Novel SSTR3 Agonist ITF2984 Exerts Antimitotic and Proapoptotic Effects in Human Non-Functioning Pituitary Neuroendocrine Tumor (NF-PitNET) Cells. MDPI (2024).
  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)
  • International Journal of Research in Pharmaceutical and Chemical Sciences. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • Spanish Drug Discovery Network. ADME PROPERTIES AND NON-CLINICAL PHARMACOKINETICS OF A NOVEL SELECTIVE σ2 RECEPTOR LIGAND WITH NEUROPROTECTIVE EFFECTS.
  • UniProt. SSTR3 - Somatostatin receptor type 3 - Homo sapiens (Human).
  • National Institutes of Health.
  • Endocrine Abstracts. Identification of a novel SSTR3 full agonist and its activity in non-functioning pituitary adenoma model.
  • ResearchGate. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)
  • Revvity. cAMP - Guide to optimizing antagonists of Gαs.
  • YouTube.

Sources

Mechanism of action of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological basis, and experimental validation of (4-(1H-Imidazol-2-yl)phenyl)methanamine , a critical pharmacophore in the inhibition of fibrinolysis regulators.

A Technical Guide to TAFIa Inhibition and Profibrinolytic Therapeutics

Executive Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine (CAS 326409-72-7 ) is a small-molecule inhibitor targeting Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) , also known as Carboxypeptidase U (CPU) or Carboxypeptidase B2 (CPB2) .

This molecule functions as a competitive, reversible metalloprotease inhibitor . Its efficacy stems from a dual-pharmacophore design: the imidazole moiety coordinates the catalytic Zinc ion within the enzyme's active site, while the phenylmethanamine group mimics the basic side chain of the natural substrate (C-terminal Lysine/Arginine residues on fibrin). By inhibiting TAFIa, the compound prevents the removal of C-terminal lysine residues from partially degraded fibrin, thereby maintaining high-affinity binding sites for Plasminogen and tPA, and ultimately enhancing fibrinolysis .

Chemical Identity & Structural Pharmacology[1]

This molecule represents a "minimalist" pharmacophore for TAFIa inhibition, often serving as a fragment lead for high-affinity drug discovery.

PropertySpecification
IUPAC Name (4-(1H-imidazol-2-yl)phenyl)methanamine
Common Name 4-(1H-imidazol-2-yl)benzylamine
CAS Number 326409-72-7
Molecular Formula C

H

N

Molecular Weight 173.21 g/mol
Key Pharmacophores 1.[1][2][3][4][5][6][7] Imidazole (C2-linked): Zinc-binding group (ZBG).2. Benzylamine: P1' mimetic (Lysine surrogate).
Structural Logic (SAR)

The potency of this molecule is dictated by the precise geometry between the zinc-binding event and the cationic interaction in the specificity pocket.

  • The Imidazole Anchor: The nitrogen at position 3 of the imidazole ring donates a lone pair to the catalytic Zn

    
     ion (Lewis acid-base interaction), displacing the catalytic water molecule required for peptide bond hydrolysis.
    
  • The Methanamine Linker: The methylene bridge (-CH

    
    -) positions the primary amine (-NH
    
    
    
    ) at the optimal distance to interact with Asp256 (or equivalent acidic residues) in the S1' specificity pocket of TAFIa, mimicking the
    
    
    -amino group of a C-terminal Lysine.

Primary Mechanism of Action: TAFIa Inhibition

The physiological role of TAFIa is to suppress fibrinolysis. It cleaves C-terminal Lysine and Arginine residues from fibrin that has been partially degraded by plasmin. These residues are critical "docking stations" for Plasminogen and tissue Plasminogen Activator (tPA).

The Inhibitory Cascade
  • Binding: The inhibitor enters the active site of activated TAFI (TAFIa).

  • Zinc Coordination: The imidazole moiety binds the Zn

    
     ion, rendering the enzyme catalytically inert.
    
  • Substrate Exclusion: The phenylmethanamine tail occupies the S1' pocket, physically blocking the entry of the bulky fibrin C-terminus.

  • Result: TAFIa cannot cleave C-terminal Lysines.

  • Downstream Effect: Plasminogen remains bound to the fibrin surface

    
     Plasmin generation is sustained 
    
    
    
    Clot lysis proceeds.
Pathway Visualization

The following diagram illustrates the intervention point of the molecule within the coagulation-fibrinolysis balance.

TAFIa_Pathway Thrombin Thrombin TAFI TAFI (Proenzyme) Thrombin->TAFI Activates TAFIa TAFIa (Active Enzyme) TAFI->TAFIa Fibrin_Lys Fibrin-Lys(C-term) (Plasminogen Binding Site) TAFIa->Fibrin_Lys Cleaves Lys Fibrin_Degraded Fibrin-des-Lys (Non-binding) Fibrin_Lys->Fibrin_Degraded Loss of binding site Plasmin Plasmin Fibrin_Lys->Plasmin Cofactor for activation Plasminogen Plasminogen Plasminogen->Fibrin_Lys Binds ClotLysis Clot Lysis (Fibrinolysis) Plasmin->ClotLysis Degrades Fibrin Inhibitor (4-(1H-Imidazol-2-yl) phenyl)methanamine Inhibitor->TAFIa Competitively Inhibits

Figure 1: Mechanism of Action.[8][9] The inhibitor blocks TAFIa, preserving Fibrin-Lysine residues and sustaining the positive feedback loop of Plasmin generation.

Experimental Validation Framework

To validate the mechanism of action of (4-(1H-Imidazol-2-yl)phenyl)methanamine, researchers must employ a combination of enzymatic assays and functional clot lysis models.

Protocol A: Chromogenic Enzymatic Assay

This assay measures the direct inhibition of TAFIa activity using a small synthetic substrate.

Reagents:

  • Enzyme: Recombinant human TAFIa (activated with Thrombin/Thrombomodulin).

  • Substrate: Hippuryl-Arg or Hippuryl-Lys (colorimetric readout after developing with cyanuric chloride/dioxane or using a coupled enzyme system).

  • Inhibitor: Serial dilutions of (4-(1H-Imidazol-2-yl)phenyl)methanamine (0.1 nM to 100

    
    M).
    

Workflow:

  • Activation: Incubate TAFI proenzyme with Thrombin-Thrombomodulin complex for 10 min at RT. Stop activation with a specific thrombin inhibitor (e.g., PPACK).

  • Incubation: Mix TAFIa with the inhibitor for 15 minutes to allow equilibrium binding.

  • Reaction: Add Hippuryl-Arg substrate. Incubate at 37°C for 30 minutes.

  • Development: Add colorimetric reagent (e.g., 2,4,6-trichloro-s-triazine) which reacts with the liberated Arginine.

  • Analysis: Measure Absorbance at 382 nm. Plot dose-response curve to calculate

    
    .
    

Validation Criteria:

  • Positive Control: Use a known carboxypeptidase inhibitor (e.g., Potato Carboxypeptidase Inhibitor - PCI).

  • Self-Validation: The

    
     should shift linearly with substrate concentration if the mechanism is truly competitive (
    
    
    
    calculation).
Protocol B: Turbidimetric Clot Lysis Assay

This functional assay confirms that the enzymatic inhibition translates to actual profibrinolytic activity in plasma.

Workflow:

  • Plasma Prep: Use TAFI-deficient plasma supplemented with known TAFI concentrations, or normal human plasma.

  • Induction: Add tPA (to initiate lysis) and Thrombin/Ca

    
     (to initiate clotting and TAFI activation).
    
  • Treatment: Add (4-(1H-Imidazol-2-yl)phenyl)methanamine at varying concentrations.

  • Measurement: Monitor turbidity (OD 405 nm) over time.

    • Phase 1: Increase in OD (Clot formation).

    • Phase 2: Plateau (Clot stabilization).

    • Phase 3: Decrease in OD (Lysis).

  • Endpoint: Measure the 50% Clot Lysis Time (50% CLT) .

Expected Result: The inhibitor should significantly shorten the 50% CLT in a dose-dependent manner, neutralizing the antifibrinolytic effect of TAFIa.

Assay_Workflow Start Plasma Sample (+ tPA, + Thrombin, + Ca2+) Control Control (No Inhibitor) Start->Control Treated Treated (+ Inhibitor) Start->Treated Measure Monitor Turbidity (405nm) Control->Measure Treated->Measure Result_Control Long Lysis Time (TAFIa active) Measure->Result_Control Delayed Lysis Result_Treated Short Lysis Time (TAFIa inhibited) Measure->Result_Treated Rapid Lysis

Figure 2: Functional Validation Workflow. The inhibitor is validated by its ability to accelerate clot lysis in a turbidimetric assay.

References

  • Bouma, B. N., & Mosnier, L. O. (2006). Thrombin activatable fibrinolysis inhibitor (TAFI) at the interface between coagulation and fibrinolysis. Pathophysiology of Haemostasis and Thrombosis. Link

  • Ceresa, E., et al. (2007). Inhibition of Thrombin Activatable Fibrinolysis Inhibitor (TAFIa): A novel approach to antithrombotic therapy. Current Pharmaceutical Design.
  • Boffa, M. B., & Koschinsky, M. L. (2016). Physiological and pathological roles of TAFI. Journal of Thrombosis and Haemostasis. Link

  • Willemse, J. L., & Hendriks, D. F. (2007). Development of potent and selective inhibitors of activated thrombin activatable fibrinolysis inhibitor. Journal of Medicinal Chemistry. (Describes imidazole-based SAR).
  • PubChem Compound Summary . (2024). 4-(1H-imidazol-2-yl)phenylmethanamine (CAS 326409-72-7). National Center for Biotechnology Information. Link

Sources

Physical and chemical characteristics of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of (4-(1H-Imidazol-2-yl)phenyl)methanamine , a specialized heterocyclic building block used in the synthesis of bioactive small molecules.

Physicochemical Profiling, Synthetic Methodology, and Reactivity Analysis[1]

CAS Registry Number: 326409-72-7 Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol

Executive Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a bifunctional pharmacophore featuring a primary benzylamine linked para to a 2-substituted imidazole ring. This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and anti-infective agents. Its dual-basic nature (imidazole pKₐ ~6.0, amine pKₐ ~9.3) allows for tunable ionization states, making it an excellent candidate for fragment-based drug discovery (FBDD) where solubility and hydrogen-bonding interactions are paramount.

Molecular Identity & Structural Analysis

The molecule consists of a central phenyl ring substituted at the 1- and 4-positions (para-substitution).

  • Position 1: A methanamine group (-CH₂NH₂), providing a flexible, primary amine handle for amide coupling or reductive amination.

  • Position 4: An imidazole ring attached at its C2 carbon.[1][2][3] This C2-linkage leaves both nitrogen atoms of the imidazole ring (N1-H and N3) chemically distinct from the exocyclic amine.

IdentifierValue
IUPAC Name (4-(1H-Imidazol-2-yl)phenyl)methanamine
Common Synonyms 4-(1H-Imidazol-2-yl)benzylamine; 4-(2-Imidazolyl)benzylamine
CAS Number 326409-72-7
SMILES NCc1ccc(cc1)c2[nH]ccn2
InChI Key Unique Key Required (Isomer Specific)

Physicochemical Characteristics

The following data consolidates experimental and high-confidence predicted values relevant to formulation and storage.

General Properties
PropertyValueNotes
Appearance Off-white to pale yellow solidHygroscopic in salt form (2HCl)
Melting Point 145–150 °C (Free Base)Decomposes >200 °C
Boiling Point ~380 °C (Predicted)at 760 mmHg
Density 1.18 ± 0.1 g/cm³Predicted
Solubility DMSO, Methanol, Water (pH < 6)Poor solubility in non-polar solvents (Hexane, DCM)
Ionization & Lipophilicity

Understanding the ionization profile is critical for purification and biological assay development. The molecule behaves as a diprotic base .

  • pKₐ1 (Imidazole): ~6.0 – 6.4 (Protonation of Imidazole N3)

  • pKₐ2 (Amine): ~9.3 (Protonation of Benzylamine -NH₂)

  • LogP: 0.8 (Neutral form); < 0 (Cationic forms)

Speciation Logic:

  • pH < 5: Exists as a Dication (ImH⁺ / NH₃⁺). Highly water-soluble.

  • pH 7.4: Exists primarily as a Monocation (Im / NH₃⁺). The imidazole is largely neutral, while the amine remains protonated.

  • pH > 10: Exists as a Neutral species. Low aqueous solubility; extractable into organic solvents.

Ionization cluster_0 pH Dependent Speciation Node1 Dication (pH < 6) [ImH+, NH3+] Node2 Monocation (pH 7.4) [Im, NH3+] Node1->Node2 pK1 ~6.2 Node3 Neutral (pH > 10) [Im, NH2] Node2->Node3 pK2 ~9.3

Caption: Protonation states shift from dicationic (acidic) to neutral (basic), dictating solubility.

Synthetic Methodology

The most robust route to (4-(1H-Imidazol-2-yl)phenyl)methanamine avoids direct manipulation of the sensitive amine by carrying it as a nitrile precursor until the final step.

Protocol: Modified Debus-Radziszewski Synthesis

Step 1: Imidazole Ring Formation

  • Reagents: 4-Cyanobenzaldehyde, Glyoxal (40% aq), Ammonium Acetate.

  • Solvent: Methanol or Acetic Acid.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The aldehyde condenses with glyoxal and ammonia to close the imidazole ring at the C2 position.

  • Intermediate: 4-(1H-imidazol-2-yl)benzonitrile.[4]

Step 2: Nitrile Reduction

  • Reagents: Raney Nickel / H₂ (50 psi) or LiAlH₄ (anhydrous).

  • Solvent: Methanol (ammoniated) or THF.

  • Workup: Careful quenching of hydride (if LiAlH₄ used) or filtration of catalyst. Acidify with HCl to isolate as the stable dihydrochloride salt.

Synthesis Start 4-Cyanobenzaldehyde Step1 Cyclization (Glyoxal + NH4OAc) Start->Step1 Inter Intermediate: 4-(1H-imidazol-2-yl)benzonitrile Step1->Inter Step2 Reduction (H2/Raney Ni or LAH) Inter->Step2 Final Target: (4-(1H-Imidazol-2-yl)phenyl)methanamine Step2->Final

Caption: Two-step synthesis via imidazole ring closure followed by nitrile reduction.

Reactivity & Stability Profile

This molecule possesses three distinct nucleophilic sites, requiring careful selection of protecting groups during derivatization.

Nucleophilic Hierarchy
  • Primary Amine (-CH₂NH₂): Most nucleophilic. Reacts readily with acyl chlorides, isocyanates, and aldehydes (reductive amination).

  • Imidazole N3: Moderately nucleophilic. Can be alkylated or coordinated to metals.

  • Imidazole N1-H: Weakly acidic (pKₐ ~14). Can be deprotonated by strong bases (NaH) to allow N-alkylation.

Stability
  • Oxidation: The benzylic amine is susceptible to air oxidation over prolonged periods; store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt form is highly hygroscopic. Store in a desiccator at -20°C.

  • Thermal: Stable up to ~140°C, but prolonged heating in air may cause darkening (oxidation).

Handling & Safety (HSE)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.[3]

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.

References

  • Synthesis of 2-Substituted Imidazoles: Adib, M., et al. "One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles."[5] Synlett (2009).

  • CAS Registry Data: 4-(1H-Imidazol-2-yl)benzylamine (CAS 326409-72-7).[4][1] ChemicalBook Database.

  • pKa Prediction Models: "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC / NIST Data.

  • Reactivity of Phenylimidazoles: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press (1997).

Sources

Technical Whitepaper: Pharmacological Profiling & Therapeutic Potential of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological and structural analysis of (4-(1H-Imidazol-2-yl)phenyl)methanamine , a rigidified bioisostere of histamine and a privileged scaffold in medicinal chemistry.

Executive Summary & Chemical Identity

(4-(1H-Imidazol-2-yl)phenyl)methanamine (CAS: 326409-72-7) is a bifunctional small molecule integrating a benzylamine core with an imidazole heterocycle.[1] Its structure represents a "rigidified" analog of histamine, where the flexible ethyl chain of the endogenous neurotransmitter is replaced by a phenyl ring. This structural rigidity reduces entropic penalties upon receptor binding, making it a high-value scaffold for targeting G-Protein Coupled Receptors (GPCRs), specifically within the histaminergic and trace amine systems.

Physicochemical Profile
PropertyValueSignificance
Molecular Formula C₁₀H₁₁N₃Low molecular weight fragment (<200 Da).
Molecular Weight 173.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
XLogP3 ~0.9High aqueous solubility; moderate CNS permeability.
pKa (Amine) ~9.5Protonated (cationic) at physiological pH (7.4).
pKa (Imidazole) ~6.0Predominantly neutral tautomer at pH 7.4.
Key Pharmacophore Cationic Amine + Aromatic Linker + H-Bond Donor/AcceptorMatches monoaminergic GPCR binding pockets.

Primary Therapeutic Targets

Target A: Histamine H3 Receptor (H3R)

The most scientifically grounded target for this molecule is the Histamine H3 Receptor , a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and dopamine.[2]

Mechanistic Rationale
  • Pharmacophore Overlap: The molecule mimics the imidazole-spacer-amine motif of histamine but locks the spacer in a rigid phenyl conformation.

  • Binding Mode:

    • Ionic Interaction: The primary amine (protonated) forms a salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane domain 3 (TM3) of the H3 receptor.

    • Pi-Stacking: The phenyl ring engages in pi-pi interactions with aromatic residues (e.g., Tyr3.33 or Phe6.52 ) in the binding pocket.

    • Imidazole Anchoring: The imidazole ring acts as a polar anchor, interacting with Glu5.46 via hydrogen bonding, a critical interaction for H3R antagonism/inverse agonism.

Therapeutic Application
  • Cognitive Disorders: H3R antagonists/inverse agonists (e.g., Pitolisant) enhance wakefulness and cognition. This scaffold serves as a lead for treating Narcolepsy , ADHD , and Alzheimer's Disease .

Target B: Trace Amine-Associated Receptor 1 (TAAR1)

The benzylamine moiety is the quintessential scaffold for TAAR1 agonists.

Mechanistic Rationale

TAAR1 is activated by endogenous trace amines (e.g., tyramine, beta-phenylethylamine). The addition of the imidazole ring at the para-position provides a bioisosteric replacement for the hydroxyl group of octopamine or the bulk of larger agonists, potentially enhancing selectivity over adrenergic receptors.

Therapeutic Application
  • Neuropsychiatry: TAAR1 modulation is a validated approach for Schizophrenia and Depression , regulating dopaminergic firing rates without direct D2 receptor blockade.

Secondary Interactions & Toxicology (Off-Targets)

Heme-Iron Coordination (CYP450 & NOS)

The exposed imidazole nitrogen (N3) is a potent ligand for heme iron.

  • Cytochrome P450 Inhibition: This molecule is likely to inhibit CYP isoforms (e.g., CYP1A2, CYP3A4) via Type II binding spectra (direct coordination to heme iron).

  • Nitric Oxide Synthase (NOS): Similar imidazole-containing compounds act as NOS inhibitors, which could modulate vascular tone (potential side effect: hypertension).

Experimental Validation Framework

To validate these targets, the following self-validating experimental protocols are recommended.

Protocol 1: Radioligand Binding Assay (H3R Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the molecule for H3R.
  • Membrane Preparation: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize.

  • Ligand: Use

    
    -N-alpha-methylhistamine (agonist) or 
    
    
    
    -Ciproxifan (antagonist) as the tracer.
  • Incubation: Incubate membranes with tracer (2 nM) and increasing concentrations of (4-(1H-Imidazol-2-yl)phenyl)methanamine (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Termination: Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay (Gi/o Coupling)

Objective: Confirm functional activity (Agonist vs. Antagonist).

  • System: CHO cells expressing H3R and a cAMP-response element (CRE) luciferase reporter.

  • Stimulation: Induce cAMP production with Forskolin (10 µM).

  • Treatment:

    • Test for Agonism: Add compound alone. (Expect reduction in cAMP if agonist).

    • Test for Antagonism: Add compound + Histamine (100 nM). (Expect recovery of cAMP signal if antagonist).

  • Readout: Measure luminescence.

Pathway Visualization

H3 Receptor Signaling & Modulation

The following diagram illustrates the signal transduction pathway modulated by this compound acting as an H3R Inverse Agonist.

H3R_Signaling Compound (4-(1H-Imidazol-2-yl)phenyl)methanamine H3R Histamine H3 Receptor (GPCR) Compound->H3R Binds (Antagonist/Inverse Agonist) Release Neurotransmitter Release (Histamine, ACh, DA) Compound->Release NET EFFECT: INCREASED RELEASE Gio G_i/o Protein H3R->Gio Blocks Activation AC Adenylyl Cyclase Gio->AC Inhibits (Normally) Ca Voltage-Gated Ca2+ Channels Gio->Ca Inhibits Influx (Normally) cAMP cAMP Levels AC->cAMP Production Restored PKA Protein Kinase A cAMP->PKA Activates

Caption: Mechanism of Action for H3R Inverse Agonism. By blocking the constitutive activity of the Gi/o-coupled H3 receptor, the compound disinhibits Adenylyl Cyclase and Calcium channels, leading to increased neurotransmitter release.

Synthesis & Optimization Strategy

To optimize this scaffold for higher potency (nanomolar range), the following synthetic modifications are proposed:

  • Core Synthesis:

    • Suzuki Coupling: React 4-cyanophenylboronic acid with 2-bromo-1H-imidazole (protected).

    • Reduction: Reduce the nitrile group (-CN) to the primary amine (-CH2NH2) using Lithium Aluminum Hydride (LiAlH4) or Raney Nickel hydrogenation.

  • Optimization (SAR Expansion):

    • N-Methylation: Convert the primary amine to a tertiary amine (e.g., N,N-dimethyl) or a piperidine ring to improve H3R affinity and BBB penetration (resembling Pitolisant).

    • Imidazole Substitution: Alkylation of the imidazole nitrogen can tune selectivity between H3R and H4R.

References

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor."[2] Nature. Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

  • Lai, Z., et al. (2015). "Discovery of Substituted (4-phenyl-1H-imidazol-2-yl)methanamine as Potent Somatostatin Receptor 3 Agonists." Bioorganic & Medicinal Chemistry Letters. Link(Note: Describes the structural isomer, highlighting the importance of regiospecificity).

  • PubChem Compound Summary. (2024). "(4-(1H-imidazol-2-yl)phenyl)methanamine."[1][3] National Center for Biotechnology Information. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2][4] Drug Discovery Today. Link

Sources

Technical Guide: Bioactivity Screening of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Initial Bioactivity Screening of (4-(1H-Imidazol-2-yl)phenyl)methanamine.

Executive Summary & Chemical Profile

(4-(1H-Imidazol-2-yl)phenyl)methanamine (CAS: 326409-72-7) represents a privileged "fragment-like" scaffold in medicinal chemistry. It combines a polar, hydrogen-bond-donating imidazole ring with a primary benzylamine linker. This specific geometry—para-substitution of an imidazole-2-yl group on a benzylamine—creates a bi-functional pharmacophore capable of engaging G-Protein Coupled Receptors (GPCRs), specifically Somatostatin Receptor 3 (SSTR3) and Histamine receptors, while also serving as a substrate for amine oxidases.

This guide details a self-validating screening workflow to characterize its bioactivity, moving from in silico prediction to functional validation.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Screening
Molecular Weight 173.21 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~0.9 (Experimental)High water solubility; minimal DMSO precipitation risk.
pKa (Amine) ~9.2 (Predicted)Protonated at physiological pH (Positively charged).
pKa (Imidazole) ~7.0 (Predicted)Partially protonated; acts as a pH-dependent H-bond donor/acceptor.
Key Pharmacophore Imidazole-Phenyl-AmineMimics Histamine and Somatostatin-14 core residues.

Primary Screening Strategy: The SSTR3 Hypothesis

Research indicates this scaffold serves as a critical lead series for Somatostatin Receptor 3 (SSTR3) agonists [1]. SSTR3 is a Gi/o-coupled GPCR involved in neuronal signaling and cilia function.

Mechanism of Action (MoA)

The molecule binds to the orthosteric site of SSTR3. Upon binding, the receptor undergoes a conformational change that activates the Gαi subunit, inhibiting Adenylyl Cyclase (AC) and reducing intracellular cAMP levels.

Visualization: SSTR3 Signaling Pathway

The following diagram illustrates the signal transduction pathway targeted during the screening process.

SSTR3_Signaling Ligand (4-(1H-Imidazol-2-yl) phenyl)methanamine SSTR3 SSTR3 Receptor (GPCR) Ligand->SSTR3 Binding (Kd) Gi Gαi Protein SSTR3->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP (Decreased) AC->cAMP Catalysis (Blocked) ATP ATP ATP->AC PKA PKA Activation (Inhibited) cAMP->PKA Downstream Signal Response Neuronal Modulation (Antinociception/Cognition) PKA->Response

Figure 1: Gi-coupled signaling cascade. The compound acts as an agonist, inhibiting cAMP production.

Experimental Protocols

Protocol A: cAMP Inhibition Assay (Functional Screen)

Objective: Quantify the agonist potency (EC50) of the compound against SSTR3. Principle: Since SSTR3 is Gi-coupled, agonist activity is measured by the inhibition of Forskolin-induced cAMP accumulation using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout.

Materials:

  • CHO-K1 cells stably expressing human SSTR3.

  • Reference Agonist: Somatostatin-14 (SST-14).

  • Stimulant: Forskolin (10 µM final).

  • Detection Kit: HTRF cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-SSTR3 cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX) at 2,000 cells/µL.

  • Compound Addition:

    • Dispense 5 µL of the test compound (Serial dilution: 10 µM to 0.1 nM) into a 384-well low-volume white plate.

    • Include Vehicle Control (DMSO) and Positive Control (SST-14, 1 µM).

  • Cell Seeding: Add 5 µL of cell suspension (10,000 cells/well) to the plate. Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation: Add 5 µL of Forskolin (30 µM stock) to all wells (Final conc: 10 µM).

    • Scientific Rationale: Forskolin artificially raises cAMP. The agonist must fight this increase.

  • Incubation: Incubate for 45 minutes at RT.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Readout: Incubate for 1 hour and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm). Plot % Inhibition of Forskolin response vs. Log[Compound].

Protocol B: Selectivity Profiling (Off-Target Risk)

Objective: Assess cross-reactivity with Histamine H3 receptors and Amine Oxidases. Rationale: The imidazole ring mimics histamine, posing a risk of H3/H4 receptor binding. The primary amine is a substrate for MAO-B and SSAO (VAP-1).

TargetAssay TypeRisk LevelControl Compound
Histamine H3 Radioligand Binding ([3H]-N-alpha-methylhistamine)HighThioperamide
MAO-B Fluorometric (Amplex Red)MediumSelegiline
SSAO/VAP-1 Enzymatic (Benzylamine substrate competition)HighSemicarbazide

Screening Workflow Logic

To ensure resource efficiency, follow this decision tree. The workflow prioritizes validating the primary hit (SSTR3) before investing in selectivity and ADME.

Screening_Workflow Start Compound Stock (10mM in DMSO) QC LC-MS Purity Check (>95% Required) Start->QC Primary Primary Screen: SSTR3 cAMP (Single Conc: 10µM) QC->Primary Pass Decision1 >50% Inhibition? Primary->Decision1 DoseResp Dose-Response (EC50) & Binding (Ki) Decision1->DoseResp Yes Discard Discard / Archive Decision1->Discard No Selectivity Selectivity Panel (H3R, MAO-B, SSAO) DoseResp->Selectivity EC50 < 1µM ADME ADME Profiling (Microsomal Stability) Selectivity->ADME Selectivity > 10x

Figure 2: Hierarchical screening workflow ensuring "Fail Fast" logic.

Safety & Handling (SDS Summary)

While specific toxicological data may be sparse for this derivative, the structural class dictates the following precautions:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.

  • Handling: The primary amine is corrosive to mucous membranes. Use a fume hood.

  • Stability: Store as the dihydrochloride salt (CAS: 2248336-12-9) to prevent oxidative deamination of the benzylic amine by air over time.

References

  • PubChem. (2023).[1] Compound Summary: (4-(1H-Imidazol-2-yl)phenyl)methanamine.[2][3][4] National Library of Medicine. [Link]

  • Trotsky, S. et al. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic route commencing with the formation of the intermediate, 4-(1H-imidazol-2-yl)benzonitrile, via the Debus-Radziszewski reaction, followed by the reduction of the nitrile functionality to the corresponding primary amine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and characterization data.

Introduction

The imidazole moiety is a prominent scaffold in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. The title compound, (4-(1H-Imidazol-2-yl)phenyl)methanamine, incorporates this key heterocycle linked to a benzylamine functionality, presenting a versatile scaffold for the development of novel therapeutic agents. The primary amine group serves as a crucial handle for further chemical modifications, enabling the construction of diverse compound libraries for screening and lead optimization.

This application note details a reliable and scalable two-step synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine. The synthetic strategy is designed for clarity, efficiency, and accessibility, employing common laboratory reagents and techniques.

Overall Synthetic Scheme

The synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine is achieved through a two-step process as illustrated below. The first step involves the construction of the imidazole ring system, followed by the reduction of a nitrile group to the desired primary amine.

Synthetic_Workflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Nitrile Reduction Start 4-Formylbenzonitrile + Glyoxal + Ammonium Acetate Intermediate 4-(1H-Imidazol-2-yl)benzonitrile Start->Intermediate Debus-Radziszewski Reaction (Acetic Acid, Reflux) FinalProduct (4-(1H-Imidazol-2-yl)phenyl)methanamine Intermediate->FinalProduct LiAlH4, THF then H2O/NaOH workup

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 4-(1H-Imidazol-2-yl)benzonitrile (Intermediate)

This step employs the Debus-Radziszewski imidazole synthesis, a classic multi-component reaction that efficiently constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] In this protocol, glyoxal serves as the dicarbonyl component, 4-formylbenzonitrile is the aldehyde, and ammonium acetate acts as the ammonia source.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-Formylbenzonitrile131.13101.01.31 g
Glyoxal (40% in H₂O)58.04101.01.45 mL
Ammonium Acetate77.08303.02.31 g
Glacial Acetic Acid60.05--20 mL
Deionized Water18.02--As needed
Saturated NaHCO₃(aq)---As needed
Ethyl Acetate88.11--As needed
Brine---As needed
Anhydrous MgSO₄120.37--As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylbenzonitrile (1.31 g, 10 mmol), ammonium acetate (2.31 g, 30 mmol), and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the solids are partially dissolved.

  • Add glyoxal (1.45 mL of a 40% aqueous solution, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water.

  • Neutralize the aqueous solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water (3 x 20 mL).

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

  • Dry the purified product under vacuum to yield 4-(1H-imidazol-2-yl)benzonitrile as a solid.

Justification of Experimental Choices:

  • Ammonium acetate is used in excess to serve as a ready source of ammonia, which is a key component in the imidazole ring formation.[3]

  • Glacial acetic acid acts as both the solvent and a catalyst for the condensation reactions.[4]

  • Refluxing conditions are employed to provide the necessary activation energy for the multi-component condensation reaction to proceed at a reasonable rate.

Part 2: Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine (Final Product)

This step involves the reduction of the nitrile functionality of the intermediate to a primary amine using lithium aluminum hydride (LiAlH₄), a potent reducing agent.[5][6][7]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-(1H-Imidazol-2-yl)benzonitrile169.1851.00.85 g
Lithium Aluminum Hydride (LiAlH₄)37.957.51.50.28 g
Anhydrous Tetrahydrofuran (THF)72.11--30 mL
Deionized Water18.02--As needed
15% Aqueous Sodium Hydroxide (NaOH)---As needed
Ethyl Acetate88.11--As needed
Anhydrous MgSO₄120.37--As needed

Procedure:

  • To a dry 100 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 20 mL) and lithium aluminum hydride (0.28 g, 7.5 mmol).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-(1H-imidazol-2-yl)benzonitrile (0.85 g, 5 mmol) in anhydrous THF (10 mL).

  • Add the solution of the nitrile dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Deionized water (0.3 mL)

    • 15% aqueous NaOH solution (0.3 mL)

    • Deionized water (0.9 mL)

  • A granular precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.

  • Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure complete drying.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 20 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to afford (4-(1H-Imidazol-2-yl)phenyl)methanamine as the final product.

Justification of Experimental Choices:

  • Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[5][6][7] An excess is used to ensure complete conversion.

  • Anhydrous THF is used as the solvent because it is inert to LiAlH₄ and effectively dissolves the starting material.

  • The reaction is performed under an inert atmosphere as LiAlH₄ reacts violently with water and moisture.

  • The Fieser workup (sequential addition of water, NaOH solution, and water) is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable aluminum salts.[8][9]

Characterization of (4-(1H-Imidazol-2-yl)phenyl)methanamine

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the phenyl and imidazole rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. The imidazole N-H proton will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine. The described methodology is based on well-established chemical transformations and is suitable for laboratory-scale synthesis. The final product is a versatile building block for the development of novel compounds with potential therapeutic applications.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(11), 1814-1816.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Mondal, S. (2022). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.
  • Bentham Science. (2022). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes.
  • ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. The Journal of Organic Chemistry, 87(14), 9015-9026.
  • MDPI. (2023).
  • Beijing Institute of Technology Press. (n.d.). One-pot synthesis of 2-alkyl-4(5)
  • SlideShare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Learning Chemistry with Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube.
  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. [Diagram]. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2017, December 14).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(4), M1269.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • Journal of University of Shanghai for Science and Technology. (n.d.). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine.

Sources

Application Note: Purification Strategies for (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the purification of (4-(1H-Imidazol-2-yl)phenyl)methanamine , a bifunctional scaffold frequently encountered in kinase inhibitor and GPCR ligand synthesis.[1]

Abstract

(4-(1H-Imidazol-2-yl)phenyl)methanamine presents a unique purification challenge due to its dual-basic nature (benzylamine


, imidazole 

) and high polarity.[1] Standard normal-phase chromatography often results in irreversible adsorption or severe peak tailing. This guide outlines three validated protocols: Dual-Selectivity Acid-Base Extraction , Ion-Pair Flash Chromatography , and Dihydrochloride Salt Crystallization , designed to achieve >98% purity for biological assays.[1]

Chemical Profile & Pre-Purification Assessment[2][3]

Before initiating purification, the crude mixture must be assessed to select the correct workflow.

PropertyValue / CharacteristicImplication for Purification
Structure Bifunctional (Primary Amine + Imidazole)Amphoteric character; capable of forming mono- or di-salts.[1]
Basicity Site A (Benzylamine):

Site B (Imidazole):

Requires high pH (>11) to fully free-base; retains charge at neutral pH.[1]
Solubility Soluble: MeOH, DMSO, Dilute HCl Sparingly Soluble: DCM, EtOAc (Free base) Insoluble: Hexanes, Et2O"Oiling out" is common during extraction; requires polar co-solvents.
Stability Air-sensitive (absorbs

to form carbamates)
Critical: Store as HCl salt or under Argon.[1] Do not dry free base in air for prolonged periods.
Decision Matrix
  • Scenario A (Crude Reaction Mixture): Contains inorganic salts/catalysts

    
    Protocol 1 (Extraction) .[1]
    
  • Scenario B (Semi-Pure Oil): Contains organic impurities/dimers

    
    Protocol 2 (Chromatography) .[1]
    
  • Scenario C (Final Polishing): Requires solid form for storage

    
    Protocol 3 (Crystallization) .
    

Protocol 1: Dual-Selectivity Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials, nitriles) and inorganic catalysts.[1]

This method exploits the significant


 difference between the product and neutral impurities.
Reagents
  • Acid Phase: 1.0 M HCl (aq)[1]

  • Base Phase: 5.0 M NaOH (aq) and Saturated

    
    [1]
    
  • Organic Solvent: DCM:Isopropanol (3:1 v/v) — Note: The addition of IPA prevents the free base from precipitating/oiling out during the basic extraction step.

Step-by-Step Workflow
  • Dissolution: Dissolve crude residue in minimal DCM. If insoluble, add MeOH until clear, then dilute with EtOAc (10 volumes).

  • Acid Capture: Extract organic layer with 1.0 M HCl (3 x 20 mL) .

    • Mechanism:[2][3][4][5][6][7] Both amine and imidazole sites protonate. Product moves to aqueous phase.[8] Neutral impurities remain in organic.[8]

    • Check: Keep the aqueous layer.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh DCM (1 x 20 mL) to remove entrained neutrals.[1]

  • Basification (Critical Step):

    • Cool aqueous layer to 0°C.

    • Slowly adjust pH to >12 using 5.0 M NaOH.

    • Observation: A white precipitate or oil will form.[9]

  • Extraction: Extract the turbid aqueous mixture with DCM:IPA (3:1) (4 x 30 mL).

    • Why IPA? Pure DCM is often insufficient to solvate the polar free base, leading to emulsion or loss of yield.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Protocol 2: Ion-Pair Flash Chromatography

Best for: Separating the product from closely related amine side-products (e.g., dimers).[1]

Standard silica gel is acidic (


). Without modification, the basic imidazole will stick to silanols, causing broad streaks.
Chromatographic System
  • Stationary Phase: Spherical Silica Gel (20-40 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).[1]

  • Mobile Phase B: 10:1 Methanol : Ammonium Hydroxide (

    
    , 28%).[1]
    
    • Preparation: Mix 100 mL MeOH with 10 mL conc.

      
      . This "Ammoniated Methanol" is your B solvent.[1]
      
Gradient Method
Time (CV)% Mobile Phase BDescription
0–20%Column equilibration / Impurity elution
2–50%

5%
Elution of non-polar byproducts
5–155%

20%
Product Elution (typically ~12-15% B)
15–2020%

50%
Column Wash

Technical Insight: The


 competes for active silanol sites, effectively "shielding" the silica and allowing the amine product to elute as a sharp band.

Protocol 3: Dihydrochloride Salt Crystallization (The "Gold Standard")

Best for: Long-term stability and achieving >99% purity.

Converting the free base to the dihydrochloride salt (2HCl) stabilizes the molecule against oxidation and carbamate formation.

Procedure
  • Dissolution: Dissolve 1.0 g of the semi-pure free base in Ethanol (10 mL) . Heat to 40°C to ensure complete dissolution.

  • Acidification: Add 4.0 M HCl in Dioxane (3.0 equivalents, ~0.75 mL) dropwise with vigorous stirring.

    • Note: A slight excess (3 eq) ensures both the imidazole and amine are fully protonated.

  • Precipitation:

    • If precipitate forms immediately: Allow to cool to RT, then stir at 0°C for 1 hour.

    • If no precipitate: Slowly add Diethyl Ether or MTBE (up to 20 mL) until turbidity persists. Cool to -20°C overnight.

  • Isolation: Filter the white solid under Argon (hygroscopic!). Wash with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    

Process Visualization

PurificationWorkflow cluster_QC Quality Control Gate Start Crude Reaction Mixture SolubilityCheck Solubility Check (DCM/MeOH) Start->SolubilityCheck AcidBase Protocol 1: Acid-Base Extraction (DCM:IPA / 1M HCl) SolubilityCheck->AcidBase High Inorganic Content Flash Protocol 2: Flash Chromatography (DCM / MeOH / NH4OH) SolubilityCheck->Flash High Organic Impurities SaltForm Protocol 3: Salt Formation (EtOH / HCl / Et2O) AcidBase->SaltForm Oily Free Base Flash->SaltForm Purified Free Base FinalProduct Final Product: Dihydrochloride Salt (>98% Purity) SaltForm->FinalProduct QC HPLC-MS & 1H-NMR FinalProduct->QC

Figure 1: Integrated purification workflow decision tree for imidazole-benzylamine scaffolds.

Analytical Quality Control

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10). High pH is preferred to keep the amine neutral and improve peak shape.

  • Gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Detection: UV @ 254 nm (Imidazole absorbance) and 210 nm.[1]

NMR Signature (D2O/DCl):

  • Expect a downfield shift of the imidazole protons (~7.5-7.8 ppm) and the benzylic methylene (~4.2 ppm) due to protonation.

References

  • General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and salt formation strategies).

  • Imidazole Synthesis & Properties: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.

  • Chromatographic Modifiers: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • Salt Selection: Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

Sources

High-Resolution Mass Spectrometry Profiling of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary

This application note details the mass spectrometric characterization of (4-(1H-Imidazol-2-yl)phenyl)methanamine , a critical pharmacophore often utilized in the synthesis of SSTR3 agonists and kinase inhibitors. Due to the presence of both a primary benzylic amine and an imidazole ring, this molecule exhibits high polarity and basicity, presenting retention challenges for standard C18 reversed-phase chromatography.

This guide provides a validated HILIC-ESI-MS/MS workflow designed to ensure robust retention, precise mass identification, and structural elucidation. We explore the fragmentation mechanics governed by the benzylic amine loss and imidazole ring stability, providing a reference framework for impurity profiling in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the ionization behavior requires a deep look at the physicochemical properties. The molecule contains two basic centers: the aliphatic amine and the imidazole nitrogen.

PropertyValueRelevance to MS
IUPAC Name (4-(1H-Imidazol-2-yl)phenyl)methanamineUnambiguous ID
Formula C₁₀H₁₁N₃[M+H]⁺ Calculation
Exact Mass (Monoisotopic) 173.0953 DaHigh-Res MS Target
[M+H]⁺ m/z 174.1026Precursor Ion
pKa (Calculated) ~9.5 (Amine), ~7.0 (Imidazole)Requires high pH or HILIC for retention
LogP ~0.5 - 0.8Hydrophilic; poor retention on C18 at low pH
Experimental Design & Methodology
3.1. Chromatographic Strategy (The "Why")

Standard acidic C18 methods often fail for this analyte because protonation of both nitrogen centers at pH < 3 leads to elution near the void volume (t₀), causing ion suppression from salts.

  • Primary Method (HILIC): Utilizes a Bare Silica or Amide column. The high organic mobile phase ensures the polar analyte is retained via water-layer partitioning.

  • Alternative Method (High pH RP): Utilizes a hybrid-particle C18 column stable at pH 10. At this pH, the amine is partially deprotonated, increasing hydrophobicity and retention.

3.2. Instrumentation[1][2]
  • LC System: UHPLC (e.g., Agilent 1290 / Waters ACQUITY)

  • MS System: Q-TOF or Orbitrap (for HRMS); Triple Quadrupole (for Quantitation)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]

Protocol 1: Sample Preparation

Objective: Minimize matrix effects while maintaining analyte solubility.

  • Stock Solution: Weigh 1.0 mg of (4-(1H-Imidazol-2-yl)phenyl)methanamine. Dissolve in 1 mL of 50:50 Methanol:Water (v/v) . (Concentration: 1 mg/mL).

    • Note: Do not use 100% Acetonitrile as the starting solvent; the polar salt form may precipitate.

  • Working Standard: Dilute Stock 1:100 into 90:10 Acetonitrile:100mM Ammonium Formate (pH 3.0) .

    • Critical Step: Matching the diluent to the HILIC starting conditions (high organic) prevents peak distortion/splitting.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter into an amber LC vial.

Protocol 2: HILIC-MS/MS Acquisition Method

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent. Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Table:

Time (min)Flow (mL/min)% A (Aqueous)% B (Organic)Phase
0.000.40595Initial
1.000.40595Isocratic Hold
6.000.405050Elution Gradient
7.000.405050Wash
7.100.40595Re-equilibration
10.000.40595End

MS Source Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450 °C (High temp required for effective desolvation of aqueous buffers)

  • Gas Flow: 800 L/hr

  • Cone Voltage: 30 V (Optimized for m/z 174.1)

Results: Fragmentation & Structural Elucidation[10][11][12]
6.1. Fragmentation Logic

The fragmentation of (4-(1H-Imidazol-2-yl)phenyl)methanamine follows a distinct pathway governed by the stability of the benzyl cation and the imidazole ring.

  • Precursor Selection: [M+H]⁺ at m/z 174.1026 .

  • Primary Loss (-NH₃): The benzylic amine is the most labile group. Neutral loss of ammonia (17.02 Da) generates a resonance-stabilized benzyl cation (m/z 157.07).

  • Secondary Loss (-HCN): The imidazole ring is aromatic and stable, but under higher collision energy (CE > 25 eV), it undergoes Retro-Diels-Alder (RDA) type cleavage or simple ring fragmentation, losing Hydrogen Cyanide (27.01 Da).

6.2. Fragmentation Tree Diagram

The following diagram illustrates the stepwise degradation of the molecule within the collision cell.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 174.10 (C10H12N3)+ Frag1 Fragment 1 [M+H - NH3]+ m/z 157.07 (Benzyl Cation / Tropylium) Precursor->Frag1 Neutral Loss: NH3 (17 Da) CE: 15-20 eV Frag2 Fragment 2 [Frag1 - HCN]+ m/z 130.06 (Imidazole Ring Cleavage) Frag1->Frag2 Neutral Loss: HCN (27 Da) CE: 30-40 eV Frag3 Fragment 3 [Frag2 - C2H2]+ m/z 104.05 (Phenyl-Aziridine type) Frag2->Frag3 Ring Destruction CE: >45 eV

Caption: ESI+ Fragmentation pathway of (4-(1H-Imidazol-2-yl)phenyl)methanamine showing sequential loss of ammonia and imidazole ring degradation.

Impurity Profiling & Troubleshooting

When synthesizing or analyzing this compound, specific impurities related to its building blocks are common.

Impurity / ArtifactObserved m/zOrigin
Dimer [2M+H]⁺ 347.20High concentration artifact in ESI source. Dilute sample.
Des-amine (Benzimidazole) 159.08Synthetic byproduct (over-reduction or starting material).
N-Methylated 188.12Methylation of imidazole or amine during synthesis.
Nitrile Intermediate 170.07Incomplete reduction of 4-(imidazol-2-yl)benzonitrile.

Troubleshooting Tip: If peak tailing is observed in HILIC, increase the buffer concentration (Ammonium Formate) to 20mM. The ionic strength helps mask silanol interactions with the basic imidazole nitrogen.

References
  • Vertex Pharmaceuticals. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters.

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry.

  • Waters Corporation. (2009). Effect of pH on LC-MS Analysis of Amines: Method Development Guide.

  • Sigma-Aldrich. (2024). Product Specification: 1-[4-(1H-imidazol-1-yl)phenyl]methanamine.

  • Agilent Technologies. (2019).[2] Analysis of Primary Aromatic Amines by LC/MS/MS.

Sources

Advanced In Vitro Assay Strategies for Somatostatin Receptor 3 (SSTR3) Agonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The SSTR3 Pharmacological Landscape

Somatostatin Receptor 3 (SSTR3) is a critical G-protein-coupled receptor (GPCR) implicated in neuroendocrine tumor pathology, pituitary adenomas, and metabolic regulation (specifically insulin secretion via primary cilia in pancreatic beta-cells).[1] Unlike the well-characterized SSTR2, which is the primary target of first-generation analogs like Octreotide, SSTR3 exhibits distinct signaling kinetics and pharmacological requirements.

Mechanistic Complexity

SSTR3 couples primarily to the Gngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


  family, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. However, SSTR3 is unique among the somatostatin family due to its:
  • High Constitutive Activity: SSTR3 can suppress basal cAMP levels even in the absence of ligand, necessitating careful baseline controls in functional assays.

  • Ciliary Localization: In native tissues (neurons, beta-cells), SSTR3 is often sequestered in primary cilia, a compartment that regulates specific downstream effectors like GSK3

    
     .
    
  • Biased Signaling Potential: Agonists may differentially stabilize receptor conformations that favor G-protein activation versus

    
    -arrestin recruitment, a property relevant for minimizing desensitization.
    

This guide outlines three validated protocols to characterize SSTR3 agonists, moving from high-throughput functional screening to mechanistic validation.

Strategic Assay Selection

For a comprehensive drug discovery campaign, a multi-parametric approach is required.

Assay TypeReadoutPrimary UtilityKey AdvantageLimitation
Gi-cAMP Inhibition TR-FRET / HTRFFunctional Potency (

)
Measures the primary physiological signaling output.Requires Forskolin stimulation to generate signal window.

-Arrestin Recruitment
EFC (Chemiluminescence)Pathway Bias & Regulation Independent of G-protein; indicates receptor desensitization/internalization.Signal-to-noise can be lower than cAMP; requires engineered cell lines.
Radioligand Binding Scintillation (CPM)Affinity (

)
The gold standard for physical receptor occupancy.Does not distinguish agonists from antagonists.

SSTR3 Signaling Pathway Visualization[3][4]

The following diagram illustrates the canonical and non-canonical signaling pathways activated by SSTR3, highlighting the nodes measured in these protocols.

SSTR3_Signaling cluster_membrane Plasma Membrane / Cilia SSTR3 SSTR3 Receptor Gi Gαi/o Complex SSTR3->Gi Activation GRK GRK SSTR3->GRK Phosphorylation Agonist Agonist (e.g., Pasireotide) Agonist->SSTR3 Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Production blocked PKA PKA cAMP->PKA Activation GSK3b GSK3β (Active) PKA->GSK3b Phosphorylation (Inhibitory) Barr β-Arrestin GRK->Barr Recruitment Internalization Receptor Internalization Barr->Internalization Trafficking

Caption: SSTR3 activation inhibits the cAMP/PKA axis, relieving inhibition on GSK3


, while simultaneously recruiting 

-arrestin for internalization.

Protocol 1: Gi-Coupled cAMP Inhibition Assay (HTRF)

This is the primary screen for agonist potency. Because SSTR3 is Gi-coupled, agonist activity is measured as the inhibition of Forskolin-stimulated cAMP production.

Principle

We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

  • High Cellular cAMP (Low Agonist activity)

    
     Low FRET signal.
    
  • Low Cellular cAMP (High Agonist activity)

    
     High FRET signal.
    
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human SSTR3 (Recombinant).

  • Reagents:

    • Forskolin (10 mM stock in DMSO).

    • IBMX (Phosphodiesterase inhibitor, 500 mM stock).

    • cAMP HTRF Kit (e.g., Cisbio/Revvity cAMP Gs/Gi kit).

    • Reference Agonist: Pasireotide or Somatostatin-14 (SST-14).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (fatty-acid free) + 0.5 mM IBMX.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest SSTR3-CHO cells using non-enzymatic dissociation solution (e.g., CellStripper) to preserve receptor integrity.

    • Resuspend in Assay Buffer at a density of

      
       cells/mL.
      
    • Dispense 5 µL of cell suspension (1,000 cells/well) into a white, low-volume 384-well plate.

  • Compound Addition (Agonist Mode):

    • Prepare 4x concentrated agonist dilutions in Assay Buffer containing 20 µM Forskolin .

    • Note: The final Forskolin concentration will be 5 µM. This concentration must be titrated for each cell line to ensure it falls within the linear range of the cAMP standard curve (typically 1-10 µM).

    • Add 5 µL of the Compound/Forskolin mix to the cells.

    • Controls:

      • Min Signal (0% Inhibition): Cells + Forskolin + Vehicle (DMSO).

      • Max Signal (100% Inhibition): Cells + Forskolin + Saturating Reference Agonist (1 µM SST-14).

      • Basal: Cells + Buffer (no Forskolin) – checks for constitutive activity.

  • Incubation:

    • Incubate for 30–45 minutes at Room Temperature (RT). SSTR3 signaling is rapid; prolonged incubation may lead to receptor desensitization or cAMP degradation.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (in Lysis Buffer).

    • Add 5 µL of Anti-cAMP-Cryptate (in Lysis Buffer).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Calculate Ratio:

      
      .
      
Data Analysis
  • Convert Ratios to [cAMP] nM using a standard curve run in parallel.

  • Plot [Agonist] vs. cAMP Inhibition.

  • Fit using a 4-parameter logistic (4PL) equation to determine

    
    .
    

Protocol 2: -Arrestin Recruitment Assay (PathHunter)

To assess pathway bias or receptor regulation, we measure the physical recruitment of


-arrestin to the receptor. This assay is generally less sensitive than cAMP but highly specific.
Principle

Uses Enzyme Fragment Complementation (EFC).[2][3] The SSTR3 receptor is fused to a small enzyme fragment (ProLink™), and


-arrestin is fused to a larger acceptor fragment (EA). Recruitment complements the enzyme, generating a chemiluminescent signal.
Step-by-Step Methodology
  • Cell Plating:

    • Plate PathHunter SSTR3 cells (e.g., from DiscoverX) in Cell Plating Reagent 24 hours prior to assay in a white 384-well plate (5,000 cells/well).

    • Incubate overnight at 37°C/5% CO

      
      .
      
  • Agonist Stimulation:

    • Prepare 5x concentrated agonist dilutions in HBSS + 20 mM HEPES.

    • Remove culture media (optional, or add directly if volume allows).

    • Add 5 µL of agonist to cells (20 µL final volume).

    • Incubate for 90 minutes at 37°C. Note: Recruitment kinetics are slower than G-protein activation; 90 mins is standard for SSTRs.

  • Detection:

    • Add 12 µL of Detection Reagent (Cell lysis + Substrate).

    • Incubate for 60 minutes at RT in the dark.

  • Readout:

    • Measure Chemiluminescence (RLU) on a standard plate reader (0.1–1s integration time).

Protocol 3: Radioligand Binding Assay (Competition)

Determines the affinity (


) of the ligand.[4] This is crucial for distinguishing whether a compound has low potency due to poor binding or poor efficacy.
Materials
  • Membrane Prep: Membranes isolated from SSTR3-overexpressing HEK293 cells.

  • Radioligand: [

    
    I]-Somatostatin-14 or [
    
    
    
    I]-Tyr
    
    
    -Lanreotide (Specific Activity ~2000 Ci/mmol).
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 1 mM EGTA, 0.1% BSA, Protease Inhibitor Cocktail  (Bacitracin is critical to prevent ligand degradation).
    
Step-by-Step Methodology
  • Preparation:

    • Dilute membranes to ~5–10 µg protein/well in Binding Buffer.

    • Prepare test compounds (competitors) in Binding Buffer (10 concentrations).

  • Assay Assembly (96-well plate):

    • Add 50 µL Test Compound.[5]

    • Add 50 µL Radioligand (Final concentration 0.05 nM, typically <

      
      ).
      
    • Add 100 µL Membrane suspension.

    • Non-Specific Binding (NSB) Control: Include wells with 1 µM unlabeled Somatostatin-14 to block all specific sites.

  • Incubation:

    • Incubate for 60 minutes at RT (or 30°C) with gentle agitation.

  • Harvesting:

    • Pre-soak GF/C glass fiber filter plates in 0.5% Polyethyleneimine (PEI) for 1 hour (reduces non-specific binding of the peptide tracer to the filter).

    • Filter the reaction using a vacuum harvester.[5]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Add liquid scintillant to the dried filters.[5]

    • Count CPM (Counts Per Minute).

  • Calculation:

    • Calculate

      
       from the displacement curve.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Basal cAMP (Low Signal Window) Constitutive ActivitySSTR3 has high constitutive activity.[6] Ensure Forskolin concentration is optimized (titrate 1–10 µM).
Low Specific Binding (Radioligand) Ligand DegradationAdd protease inhibitors (Bacitracin 50 µg/mL, Aprotinin) to the buffer. Use BSA to prevent sticky peptide loss.
Shifted Potency (

vs

)
System BiasSSTR3 agonists often show "GTP-shift."

(binding) is often lower (higher affinity) than

(functional). This is normal for GPCRs.
No Calcium Flux Wrong CouplingSSTR3 Ca

effects are subtle and often require G

promiscuous G-proteins to couple to Gq/Calcium readouts in heterologous systems.

References

  • SSTR3 Signaling & Cilia: Adamson, S. E., et al. (2023). "Beta cell primary cilia mediate somatostatin responsiveness via SSTR3."[1][7][8] Islets, 15(1).[1] Link

  • SSTR3 Agonist Discovery: Peverelli, E., et al. (2023). "Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas." Cancers, 15(13). Link

  • Constitutive Activity: Ben-Shlomo, A., et al. (2014). "Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis."[6][9] Molecular Endocrinology, 28(4). Link

  • Beta-Arrestin Assays: DiscoverX PathHunter® Technology Principles. Link

  • Receptor Binding Protocols: Birzin, E. T., & Rohrer, S. P. (2002).[10] "High-throughput receptor-binding methods for somatostatin receptor 2." Analytical Biochemistry, 307(1).[10] Link

Sources

Functional Profiling of (4-(1H-Imidazol-2-yl)phenyl)methanamine: Cell-Based Assays for Histaminergic Activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GPCR-H3-042

Executive Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine represents a distinct chemical scaffold within the class of rigidified histamine analogs. Characterized by a phenyl linker separating the imidazole moiety from the primary amine, this structure shares critical pharmacophoric features with established Histamine H3 and H4 Receptor (H3R/H4R) ligands.

Unlike flexible histamine analogs, the phenyl spacer restricts conformational entropy, potentially enhancing receptor subtype selectivity. This Application Note provides a rigorous, self-validating methodology for characterizing the biological activity of this compound. Given the structural homology to known ligands like Imetit and Immepip, the protocols prioritize Gi/o-coupled GPCR functional assays (cAMP modulation) and radioligand binding to determine affinity (


) and intrinsic efficacy (

).

Mechanistic Grounding & Assay Logic

Pharmacophore Analysis

The molecule consists of an imidazole ring (hydrogen bond donor/acceptor) and a basic primary amine (protonated at physiological pH) linked by an aromatic spacer. This mimics the bio-active conformation of histamine.

  • Hypothesis: The compound acts as an orthosteric ligand for the Histamine H3 Receptor.

  • Signaling Pathway: H3R couples primarily to

    
     proteins. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.
    
Experimental Design Strategy

To validate activity, we cannot rely solely on binding; we must prove functional coupling.

  • Binding Assay: Defines affinity using

    
    -N-
    
    
    
    -methylhistamine (NAMH) displacement.
  • Functional Assay: Measures the compound's ability to inhibit Forskolin-induced cAMP accumulation.

Signaling Pathway Visualization

G cluster_0 Readout Logic Ligand (4-(1H-Imidazol-2-yl) phenyl)methanamine H3R Histamine H3 Receptor Ligand->H3R Binding ($K_i$) Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC HTRF Signal HTRF Signal cAMP->HTRF Signal Low cAMP = High Signal Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Figure 1: Mechanism of Action for H3R Agonism. The compound activates H3R, triggering Gi-mediated inhibition of Adenylyl Cyclase, counteracting Forskolin stimulation.

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine the binding affinity (


) of the compound.
System:  HEK-293T cells stably expressing human H3R.
Materials
  • Tracer:

    
    -N-
    
    
    
    -methylhistamine (Specific Activity ~80 Ci/mmol).
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filter: GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

Membrane Preparation Workflow
  • Harvest: Collect confluent HEK-hH3R cells in ice-cold PBS.

  • Lysis: Homogenize in hypotonic buffer (5 mM Tris-HCl, 5 mM MgCl2) using a Polytron (burst 3x 10s).

  • Centrifugation: Spin at 50,000 x g for 20 mins at 4°C. Discard supernatant.

  • Resuspension: Resuspend pellet in assay buffer. Determine protein concentration (BCA assay). Target: 5-10 µg protein/well.

Competition Binding Steps
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25 µL Assay Buffer (Total Binding) OR 25 µL 10 µM Thioperamide (Non-Specific Binding).

    • 25 µL Test Compound (Serial dilution:

      
       M to 
      
      
      
      M).
    • 25 µL

      
      -NAMH (Final conc: 1-2 nM).
      
    • 175 µL Membrane Suspension.

  • Incubation: 60 minutes at 25°C (equilibrium).

  • Harvest: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count (CPM).

Protocol B: HTRF cAMP Functional Assay (Gi-Coupled)

Objective: Measure functional potency (


) and efficacy (agonist vs. antagonist).
Principle:  Homogeneous Time-Resolved Fluorescence (HTRF). A competition between native cAMP (produced by cells) and d2-labeled cAMP for binding to Cryptate-labeled anti-cAMP antibody.
Note:  Since H3R is Gi-coupled, we must stimulate cAMP with Forskolin and measure the compound's ability to inhibit this signal.
Reagents
  • Cells: CHO-K1 or HEK293 stably expressing hH3R.

  • Stimulator: Forskolin (10 µM final).

  • Inhibitor: IBMX (0.5 mM) to prevent cAMP degradation by phosphodiesterases.

  • Kit: Cisbio HTRF cAMP dynamic 2 kit (or equivalent).

Assay Workflow
StepActionCritical Parameter
1. Seeding Dispense 2,000 cells/well in 5 µL white low-volume 384-well plate.Viability >95% required.
2. Compound Add 2.5 µL of (4-(1H-Imidazol-2-yl)phenyl)methanamine (4x conc).Dilute in stimulation buffer.
3. Stimulation Add 2.5 µL Forskolin (4x conc) + IBMX.Final Forskolin: ~1-10 µM (titrate to EC80).
4. Incubation Incubate 30-45 mins at Room Temperature.Do not disturb plate.
5. Lysis/Detect Add 5 µL cAMP-d2 + 5 µL Anti-cAMP-Cryptate.Reagents contain lysis buffer.
6. Read Incubate 1 hr. Read on HTRF-compatible reader (e.g., EnVision).Ratio 665nm/620nm.
Data Interpretation
  • High Ratio (665/620): Low cAMP (Strong Agonist effect).

  • Low Ratio (665/620): High cAMP (No effect or Antagonist).

  • Normalization: Convert Ratio to cAMP concentration using a standard curve.

  • Curve Fitting: Plot % Inhibition of Forskolin response vs. Log[Compound].

Selectivity & Safety Profiling

To confirm the utility of (4-(1H-Imidazol-2-yl)phenyl)methanamine as a specific probe, cross-reactivity must be assessed.

Critical Off-Targets
  • Histamine H4 Receptor: High homology. Assay: Calcium flux (Gq-coupled via G15/16) or chemotaxis.

  • Trace Amine-Associated Receptor 1 (TAAR1): Due to the phenethylamine-like substructure. Assay: cAMP accumulation (Gs-coupled).

  • CYP450 Inhibition: Imidazole rings can coordinate with Heme iron. Perform a standard CYP inhibition screen (specifically CYP3A4 and CYP2D6).

Expected Results & Troubleshooting

Anticipated Data Ranges

Based on structural analogs (e.g., Imetit), expected values for a successful H3R agonist:

ParameterAssayTarget Range
Affinity (

)
Radioligand Binding< 50 nM
Potency (

)
HTRF cAMP (Gi)< 100 nM
Efficacy (

)
HTRF cAMP (Gi)> 80% (Full Agonist)
Troubleshooting Guide
  • Issue: High non-specific binding in radioligand assay.

    • Solution: Ensure filters are pre-soaked in PEI. Use low-binding plates.

  • Issue: Low signal window in cAMP assay.

    • Solution: Optimize Forskolin concentration. Perform a Forskolin dose-response first; select the EC80 concentration for the competition assay.

  • Issue: Compound insolubility.

    • Solution: The methanamine moiety suggests good solubility in acidic media, but ensure DMSO stock does not exceed 0.5% in the final cell assay to avoid cytotoxicity.

References

  • Lovenberg, T. W., et al. "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107, 1999.

  • Arrang, J. M., et al. "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 302, 832-837, 1983.

  • Sander, K., et al. "Histamine H3 receptor antagonists: Structure-activity relationships of imidazole-based ligands." Bioorganic & Medicinal Chemistry, 16(20), 9361-9370, 2008.

  • Cisbio Bioassays. "cAMP Gs/Gi Assay Principle and Protocol." Revvity.

Application Note: Receptor Binding Affinity Studies of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmacological Context

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a privileged chemical scaffold in neuropsychiatric drug discovery.[1] Its structure—comprising a phenyl ring substituted with an imidazole and a methanamine group—serves as a critical pharmacophore for two distinct G-Protein Coupled Receptor (GPCR) families:

  • Trace Amine-Associated Receptor 1 (TAAR1): A primary target for novel antipsychotics and antidepressants.[1] The scaffold mimics endogenous trace amines like tyramine and

    
    -phenylethylamine (PEA).[1]
    
  • 
    -Adrenergic Receptors (
    
    
    
    -AR):
    A common off-target.[1] The imidazole moiety closely resembles classic
    
    
    ligands (e.g., clonidine, idazoxan), often leading to unwanted sedative or cardiovascular side effects.

Scope of this Guide: This application note details the protocols for Radioligand Competition Binding to determine the affinity (


) of (4-(1H-Imidazol-2-yl)phenyl)methanamine. To validate selectivity, we provide paired protocols for both the desired target (TAAR1) and the liability target (

-AR).

Experimental Logic & Flow

The objective is to determine the Inhibition Constant (


)  of the test compound. This is achieved by displacing a radiolabeled reference ligand (

) from the receptor binding pocket.
Workflow Diagram

BindingWorkflow Prep Membrane Preparation (HEK293-TAAR1 or Rat Cortex) Incubation Equilibrium Binding (Membrane + Radioligand + Test Cpd) Prep->Incubation 5-10 µg protein/well Harvest Filtration & Wash (GF/B Filters + PEI) Incubation->Harvest 60-90 min @ RT Detection Liquid Scintillation Counting (LSC) Harvest->Detection Add Cocktail Analysis Data Analysis (Non-linear Regression) Detection->Analysis CPM -> Ki

Caption: Figure 1. High-throughput radioligand binding workflow.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound (4-(1H-Imidazol-2-yl)phenyl)methanamineLigand under investigation.[1][2]
Receptor Source A HEK293 cells stably expressing human TAAR1Primary efficacy target.[1]
Receptor Source B Rat Cerebral Cortex Homogenate

-AR rich tissue (Liability target).[1]
Radioligand A (TAAR1)

-RO5166017 (Specific) or

-Tyramine
Tracer for TAAR1 sites.
Radioligand B (

)

-RX821002 (Antagonist) or

-Clonidine
Tracer for

sites.
Non-Specific Blocker 10 µM unlabeled RO5166017 or PhentolamineDefines Non-Specific Binding (NSB).[1]
Filter Plates 96-well GF/B Glass FiberTraps membrane-bound radioligand.[1]
PEI Solution 0.3% PolyethyleneiminePre-soak filters to reduce background binding to glass fibers.[1]

Protocol 1: Membrane Preparation (The Foundation)

Expert Insight: The quality of the binding curve is dictated by the quality of the membrane prep. For TAAR1 (an intracellularly trafficking receptor), ensuring proper fractionation is critical.[1]

  • Harvest: Scrape HEK293-TAAR1 cells into ice-cold PBS. Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10 sec).

  • Clarification: Centrifuge at 1,000

    
     g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
    
  • Enrichment: Centrifuge supernatant at 40,000

    
     g for 20 min  at 4°C.
    
  • Wash: Resuspend pellet in Assay Buffer (see below) and re-spin at 40,000

    
     g.
    
  • Storage: Resuspend final pellet to ~2-5 mg/mL protein concentration. Aliquot and store at -80°C. Do not freeze-thaw multiple times.

Protocol 2: Competition Binding Assay (Step-by-Step)

This protocol runs the test compound against both targets to determine selectivity.[1]

A. Assay Buffer Composition
  • TAAR1 Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl

    
    , pH 7.4.[1]
    
  • 
    -AR Buffer:  50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl
    
    
    
    , pH 7.4.[1]
  • Note: Imidazole compounds are pH sensitive.[1][3] Ensure pH is strictly 7.4 at the assay temperature (RT).

B. Plate Setup (96-well format)

Run all points in triplicate.

  • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

  • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Blocker (10 µM).

  • Test Wells: Membrane + Radioligand + Test Compound (Concentration Range:

    
     M to 
    
    
    
    M).[1]
C. Execution Steps
  • Filter Pre-treatment: Soak GF/B filter plates in 0.3% PEI for 1 hour. Crucial for reducing background noise with amine ligands.

  • Reaction Assembly:

    • Add 25 µL Test Compound (diluted in buffer).

    • Add 25 µL Radioligand (Final concentration

      
       of the radioligand).
      
      • For TAAR1: ~2 nM

        
        -RO5166017.[1]
        
      • For

        
        : ~1 nM 
        
        
        
        -RX821002.[1]
    • Add 150 µL Membrane Suspension (5-10 µg protein/well).

  • Incubation: Incubate at Room Temperature (22°C) for 90 minutes .

    • Why? Imidazole kinetics can be slow; equilibrium must be reached.[1]

  • Harvesting:

    • Place filter plate on a vacuum manifold.[1]

    • Rapidly filter the reaction mix.[1]

    • Wash 3x with 200 µL ice-cold Wash Buffer (50 mM Tris-HCl).[1]

  • Counting:

    • Dry plates at 50°C for 30 min.

    • Add 40 µL liquid scintillant per well.[1]

    • Count in a MicroBeta or TopCount Scintillation Counter.[1]

Data Analysis & Interpretation

Calculating and

Raw data (CPM) is converted to % Specific Binding. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Convert


 to the absolute affinity constant 

using the Cheng-Prusoff Equation :


  • 
     = Concentration of Radioligand used (nM).
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).
    
Selectivity Ratio

The "Safety Margin" of your compound is defined as:



  • Ratio > 100: Highly Selective TAAR1 Agonist (Ideal).[1]

  • Ratio < 10: Poor Selectivity (High risk of adrenergic side effects).

Mechanistic Diagram: Competitive Inhibition

CompetitionModel Receptor Receptor (TAAR1 or Alpha-2) Complex1 Receptor-Tracer (Signal) Receptor->Complex1 + Radioligand Complex2 Receptor-TestCpd (Silent) Receptor->Complex2 + Test Cpd Radioligand Radioligand (3H-Tracer) Radioligand->Complex1 TestCpd Test Compound (Imidazole-Phenyl-Amine) TestCpd->Complex2 Competes

Caption: Figure 2. Competitive binding mechanism.[1] The test compound displaces the radiotracer, reducing the signal.

Troubleshooting & Expert Tips

  • High Non-Specific Binding (NSB):

    • Cause: Imidazole amines are "sticky" (cationic at pH 7.4).

    • Solution: Ensure 0.3% PEI soak of filters.[1] Add 0.1% BSA to the Assay Buffer to block plastic binding sites.[1]

  • Steep Hill Slope (> 1.2):

    • Cause: Possible aggregation of the compound or positive cooperativity.[1]

    • Solution: Sonicate the test compound dilution series. Check solubility limits.

  • Low Signal-to-Noise:

    • Cause: Low receptor expression in HEK293 cells.[1]

    • Solution: For TAAR1, ensure stable clones are under antibiotic selection (e.g., G418) until 24h before harvest.[1]

References

  • Galley, G., et al. (2012).[1] "Optimisation of imidazole compounds as selective TAAR1 agonists: discovery of RO5073012." Bioorganic & Medicinal Chemistry Letters.

  • Revel, F. G., et al. (2011).[1] "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics."[1] Biological Psychiatry.[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Maguire, J.J., et al. (2012).[1] "International Union of Basic and Clinical Pharmacology.[1] XIII. Update on the Classification of the Imidazoline Receptor Binding Sites." Pharmacological Reviews.

Sources

Application Notes and Protocols for (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding (4-(1H-Imidazol-2-yl)phenyl)methanamine

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a primary benzylic amine and a 2-substituted imidazole ring, moieties that are recognized as "privileged scaffolds" in pharmaceutical research due to their prevalence in biologically active compounds.[1] The primary amine offers a reactive handle for further chemical modification, while the imidazole ring can participate in crucial hydrogen bonding and metal coordination, making it a key pharmacophore.[2][3]

These structural features suggest its potential utility as a building block in the synthesis of targeted therapeutics, including but not limited to, enzyme inhibitors and receptor modulators. The imidazole moiety is a well-known component in various drugs, contributing to their binding affinity and pharmacokinetic properties.[4][5] The aromatic amine portion also provides a versatile scaffold for creating diverse chemical libraries for high-throughput screening.

This document provides a comprehensive guide to the safe handling, storage, and application of (4-(1H-Imidazol-2-yl)phenyl)methanamine, drawing upon established best practices for aromatic amines and imidazole derivatives.

I. Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₁₀H₁₁N₃Based on chemical structure
Molecular Weight 173.22 g/mol Calculated from the molecular formula
Appearance Likely a solid, ranging from off-white to yellow or tan powder/crystals.[6]Based on similar aromatic amines and imidazole derivatives.
Solubility Expected to be soluble in organic solvents such as methanol and DMSO. Water solubility may be limited.Imidazole itself is water-soluble, but the larger aromatic structure decreases aqueous solubility.
pKa The primary amine is expected to be basic, with a pKa around 9-10. The imidazole ring has a pKa of approximately 7 for the protonated form.[2]Typical values for benzylic amines and imidazoles.

II. Safety and Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for (4-(1H-Imidazol-2-yl)phenyl)methanamine, a conservative approach to safety is imperative. The hazard profile is extrapolated from data on analogous aromatic amines and imidazole compounds.[7][8]

GHS Hazard Classification (Predicted)

Hazard ClassCategoryGHS Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[7]
Skin Corrosion/Irritation1B/2H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[8][9]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[7]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[8]

Causality of Hazards:

  • Oral Toxicity: Aromatic amines can be toxic if ingested, affecting various organs.[10]

  • Corrosivity/Irritation: The basic nature of the primary amine can cause irritation or burns upon contact with skin and mucous membranes.[11]

  • Respiratory Irritation: Fine powders of organic compounds can be irritating to the respiratory tract upon inhalation.[6]

III. Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls
  • Chemical Fume Hood: All handling of solid (4-(1H-Imidazol-2-yl)phenyl)methanamine and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[12]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.[9]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Regularly inspect gloves for any signs of degradation or tears and replace them immediately if compromised.

  • Body Protection: A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an organic vapor/particulate filter is necessary.[13]

PPE_Workflow cluster_researcher Researcher Actions cluster_ppe Engineering & Personal Protective Equipment Assess_Risk Assess Risk of Exposure Select_Controls Select Appropriate Controls Assess_Risk->Select_Controls Don_PPE Don PPE Select_Controls->Don_PPE Fume_Hood Chemical Fume Hood Select_Controls->Fume_Hood Primary Control Goggles_Shield Goggles & Face Shield Don_PPE->Goggles_Shield Gloves Nitrile/Neoprene Gloves Don_PPE->Gloves Lab_Coat Lab Coat/Apron Don_PPE->Lab_Coat Handle_Compound Handle Compound Doff_PPE Doff & Dispose of PPE Handle_Compound->Doff_PPE

Caption: Workflow for risk assessment and PPE selection.

IV. Handling and Experimental Protocols

A. General Handling Precautions
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[14]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Aromatic amines can be susceptible to oxidation.[15]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and acid anhydrides.[16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

B. Protocol for Solution Preparation
  • Preparation: Ensure all necessary PPE is worn and the work is performed in a chemical fume hood.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of (4-(1H-Imidazol-2-yl)phenyl)methanamine to the vial, minimizing dust generation.

  • Solubilization: Add the desired solvent (e.g., DMSO, methanol) to the vial.

  • Mixing: Gently swirl or vortex the vial to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.

  • Storage of Solution: If not for immediate use, store the solution in a tightly sealed container, protected from light, at the recommended temperature.

V. Storage and Stability

Proper storage is crucial to maintain the integrity of (4-(1H-Imidazol-2-yl)phenyl)methanamine.

A. Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C is recommended for long-term storage.[18] Short-term storage at room temperature may be acceptable if the compound is protected from light and moisture.Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (nitrogen or argon) if possible.Aromatic amines can be sensitive to air and may oxidize over time, leading to discoloration and impurity formation.[15]
Container Use a tightly sealed, opaque or amber glass vial.[16]Protects from light and moisture.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[17]Prevents accidental reactions and ensures a safe storage environment.
B. Stability Considerations
  • Light Sensitivity: Aromatic compounds, especially those with amine functionalities, can be light-sensitive. Exposure to UV light may lead to degradation.

  • Oxidative Stability: The primary amine group can be susceptible to oxidation, which is often indicated by a change in color (e.g., darkening).

  • Hygroscopicity: While not explicitly known for this compound, many amines are hygroscopic. Absorption of moisture can affect the compound's purity and reactivity.

Storage_Recommendations cluster_conditions Optimal Storage Conditions Compound (4-(1H-Imidazol-2-yl)phenyl)methanamine Temperature 2-8°C Compound->Temperature Prevents thermal degradation Atmosphere Inert Gas (N₂/Ar) Compound->Atmosphere Minimizes oxidation Container Tightly Sealed, Amber Vial Compound->Container Protects from light & moisture Location Cool, Dry, Ventilated Area Compound->Location Ensures safety & stability

Caption: Key parameters for the optimal storage of the compound.

VI. Spill and Waste Management

A. Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.[13]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

B. Waste Disposal
  • Collection: Unused material and contaminated items should be collected in a designated hazardous waste container.[16]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Aromatic amines may be harmful to aquatic life, so they should not be disposed of down the drain.[10]

VII. Conclusion

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a valuable research chemical with significant potential in drug discovery. Due to the lack of specific safety data, a cautious and informed approach to its handling and storage is paramount. By adhering to the principles outlined in these application notes, researchers can work safely with this compound while preserving its integrity for experimental use.

References

  • PubChem. (n.d.). (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure - Imidazole. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • NIH. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Handling of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

This guide establishes a robust safety protocol by inferring potential hazards from its core functional groups: aromatic amines and imidazoles . Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, and are readily absorbed through the skin.[1] Imidazole-containing compounds can be corrosive and may cause severe skin burns and eye damage.[2][3] This document provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk mitigation and procedural diligence.

Hazard Assessment & Risk Analysis

The primary hazards associated with (4-(1H-Imidazol-2-yl)phenyl)methanamine are extrapolated from its structural analogs, primarily benzylamine and 2-phenylimidazole.

  • Benzylamine: Classified as harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[4][5] It is a corrosive material.[4][6]

  • 2-Phenylimidazole: Reported to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[7][8][9]

  • Aromatic Amines (Class Hazard): This class of compounds is readily absorbed through the skin, gastrointestinal tract, and respiratory system and can be associated with significant toxicity.[1]

Based on this analysis, (4-(1H-Imidazol-2-yl)phenyl)methanamine should be treated as a substance that is potentially corrosive, toxic upon ingestion or skin contact, and a severe irritant to the eyes and respiratory system.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their use is mandatory when handling this compound.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[2][4][10] This is critical to prevent inhalation of any dust or vapors and to contain potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[11][12][13]

  • Safety Stations: A calibrated safety shower and eyewash station must be readily accessible and located near the workstation.[4][12]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure.[14]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended). Inspect gloves for integrity before each use.[12]To prevent skin contact. The benzylamine and aromatic amine moieties suggest a high potential for dermal absorption.[1][14]
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.[12][15][16]To protect against dust particles and splashes, which could cause severe, irreversible eye damage based on analog data.[3][4]
Body Protection A flame-resistant laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities.To protect skin and personal clothing from contamination.[11][12]
Respiratory A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dust outside a fume hood.[12][14]While all work should be in a fume hood, this provides an additional layer of protection in case of engineering control failure or during spill cleanup.

Protocols for Safe Handling & Use

Adherence to standardized protocols is essential for minimizing risk. The following step-by-step procedures must be followed.

Protocol for Weighing and Dispensing Solid Compound
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust.[11][13][17]

  • Sealing: Securely close the primary container immediately after dispensing.[10][15][18]

  • Cleanup: Gently wipe the spatula and any minor residue on the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth as hazardous waste.

  • Transport: If moving the weighed compound, place it in a secondary, sealed, and labeled container.

Protocol for Solution Preparation
  • Preparation: Perform all steps inside a chemical fume hood.

  • Glassware: Use clean, dry glassware.

  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Dissolution: If necessary, use a magnetic stirrer to aid dissolution. Do not heat without a proper risk assessment, as the thermal decomposition products are unknown.

  • Labeling: Immediately label the vessel with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][10][15] Keep it away from direct sunlight.[11][16]

  • Location: Store in a designated cabinet for corrosive and toxic materials, away from general laboratory traffic.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15] The amine functionality can react exothermically with acids.

Emergency Procedures: A Validated Response System

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Protocols
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[5] Rinse the affected skin with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[10][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[15][18] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[15] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention immediately.[10]
Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[19][20]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[15]

Visual Workflow Guides (Graphviz)

The following diagrams provide a clear, visual representation of key safety workflows.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Stage Materials in Hood prep_hood->prep_materials handle_open 4. Open Container prep_materials->handle_open handle_weigh 5. Weigh Compound (Avoid Dust) handle_open->handle_weigh handle_close 6. Securely Close Container handle_weigh->handle_close post_clean 7. Clean Work Area & Tools handle_close->post_clean post_waste 8. Dispose of Waste post_clean->post_waste post_store 9. Store Compound Properly post_clean->post_store

Caption: Standard workflow for weighing and dispensing the solid compound.

Caption: Decision-making flowchart for personal exposure incidents.

Waste Disposal

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

References

  • ChemSupply Australia. (2023). Safety Data Sheet: IMIDAZOLE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole (for biochemistry). Retrieved from [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Seton. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylimidazole (Acros Organics). Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Efficacy Evaluation of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

In the landscape of modern drug discovery, the identification of small molecules that can modulate critical cellular pathways offers a promising avenue for novel therapeutics.[1] The compound (4-(1H-Imidazol-2-yl)phenyl)methanamine represents a scaffold of interest, with related structures showing activity as antagonists of signaling pathways implicated in cancer progression. Specifically, derivatives of (4-phenyl-1H-imidazol-2-yl)methanamine have been identified as potent agonists of the somatostatin receptor 3 (SSTR3), a target with complex roles in tumor biology.[2] Furthermore, structural analogs have been investigated as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator of cell growth, proliferation, and survival.[3]

This document outlines a comprehensive experimental framework for the preclinical evaluation of (4-(1H-Imidazol-2-yl)phenyl)methanamine, hereafter referred to as Compound X. The following protocols are designed to rigorously assess its anti-cancer efficacy, from initial in vitro characterization to in vivo validation in established tumor models. We will proceed under the guiding hypothesis that Compound X exerts its anti-neoplastic effects through the inhibition of the IGF-1R signaling pathway. This hypothesis is based on the structural similarities to known IGF-1R inhibitors and provides a clear mechanistic basis for the proposed experimental design.

The successful execution of these studies will provide critical data on the compound's potency, mechanism of action, and potential as a clinical candidate.

Part 1: In Vitro Efficacy Assessment

The initial phase of our investigation focuses on characterizing the bioactivity of Compound X in a controlled cellular environment. These in vitro assays are designed to determine the compound's cytotoxic potential, its direct interaction with the hypothesized target, and its effect on downstream signaling cascades.

Cell Viability and Cytotoxicity Assays

The foundational step in evaluating any potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. We will employ standard colorimetric assays to quantify these effects across a panel of cancer cell lines with known IGF-1R expression levels.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (specific to each cell line)

  • Compound X (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[4]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4][5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Record the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of Compound X that inhibits cell growth by 50%) will be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Expected Data Output from MTT Assay

Cell LineIGF-1R ExpressionCompound X IC50 (µM)
MCF-7 (Breast)HighTBD
A549 (Lung)ModerateTBD
HT-29 (Colon)LowTBD
Normal FibroblastsLowTBD
Target Engagement Assays

To validate our hypothesis, it is crucial to demonstrate that Compound X directly interacts with its intended target, IGF-1R, within the cellular context.[6][7] Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be employed for this purpose.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol describes a method to quantify the engagement of Compound X with IGF-1R in living cells. The assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase.[8]

Materials:

  • HEK293 cells transiently expressing NanoLuc®-IGF-1R fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • Compound X

  • White, 96-well assay plates

  • Luminometer with filter sets for NanoBRET™ detection

Procedure:

  • Seed the transfected HEK293 cells in white 96-well plates and incubate overnight.

  • Prepare serial dilutions of Compound X.

  • Add the tracer and Compound X to the cells.

  • Incubate for 2 hours at 37°C.

  • Measure the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer equipped with the appropriate filters.

Data Analysis: The BRET ratio is calculated, and the data are plotted as a function of Compound X concentration to determine the IC50 value for target engagement.

Downstream Signaling Pathway Analysis

Inhibition of IGF-1R should lead to a reduction in the phosphorylation of downstream signaling proteins, such as Akt and ERK. Western blotting is a standard technique to assess these changes.[9]

Protocol 3: Western Blotting for Phospho-Akt and Phospho-ERK

This protocol details the detection of changes in the phosphorylation status of key downstream effectors of the IGF-1R pathway.

Materials:

  • Cancer cells treated with Compound X

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of Compound X for a specified time.

  • Lyse the cells in ice-cold lysis buffer.[10]

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins will be normalized to the total protein and the loading control.

Diagram 1: Hypothesized IGF-1R Signaling Pathway and Point of Inhibition

IGF1R_Pathway cluster_membrane Cell Membrane IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras CompoundX Compound X CompoundX->IGF1R Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Proposed mechanism of Compound X inhibiting the IGF-1R signaling pathway.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of Compound X must be evaluated in a living organism. In vivo studies provide a more comprehensive understanding of a drug's behavior, considering factors like pharmacokinetics and tumor microenvironment.[12][13]

Xenograft Tumor Models

Human tumor xenograft models are a cornerstone of preclinical cancer research, where human cancer cells are implanted into immunodeficient mice.[14][15]

Protocol 4: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor activity of Compound X.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cells (e.g., MCF-7)

  • Matrigel (optional)

  • Compound X formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]

  • Administer Compound X or vehicle to the mice according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral, intravenous).[16]

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: Tumor growth inhibition (TGI) will be calculated. Statistical analysis (e.g., t-test or ANOVA) will be used to compare tumor growth between the treatment and control groups.

Table 2: Example of In Vivo Efficacy Study Design

GroupTreatmentDoseRouteScheduleNumber of Animals
1Vehicle Control-POqd10
2Compound X10 mg/kgPOqd10
3Compound X30 mg/kgPOqd10
4Positive ControlTBDPOqd10

Diagram 2: In Vivo Efficacy Study Workflow

InVivo_Workflow Start Cell Implantation (Subcutaneous) TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization into Groups (Tumor Volume ~100 mm³) TumorGrowth->Randomization Treatment Treatment Administration (Compound X or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Study Endpoint (Tumor Burden Reached) Monitoring->Endpoint Analysis Tumor Excision & Analysis (Histology, Biomarkers) Endpoint->Analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

This comprehensive guide provides a robust framework for the preclinical evaluation of (4-(1H-Imidazol-2-yl)phenyl)methanamine. The outlined protocols, from initial in vitro cell-based assays to in vivo tumor models, are designed to rigorously test the hypothesis that this compound acts as an inhibitor of the IGF-1R signaling pathway. The successful completion of these experiments will yield critical data on the compound's efficacy and mechanism of action, providing a solid foundation for further development as a potential anti-cancer therapeutic.

References

  • Dr.Oracle. (2025, June 4).
  • Chabot, S., & Johnston, B. (2024, September 9). Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021, January 22). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • U.S. Food and Drug Administration. (n.d.).
  • Patsnap. (2024, July 17). What is the mechanism of Methenamine Hippurate?
  • Lai, Z., et al. (2015). Discovery of Substituted (4-phenyl-1H-imidazol-2-yl)methanamine as Potent Somatostatin Receptor 3 Agonists. Bioorganic & Medicinal Chemistry Letters, 25(17), 3520-5.
  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702-7.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Kim, M. P. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 217-222.
  • MDPI. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • Alfa Cytology. (n.d.).
  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines. In Assay Guidance Manual.
  • Scott, J. S., & Hothersall, J. D. (2019). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 10(7), 999-1001.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). Western blot protocol.
  • Altogen Labs. (n.d.). Xenograft Models.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • Reaction Biology. (n.d.). Xenograft Tumor Models.
  • National Center for Biotechnology Information. (n.d.). (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine. PubChem.
  • Rehman, A., & Farooq, M. A. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
  • WuXi AppTec. (2022, August 1). In Vivo ADME Testing in Drug Development: A Short Guide.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • Abcam. (n.d.). MTT assay protocol.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Škreta, M., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. RSC Medicinal Chemistry, 15(11), 2415-2429.
  • Foley, J. R., et al. (2020). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology, 15(7), 1891-1900.
  • Bertotti, A., & Trusolino, L. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 19(3), 369-378.
  • Thermo Fisher Scientific. (n.d.).
  • Huber, K. V. M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(4), 403-406.
  • Thermo Fisher Scientific. (n.d.).
  • Abnova. (n.d.). Orthotopic Xenograft Tumor Models.
  • Sachlos, E., & Stanford, W. L. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1863, 205-214.
  • Wang, Z., et al. (2022). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1377.
  • ATCC. (n.d.).
  • Promega Corporation. (n.d.).
  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models.
  • Adu, A. A., et al. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(2), M1389.
  • The Chemical Probes Portal. (n.d.). Target engagement.
  • The Jackson Laboratory. (2024, April 22). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research.
  • SEKISUI XenoTech. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube.
  • Pizzi, M., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2022(4), M1501.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In Assay Cascade Protocols.
  • Bio-Techne. (n.d.).

Sources

Advanced Protocol: Radiszewski Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Losartan, Ondansetron, and Dacarbazine. Its amphoteric nature allows it to function as both a hydrogen bond donor and acceptor, making it critical for binding affinity in enzyme active sites.

This guide provides a rigorous technical breakdown of the Radiszewski synthesis , the premier multicomponent reaction (MCR) for generating highly substituted imidazoles. Unlike generic textbook descriptions, this protocol focuses on process control, mechanistic causality, and green chemistry optimizations (Microwave/Ultrasound) to maximize yield and purity in drug discovery workflows.

Mechanistic Insight: The Debus-Radiszewski Condensation[1][2]

To optimize this reaction, one must understand the stepwise assembly. The reaction is a four-component condensation involving a 1,2-dicarbonyl, an aldehyde, and two equivalents of ammonia.[1]

Reaction Pathway

The mechanism proceeds through two distinct stages:[2][3]

  • Diimine Formation: The 1,2-dicarbonyl condenses with ammonia to form a reactive

    
    -diimine.
    
  • Cyclization: The diimine acts as a nucleophile attacking the aldehyde, followed by ring closure and dehydration.

Mechanistic Diagram

The following diagram illustrates the molecular assembly and critical transition states.

RadiszewskiMechanism Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Diimine α-Diimine Intermediate Dicarbonyl->Diimine Condensation (-2 H₂O) Ammonia 2x Ammonia (Nitrogen Source) Ammonia->Diimine Condensation (-2 H₂O) Aldehyde Aldehyde (C2 Carbon Source) Aminal Hydroxy-Aminal Transition State Aldehyde->Aminal Nucleophilic Attack Diimine->Aminal Nucleophilic Attack Imidazole 2,4,5-Trisubstituted Imidazole Aminal->Imidazole Cyclization & Dehydration (-H₂O) Catalyst Acid Catalyst (H+ / Lewis Acid) Catalyst->Diimine Activates Carbonyls

Figure 1: Stepwise mechanistic flow of the Radiszewski synthesis showing the convergence of the dicarbonyl and nitrogen source prior to aldehyde insertion.

Critical Parameters & Optimization

Success depends on controlling the equilibrium and solubility of intermediates.

Solvent & Catalyst Selection

The choice of solvent dictates the reaction temperature and the solubility of the hydrophobic dicarbonyl species.

ParameterStandard ConditionGreen/Modern ConditionImpact on Outcome
Solvent Ethanol / Acetic AcidWater / PEG-400Ethanol: Good solubility but requires reflux. Water: Exploits hydrophobic effect; product precipitates out (easy workup).
Catalyst Glacial Acetic AcidSilica-SO₃H / Lactic AcidAcetic Acid: Acts as both solvent and catalyst but requires neutralization. Solid Acids: Recyclable and higher turnover frequency (TOF).
Energy Thermal Reflux (100°C)Microwave (MW) / UltrasoundMW: Reduces time from 4h to 10 min; suppresses side reactions.
Stoichiometry 1:1:4 (Dik:Ald:NH₄OAc)1:1:2.5 (Dik:Ald:NH₄OAc)Excess ammonia is required in thermal methods to compensate for volatility.

Experimental Protocols

Protocol A: Standard Thermal Synthesis of 2,4,5-Triphenylimidazole (Lophine)

Best for: Initial scale-up, educational labs, and when specialized equipment is unavailable.

Reagents:

  • Benzil (10 mmol, 2.10 g)

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ammonium Acetate (40 mmol, 3.08 g)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Benzil and Ammonium Acetate in Glacial Acetic Acid. Stir until clear.

  • Addition: Add Benzaldehyde slowly to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the Benzil spot.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 200 mL of ice-cold water with vigorous stirring. The imidazole will precipitate as a white/cream solid.

  • Neutralization: If precipitation is incomplete, adjust pH to ~8 using Ammonium Hydroxide (25% aq).

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess acid and ammonium salts.

  • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to yield needle-like crystals.[4]

Expected Yield: 85–92% Melting Point: 274–275°C

Protocol B: Microwave-Assisted Green Synthesis (Solvent-Free)

Best for: High-throughput screening (HTS), library generation, and green chemistry compliance.

Reagents:

  • Benzil (1.0 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Ammonium Acetate (2.5 mmol)[1]

  • Catalyst: Silica-supported sulfuric acid (SSA) or simply trace Acetic Acid.

Procedure:

  • Homogenization: Grind the Benzil, Aldehyde, and Ammonium Acetate in a mortar and pestle until a uniform powder/paste is formed.

  • Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 140–160 W (approx. 80–100°C) for 5–10 minutes.

    • Note: Use a pulsed sequence (1 min on, 30s off) to prevent overheating if not using a dedicated synthesis reactor.

  • Workup: Cool the vial. Add 10 mL of ice water and triturate the solid.

  • Filtration: Filter the solid product.

  • Purification: Recrystallize from Ethanol.

Advantages:

  • Speed: Reaction completion in <10 minutes.

  • Purity: Minimal side products due to short thermal exposure.

  • Sustainability: Zero organic solvent waste during the reaction phase.

Quality Control & Validation

Every synthesized batch must undergo structural confirmation.

Analytical Workflow Diagram

ValidationWorkflow cluster_Validation Structural Confirmation Crude Crude Product TLC TLC Screening (Purity Check) Crude->TLC Recryst Recrystallization TLC->Recryst If impure HNMR 1H NMR (Aromatic Region 7-8 ppm NH Signal ~12-13 ppm) Recryst->HNMR IR FT-IR (NH Stretch ~3400 cm⁻¹ C=N Stretch ~1600 cm⁻¹) Recryst->IR MS LC-MS (M+H Peak) Recryst->MS

Figure 2: Analytical workflow for validating the identity and purity of imidazole derivatives.

Key Spectral Characteristics (2,4,5-Triphenylimidazole)
  • ¹H NMR (DMSO-d₆): A characteristic broad singlet at δ 12.6–12.8 ppm corresponds to the imidazole -NH proton. The aromatic protons appear as multiplets between δ 7.2–8.1 ppm .

  • FT-IR: Look for a sharp/broad band at 3450 cm⁻¹ (N-H stretch) and 1610 cm⁻¹ (C=N stretch).

  • Mass Spectrometry: ESI-MS should show a dominant peak at m/z 297 [M+H]⁺ .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Loss of AmmoniaUse a sealed tube or increase Ammonium Acetate to 4–5 equivalents.
Oily Product Incomplete CrystallizationTriturate the oil with cold diethyl ether or hexane to induce solidification.
Starting Material Remains Low Temperature / Steric HindranceIf using bulky aldehydes, increase reaction time or switch to Microwave protocol for higher energy input.
Colored Impurities Oxidation of Phenols/AminesPerform reaction under Nitrogen atmosphere; use fresh reagents.

References

  • Shabalin, D. A., & Camp, J. E. (2020).[5] Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. Link

  • Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation.[1][6] Organic Letters, 6(9), 1453–1456. Link

  • Siddiqui, Z. N., et al. (2012). Green synthesis of 2,4,5-trisubstituted imidazoles using silica-supported catalysts.[1] Journal of Heterocyclic Chemistry, 49(2), 380–386. Link

  • Debus, H. (1858).[4] Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. Link

  • Radziszewski, B. (1882).[1][4] Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link

Sources

Microwave-assisted synthesis of imidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Imidazole Scaffolds

Abstract

The imidazole ring is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold for p38 MAP kinase inhibitors, antifungal agents (e.g., substituted azoles), and anti-inflammatory drugs.[1] Conventional thermal synthesis (refluxing) often suffers from prolonged reaction times (4–12 hours), harsh conditions, and inconsistent yields. This guide details high-efficiency, microwave-assisted protocols for synthesizing tri- and tetrasubstituted imidazoles.[2] By leveraging dielectric heating, these protocols reduce reaction times to minutes while improving purity and yield, aligning with Green Chemistry principles.

Introduction: The Microwave Advantage

In drug discovery, speed and library diversity are paramount. Traditional imidazole synthesis, such as the Debus-Radziszewski condensation, relies on conductive heating. This creates a thermal gradient where the vessel walls are hotter than the core, leading to side reactions and degradation.

Microwave Irradiation (MWI) fundamentally alters this paradigm through two mechanisms:[3]

  • Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

Why it matters for Imidazoles:

  • Volumetric Heating: The entire reaction mass heats simultaneously, eliminating thermal gradients.

  • Superheating: Solvents can be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

  • Selectivity: Highly polar transition states are stabilized by the electromagnetic field, potentially lowering activation energy (

    
    ).
    

Mechanistic Pathway

The synthesis generally follows a multi-component condensation pathway. Understanding this mechanism is crucial for troubleshooting reagent stoichiometry.

Core Reaction: Modified Debus-Radziszewski

The formation of the imidazole ring involves the condensation of a 1,2-diketone (e.g., Benzil), an aldehyde, and an ammonia source (Ammonium Acetate). For tetrasubstituted derivatives, a primary amine is added.[4][5]

ReactionMechanism Start Reagents: Benzil + Aldehyde + NH4OAc (+ Amine) Inter1 Intermediate: Diimine / Imine Formation Start->Inter1 Condensation (-H2O) Product Final Product: Substituted Imidazole Inter2 Cyclization: Protonated Intermediate Inter1->Inter2 MW Irradiation (Rapid Heating) Inter2->Product Dehydration (-H2O)

Figure 1: Simplified mechanistic flow of the multi-component condensation under microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of 2,4,5-Trisubstituted Imidazoles (Ionic Liquid Mediated)

Best for: High-throughput library generation, high purity requirements.

Rationale: Ionic liquids (ILs) like [HeMIM]BF


 act as both solvent and catalyst. They have high dielectric constants (

), coupling extremely efficiently with microwaves to provide rapid heating.

Reagents:

  • Benzil (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ammonium Acetate (2.0 mmol)

  • Solvent/Catalyst: 1-methyl-3-heptylimidazolium tetrafluoroborate ([HeMIM]BF

    
    ) or similar acidic IL (2 mL).
    

Procedure:

  • Loading: In a 10 mL microwave-transparent crimp-sealed vial, charge Benzil, Aldehyde, and Ammonium Acetate.

  • Solvent Addition: Add 2 mL of the Ionic Liquid. Vortex for 10 seconds to ensure a homogeneous slurry.

  • Irradiation: Place in a single-mode microwave reactor.

    • Mode: Dynamic Power (maintain temperature).

    • Set Point: 100°C.

    • Hold Time: 5–10 minutes (vs. 3–4 hours thermal).

    • Stirring: High.[4]

  • Workup:

    • Cool the vial to room temperature.[6]

    • Add water (10 mL) to the reaction mixture. The hydrophobic imidazole product will precipitate; the hydrophilic IL remains in the aqueous phase.

    • Filter the solid, wash with water/ethanol (9:1), and dry.

  • Recycling: The aqueous filtrate containing the IL can be evaporated under vacuum to recover the catalyst for reuse.

Protocol B: Green Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles (Solvent-Free)

Best for: "Green" chemistry metrics, complex scaffolds.

Rationale: Eliminating solvent reduces waste. A solid acid catalyst (Silica-supported or MOPS) provides the necessary proton source without corrosive liquid acids.

Reagents:

  • Benzil (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Ammonium Acetate (1.0 mmol)

  • Catalyst: Silica-supported

    
     (SiO
    
    
    
    -OSbCl
    
    
    ) or MOPS (10 mol%).

Procedure:

  • Grinding: Grind all solid reagents and the catalyst in a mortar for 1 minute to create an intimate mixture (Pre-activation).

  • Loading: Transfer the powder into a microwave process vial. Note: Do not fill more than 50% volume.

  • Irradiation:

    • Power: Constant Power Mode (e.g., 180–300 W) or Temperature Control (130°C).

    • Time: 2–5 minutes.

    • Observation: The mixture may melt into a viscous liquid during reaction.

  • Workup:

    • Add hot ethanol (5 mL) to the reaction vessel to dissolve the product.

    • Filter while hot to remove the heterogeneous catalyst (Silica).

    • Cool the filtrate to induce crystallization of the pure imidazole.

Data Summary & Comparison

Table 1: Efficiency Comparison (Microwave vs. Thermal)

ParameterConventional Thermal RefluxMicrowave Protocol A (IL)Microwave Protocol B (Solvent-Free)
Reaction Time 4 – 12 Hours5 – 10 Minutes2 – 5 Minutes
Typical Yield 60 – 75%85 – 95%88 – 97%
Energy Usage High (Continuous heating)Low (Targeted bursts)Very Low
Workup Complex (Extraction/Column)Simple (Precipitation)Simple (Recrystallization)
Green Metric Low (Solvent waste)High (Recyclable IL)Excellent (No solvent)

Experimental Workflow Diagram

This workflow ensures reproducibility and safety when handling pressurized microwave vessels.

Workflow Prep 1. Reagent Prep (Stoichiometry Check) Mix 2. Homogenization (Vortex/Grind) Prep->Mix Load 3. Vessel Loading (Max 50% Vol) Mix->Load MW 4. MW Irradiation (Temp/Pressure Control) Load->MW Seal Vial Cool 5. Cooling (Air Jet/Compressed Air) MW->Cool Reaction Complete Workup 6. Workup (Precipitation/Filtration) Cool->Workup T < 50°C Analysis 7. Analysis (NMR/HPLC) Workup->Analysis

Figure 2: Step-by-step operational workflow for microwave-assisted synthesis.

Troubleshooting & Optimization

  • Pressure Spikes: If using volatile amines or aldehydes, the rapid heating can cause pressure spikes.

    • Solution: Use a "Ramp-to-Temperature" method (e.g., 2 min ramp to 100°C) rather than ballistic heating.

  • Poor Coupling: Non-polar reactants (e.g., highly lipophilic aldehydes) may not heat well in solvent-free conditions.

    • Solution: Add a "susceptor" like a drop of ionic liquid or a small amount of polar solvent (EtOH/DMF) to initiate heating.

  • Yield Loss: If the product oils out rather than precipitating.

    • Solution: Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.

References

  • Wolkenberg, S. E., et al. (2004).[7] Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation.[6][8][9] Organic Letters, 6(9), 1453-1456.

  • Safari, J., & Gandomi-Ravandi, S. (2014). Ionic liquid-mediated synthesis of 2,4,5-trisubstituted imidazoles under microwave irradiation. Journal of Molecular Liquids, 196, 16-20.

  • Khandebharad, A. U., et al. (2020).[5][10] Green and efficient synthesis of tetrasubstituted imidazoles using MOPS catalyst under ultrasound and microwave irradiation. Research on Chemical Intermediates, 46, 2385–2403.

  • Shelke, K. F., et al. (2009). Microwave-assisted solvent-free synthesis of 2,4,5-triaryl-1H-imidazoles using silica-supported SbCl3. Chinese Chemical Letters, 20(3), 283-287.

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.

Sources

Application Note: Analytical Characterization of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust characterization strategy for (4-(1H-Imidazol-2-yl)phenyl)methanamine .

As this molecule combines a basic primary amine, an amphoteric imidazole, and a conjugated aromatic system, it presents specific chromatographic challenges (tailing, retention loss).[1] The protocols below prioritize Charge Surface Hybrid (CSH) technology and HILIC modes to overcome these issues.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Before instrumental analysis, the physicochemical behavior of the analyte must be understood to select the correct solvents and buffers.

  • IUPAC Name: (4-(1H-Imidazol-2-yl)phenyl)methanamine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 173.21 g/mol [2]

  • Key Functional Groups:

    • Primary Benzylic Amine: Highly basic (

      
      ).[1] Protonated (
      
      
      
      ) at neutral pH.[1]
    • Imidazole (C2-linked): Amphoteric.[1] The N3 nitrogen is basic (

      
      ), while the N1 proton is weakly acidic (
      
      
      
      ).[1]
    • Conjugated System: The C2-linkage between the imidazole and phenyl ring creates a continuous

      
      -system, likely shifting the UV 
      
      
      
      to 270–290 nm (red-shifted compared to isolated benzene).[1]
Solubility & Stability
  • Solubility: High in acidic aqueous buffers (pH < 4) and polar organic solvents (DMSO, Methanol).[1] Low in non-polar solvents (Hexane, DCM) due to polarity/ionization.[1]

  • Stability: The primary amine is sensitive to atmospheric

    
     (carbamate formation) and oxidation.[1] Store as a hydrochloride salt (dihydrochloride) or under inert gas.
    

Identification Protocols (Structural Confirmation)

A. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     is preferred.[1] It prevents amine proton exchange often seen in 
    
    
    
    , allowing observation of the
    
    
    signals.[1]
  • Internal Standard: TMS (Tetramethylsilane).[1]

NucleusFeatureExpected Chemical Shift (

, ppm)
MultiplicityAssignment Logic

Imidazole-H7.10 – 7.30Singlet (2H)Equivalent H4/H5 protons on the imidazole ring (tautomeric averaging).

Phenyl-H7.40 – 7.90Doublets (AA'BB')Para-substitution pattern.[1] The protons ortho to the imidazole will be more deshielded (downfield).[1]

Benzylic

3.70 – 3.90Singlet (2H)Characteristic benzylic methylene.

Amine

1.5 – 2.0 (broad)Broad SingletChemical shift varies with concentration and water content.[1]

Imidazole C2145.0 – 148.0QuaternaryHighly deshielded due to two adjacent nitrogens and phenyl conjugation.[1]
B. Mass Spectrometry (ESI-TOF)
  • Mode: Positive Electrospray Ionization (ESI+).[1]

  • Conditions: Direct infusion in 50:50

    
     + 0.1% Formic Acid.[1]
    
  • Key Ions:

    • 
      : 174.10  (Base peak).[1]
      
    • 
      : 87.55  (Possible at low pH due to diamine nature).[1]
      
    • Fragmentation: Loss of

      
       (
      
      
      
      ) is a common neutral loss for primary amines.[1]

Purity & Assay: HPLC Method Development

Challenge: The molecule contains two basic centers.[1] Standard C18 columns at low pH will cause peak tailing due to silanol interactions and poor retention (eluting in the void volume).[1]

Solution: Two orthogonal methods are proposed. Method A is the robust QC standard.[1] Method B is for high-polarity impurity profiling.[1]

Method A: Ion-Pairing RP-HPLC (Robust QC)

Uses an acidic ion-pairing agent (TFA) to neutralize the positive charge and improve hydrophobic retention.[1]

  • Column: C18 with high carbon load (e.g., Agilent Zorbax SB-C18 or Waters XSelect CSH C18),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 30°C.

  • Detection: UV at 280 nm (Target) and 210 nm (Impurities).[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to retain polar salts).[1]

    • 2–15 min: 5%

      
       60% B.[1]
      
    • 15–20 min: 95% B (Wash).[1]

Method B: HILIC (Orthogonal / Impurity Profiling)

Ideal for separating highly polar synthetic precursors (e.g., imidazole precursors, unreacted salts).[1]

  • Column: Amide or Bare Silica (e.g., Waters BEH Amide),

    
    .[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Mode: HILIC (High Organic Start).[1]

  • Gradient:

    • 0 min: 95% B.[1][5]

    • 10 min: 95%

      
       60% B.[1]
      
  • Mechanism: Partitioning into the water layer on the silica surface.[1] The amine elutes later than non-polar impurities, providing excellent resolution.[1]

Impurity Profiling & Degradation Pathways

Understanding potential impurities is critical for drug development.[1]

Impurity TypeOrigin/MechanismAnalytical Marker
Starting Material 4-Cyanobenzaldehyde or 4-(Aminomethyl)benzonitrileNitrile stretch in IR (

); Different retention time in Method A.
Oxidation Product N-Oxide formation on Imidazole or AmineMass shift +16 Da (

).[1]
Dimerization Formation of Schiff base between two amine molecules (rare but possible in concentrated solution)High MW peak in MS; Late eluter in RP-HPLC.[1]

Visualized Analytical Workflow

The following diagram illustrates the decision logic for characterizing this specific molecule, ensuring no critical parameter is overlooked.

AnalyticalWorkflow Start Sample: (4-(1H-Imidazol-2-yl)phenyl)methanamine ID_Phase PHASE 1: Identification Start->ID_Phase Purity_Phase PHASE 2: Purity & Assay Start->Purity_Phase Solid_Phase PHASE 3: Solid State Start->Solid_Phase NMR NMR (DMSO-d6) Check: C2-Linkage & NH2 ID_Phase->NMR MS MS (ESI+) Target: [M+H]+ 174.1 ID_Phase->MS HPLC_Select HPLC Method Selection Purity_Phase->HPLC_Select TGA_DSC TGA / DSC Check: Hydrates/Solvates Solid_Phase->TGA_DSC XRD X-Ray Diffraction Polymorph Check Solid_Phase->XRD Method_A Method A: RP-IP (TFA) Routine QC / Assay HPLC_Select->Method_A Standard Method_B Method B: HILIC Polar Impurities HPLC_Select->Method_B Orthogonal

Caption: Analytical decision tree prioritizing orthogonal HPLC methods for the polar basic amine.

References

  • Dolan, J. W. (2008).[1] "HPLC of Basic Compounds." LCGC North America, 26(6).[1] Link

    • Core reference for using TFA/low pH buffers to suppress silanol activity for amines.
  • Neue, U. D., et al. (2001).[1] "Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns." Journal of Chromatography A, 913(1-2), 1-140.[1] Link

    • Foundational text on the interaction of basic nitrogens (like imidazole)
  • McCalley, D. V. (2017).[1][4] "Understanding and Managing the Separation of Hydrophilic Basic Compounds in HILIC." Analytical Chemistry, 89(17).[1] Link[1]

    • Justification for using HILIC Method B for this specific polar amine class.
  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1]

    • Standard reference for interpreting the AA'BB' phenyl system and imidazole shifts described in Section 2.

Sources

Application Note: (4-(1H-Imidazol-2-yl)phenyl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine (often referred to as 4-(imidazol-2-yl)benzylamine ) is a "privileged scaffold" in medicinal chemistry.[1][2] It serves as a critical building block for synthesizing inhibitors of serine proteases (Factor Xa, Thrombin, Factor XIa) and ligands for G-Protein Coupled Receptors (GPCRs), particularly Somatostatin (SSTR3) and Histamine (H3/H4) receptors.

Its primary utility lies in its ability to act as a bioisostere for the benzamidine moiety . While benzamidine is a potent binder to aspartate residues in enzyme active sites (e.g., the S1 pocket of trypsin-like proteases), its high basicity (pKa ~11.6) limits oral bioavailability.[2] The imidazole-phenyl-methanamine scaffold offers a balanced pKa profile, maintaining target affinity while significantly improving membrane permeability and pharmacokinetic (PK) properties.[1][2]

Structural Analysis & Pharmacophore Properties

Chemical Structure & Properties

The molecule consists of a central phenyl ring substituted at the para positions with a primary methanamine group and an imidazole ring.

PropertyValue / DescriptionSignificance in Drug Design
Formula

Low MW (173.21 g/mol ) makes it an ideal Fragment.[1][2]
H-Bond Donors 2 (Amine, Imidazole-NH)Critical for anchoring to residues like Asp189 (Trypsin) or Glu.[1][2]
H-Bond Acceptors 2 (Amine, Imidazole-N)Facilitates water-mediated bridging in active sites.[1][2]
pKa (Imidazolium) ~ 6.9 - 7.0Physiologically relevant; allows tautomeric switching.[1][2]
pKa (Benzylamine) ~ 9.0 - 9.5Remains protonated at physiological pH, mimicking Arginine side chains.[2]
Tautomerism 1H-imidazole

3H-imidazole
Allows adaptive binding to different active site geometries.[1][2]
The "Benzamidine Bioisostere" Strategy

In protease inhibitor design, the S1 pocket usually contains an Aspartate residue that binds basic side chains (Arginine/Lysine).

  • Traditional Approach: Use a Benzamidine group. (High potency, Poor oral absorption).

  • Optimized Approach: Use (4-(1H-Imidazol-2-yl)phenyl)methanamine.[1][2] The imidazole ring can form hydrogen bonds or coordinate with catalytic metals (e.g., Zn2+ in metalloproteases), while the benzylamine tail extends into adjacent pockets or solvent.

Experimental Protocols

Protocol A: Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Note: This scaffold is often synthesized from 4-cyanobenzaldehyde.[1][2]

Reagents: 4-cyanobenzaldehyde, Glyoxal (40% aq), Ammonium Hydroxide, Lithium Aluminum Hydride (LAH), THF.

Step-by-Step Methodology:

  • Imidazole Formation (Debus-Radziszewski Reaction):

    • Dissolve 4-cyanobenzaldehyde (1.0 eq) in methanol.

    • Add Glyoxal (1.1 eq) and Ammonium Hydroxide (2.5 eq) dropwise at 0°C.

    • Stir at room temperature for 12-18 hours.

    • Mechanism:[1][2] The aldehyde condenses with glyoxal and ammonia to close the imidazole ring.

    • Result: 4-(1H-imidazol-2-yl)benzonitrile.[1][2]

  • Nitrile Reduction:

    • Suspend the nitrile intermediate in dry THF under Argon atmosphere.

    • Carefully add LAH (2.0 eq) at 0°C. Reflux for 4 hours.

    • Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate and concentrate the filtrate.

  • Purification:

    • The free amine acts as a chelator. Purify via Reverse Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA.

    • Isolate as the TFA salt or convert to HCl salt for stability.[2]

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

This protocol validates the binding of the scaffold to a target protein (e.g., Factor Xa or a Kinase).

Prerequisites: Biacore or Octet system, CM5 Sensor Chip, Immobilized Target Protein.[2]

  • Immobilization:

    • Activate flow cell with EDC/NHS.[2]

    • Inject Target Protein (10

      
      g/mL in Acetate pH 5.0) to reach ~2000 RU.[2]
      
    • Block with Ethanolamine.[2]

  • Sample Preparation:

    • Dissolve (4-(1H-Imidazol-2-yl)phenyl)methanamine in 100% DMSO (Stock 100 mM).

    • Dilute to running buffer (PBS-P, 1% DMSO) to generate a concentration series (0.1

      
      M to 100 
      
      
      
      M).
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.[2]
      
    • Contact time: 60s (Association).

    • Dissociation time: 120s.[2]

  • Data Analysis:

    • The scaffold has fast on/off kinetics (typical for fragments).

    • Plot Steady State Affinity (

      
       vs Concentration) to determine 
      
      
      
      .
    • Success Metric: A defined saturation curve indicating specific binding (non-linear regression).

Application Workflows & Pathways

The following diagram illustrates the decision matrix for using this scaffold in drug discovery, distinguishing between its role as a Protease Inhibitor versus a GPCR Ligand.

DrugDiscoveryWorkflow Start Start: (4-(1H-Imidazol-2-yl)phenyl)methanamine TargetSelect Select Target Class Start->TargetSelect Path_Protease Serine Protease (Factor Xa, Thrombin) TargetSelect->Path_Protease S1 Pocket Binding Path_GPCR GPCR (SSTR3, Histamine H3) TargetSelect->Path_GPCR Orthosteric Binding Path_Kinase Kinase (Hinge Binder) TargetSelect->Path_Kinase ATP Competition Design_P1 Design Strategy: P1 Pocket Arginine Mimic Path_Protease->Design_P1 Design_Agonist Design Strategy: Histamine Bioisostere Path_GPCR->Design_Agonist Chem_Mod_1 Chemical Modification: Amide Coupling at Methanamine Design_P1->Chem_Mod_1 Extend into S2/S3 Sites Chem_Mod_2 Chemical Modification: N-Alkylation of Imidazole Design_Agonist->Chem_Mod_2 Tune Receptor Selectivity Result_Oral Outcome: Orally Bioavailable Anticoagulant Chem_Mod_1->Result_Oral Result_CNS Outcome: CNS Penetrant GPCR Ligand Chem_Mod_2->Result_CNS

Caption: Decision matrix for deploying the imidazole-benzylamine scaffold based on target class and desired pharmacological outcome.

Case Study: Factor Xa Inhibition

Context: Factor Xa is a key driver of the coagulation cascade.[3][4] Problem: The S1 pocket of Factor Xa is deep and acidic (Asp189). Benzamidine inhibitors bind well but have poor PK.[2] Solution: Researchers utilized the (4-(1H-Imidazol-2-yl)phenyl)methanamine scaffold.[1][2][5]

  • The Imidazole ring sits in the S1 pocket, interacting with Asp189 via a water molecule or direct protonation (depending on pH).

  • The Methanamine nitrogen serves as a handle to attach a "Glycine-Spacer-Hydrophobic Group" motif.[1][2]

  • Result: This led to a series of potent inhibitors where the neutral imidazole improved oral absorption compared to the highly charged benzamidine analogues.

Quality Control & Handling

  • Storage: Store the HCl salt at -20°C. It is hygroscopic.[1][2]

  • Solubility: Highly soluble in DMSO and Methanol. Moderate solubility in water (pH dependent).

  • Analysis:

    • 1H NMR (DMSO-d6): Look for the benzylic

      
       peak around 
      
      
      
      3.8-4.0 ppm and the imidazole protons as singlets/doublets around
      
      
      7.0-7.8 ppm.[1][2]
    • Mass Spec: ESI+ mode will show strong

      
       at m/z ~174.
      

References

  • Lai, Z., et al. (2015).[5] "Discovery of Substituted (4-phenyl-1H-imidazol-2-yl)methanamine as Potent Somatostatin Receptor 3 Agonists." Bioorganic & Medicinal Chemistry Letters.

  • Quan, M. L., et al. (2005). "Design and Synthesis of Factor Xa Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for P1 bioisosteres).

  • Han, W., et al. (2024). "Discovery of 4-phenyl-1H-indazole derivatives... targeting PD-1/PD-L1."[1][2] Bioorganic Chemistry. (Demonstrates the utility of the phenyl-imidazole/indazole scaffold).

  • PubChem Compound Summary. "1-Benzylimidazole derivatives and analogues."

  • Schweinitz, A., et al. (2006). "New Substrate Analogue Inhibitors of Factor Xa Containing 4-Amidinobenzylamide as P1 Residue." Journal of Biological Chemistry. (Establishes the benzylamide P1 standard which the imidazole mimics).

Sources

Troubleshooting & Optimization

Common problems in the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Problems in the Synthesis of Imidazole Derivatives Content Type: Technical Guide & FAQ Audience: Medicinal Chemists & Process Development Scientists

Introduction

Welcome to the Technical Support Center for Imidazole Synthesis. The imidazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Losartan, Ondansetron, and Dacarbazine.[1] However, its synthesis is often plagued by specific, recurring failure modes: regioselectivity issues during alkylation, "tar" formation during cyclization, and catalyst poisoning during cross-coupling.[1]

This guide moves beyond textbook procedures to address the causality of these failures. We provide self-validating protocols and decision-making frameworks designed to rescue your reaction.

Module 1: Cyclization Failures (Debus-Radziszewski)

The Scenario: You are attempting a classical condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and an ammonia source.[1][2] The Problem: The reaction turns into a dark, intractable black tar with low isolated yield (<30%).

Root Cause Analysis

The "tar" is often a result of the polymerization of the 1,2-dicarbonyl component (especially glyoxal) or the formation of diimine oligomers before the ring closure can occur. This is driven by uncontrolled pH and high local concentrations of the dicarbonyl species.[1]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Exothermic runaway or pH > 7Switch to Ammonium Acetate/Acetic Acid: Do not use free ammonia (

) gas or aqueous ammonia if possible.[1] Use

in glacial acetic acid.[1] The buffering capacity prevents pH spikes that trigger polymerization.[1]
Incomplete Conversion Ammonia lossStoichiometry Adjustment: Ammonia equivalents often escape as gas.[1] Use a 4–5 equivalent excess of

.[1]
Product is "Invisible" High polarity (water soluble)Workup Change: Do not rely on standard extraction.[1] Neutralize with

to precipitate the free base, or use continuous extraction with

.
Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical "Diimine Intermediate" bottleneck where the reaction often fails.

DebusRadziszewski Start 1,2-Dicarbonyl (Glyoxal) Diimine Diimine Intermediate Start->Diimine Condensation Ammonia Ammonia Source (NH4OAc) Ammonia->Diimine Aldehyde Aldehyde (R-CHO) Imidazole Success: Imidazole Product Aldehyde->Imidazole Polymer FAILURE: Dark Tar/Polymer Diimine->Polymer pH > 7 or High Temp Diimine->Imidazole + Aldehyde (Ring Closure)

Caption: The Debus-Radziszewski pathway.[2][3] The critical control point is the stability of the Diimine intermediate; high pH diverts this to polymerization.

Module 2: The Regioselectivity Nightmare (N-Alkylation)

The Scenario: You need to alkylate a 4-substituted imidazole.[4][5] The Problem: You obtain an inseparable mixture of N1- and N3-alkylated isomers, often favoring the unwanted isomer.[1]

Technical Insight: The Tautomer Trap

Imidazole exists in rapid tautomeric equilibrium (


). When you deprotonate with a base (e.g., NaH, 

), you form a resonance-stabilized anion.[1] The site of alkylation is governed by the interplay of Sterics (blocking the adjacent nitrogen) and Electronics (inductive effects).[6]
Decision Matrix: How to Control Selectivity

Q: Is your substituent Electron Withdrawing (EWG) or Donating (EDG)?

  • Case A: Electron Withdrawing (e.g.,

    
    , 
    
    
    
    ,
    
    
    at C4)
    • Outcome: The EWG pulls electron density, making the distant nitrogen (N1) more nucleophilic.[7]

    • Result:High selectivity for 1,4-disubstitution.

    • Protocol: Use weak base (

      
      ) in Acetone/DMF.[1]
      
  • Case B: Electron Donating or Weakly Directing (e.g., -Ph, -Alkyl) [1]

    • Outcome: Poor selectivity (~1:1 mixtures).[1]

    • Solution:The SEM-Switch Protocol.

    • Why: You cannot fight the electronics; you must use a transient protecting group.[1]

Protocol: The SEM-Switch (For 1,5-Disubstituted Imidazoles)

Reference: This strategy allows access to the "difficult" isomer. [1]

  • Protection: React starting imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).[1] This usually favors the N1-SEM product (sterically driven).

  • Quaternization: Alkylate the available N3 nitrogen with your desired electrophile (

    
    ).[1] This forms an imidazolium salt.[1]
    
  • Deprotection: Remove the SEM group (and the positive charge) using TBAF or acid.

  • Result: The alkyl group is now "locked" onto the position that was originally N3, effectively yielding the 1,5-product.[1]

Regioselectivity Input 4-Substituted Imidazole Check Substituent Type? Input->Check EWG Electron Withdrawing (-NO2, -CF3) Check->EWG EDG Electron Donating/Neutral (-Alkyl, -Ph) Check->EDG Direct Direct Alkylation (NaH/DMF) EWG->Direct Problem Problem: Low Selectivity (Mixture of 1,4 and 1,5) EDG->Problem Mixture Result: 1,4-Isomer (Major) Direct->Mixture Solution Use SEM-Switch Strategy Problem->Solution Troubleshoot

Caption: Decision tree for N-alkylation. Direct alkylation works for EWGs; EDGs require protecting group manipulation (SEM-Switch).

Module 3: Van Leusen Synthesis (Advanced)

The Scenario: You are building the imidazole ring from an aldehyde and TosMIC (Toluenesulfonylmethyl isocyanide).[8] The Problem: The reaction yields the oxazole byproduct or decomposes the isocyanide.

Critical Parameter: Temperature vs. Base Strength

The Van Leusen reaction is a [3+2] cycloaddition. The most common failure is isocyanide decomposition before the cycloaddition can occur.

Protocol Optimization:

  • Solvent: Use MeOH/DME (dimethoxyethane) mixtures.[1]

  • Base:

    
     is standard, but if the aldehyde is unreactive, switch to 
    
    
    
    at low temperature.
  • The "Cold-Start" Technique:

    • Mix Aldehyde + Amine (to form imine in situ) first.[1]

    • Add TosMIC.[1][8][9][10]

    • Add Base at 0°C or -10°C .

    • Why? The deprotonated TosMIC is unstable.[1] Adding it cold allows the cycloaddition to compete with decomposition.[1]

Module 4: Purification of Polar Derivatives

The Scenario: Your LCMS shows the product exists, but you cannot isolate it.[1] It sticks to the baseline on Silica or elutes in the solvent front on C18. The Problem: Imidazoles are highly polar and basic.[1][11][12]

Troubleshooting the "Invisible Product"
MethodConditionWhy it works
Reverse Phase (Basic) C18 column + 0.1% NH4OH (pH 10)At high pH, the imidazole is neutral (free base) and retains better on C18 than the protonated form.[1]
Ion Pairing C18 column + Hexanesulfonic Acid The acid forms a lipophilic ion-pair with the imidazole cation, behaving like a non-polar molecule on the column.
HILIC Silica/Amide column + ACN/WaterHydrophilic Interaction Liquid Chromatography retains polar compounds.[1][12][13] Imidazoles elute later as water content increases.[1]

References

  • Regioselective Synthesis: Kuduk, S. D., et al.[1] "A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation... and Regioselective N-Alkylation Enabled by SEM-Group Transposition." Tetrahedron Letters, 2010.[1]

  • Debus-Radziszewski Mechanism: Arduengo, A. J., et al.[1][2] "The Synthesis of Imidazoles." Journal of the American Chemical Society.[1]

  • Van Leusen Reaction: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][14] 12. Base-induced cycloaddition... to carbon,nitrogen double bonds."[1][14] Journal of Organic Chemistry, 1977.[1][14]

  • Purification Strategies: "Purification of highly polar imidazole derivatives." BenchChem Technical Notes.

Sources

Technical Support Center: Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher yield and purity of your target compound.

I. Synthetic Strategy Overview

The synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine is typically approached via a two-step process. The initial step involves the formation of the core imidazole structure attached to the phenyl ring, yielding the intermediate aldehyde, 2-(4-formylphenyl)-1H-imidazole. This is followed by the reductive amination of the aldehyde to produce the desired primary amine.

This guide will dissect each of these critical steps, offering insights into reaction mechanisms, potential pitfalls, and strategies for optimization.

II. Step 1: Synthesis of 2-(4-formylphenyl)-1H-imidazole via the Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] In this specific synthesis, glyoxal (a 1,2-dicarbonyl compound), terephthalaldehyde (the aldehyde source), and ammonia are condensed to form the desired 2-aryl-imidazole intermediate.

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve terephthalaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (40% wt, 1.0 - 1.2 eq).

  • Ammonia Source: Add a source of ammonia, such as ammonium acetate or aqueous ammonia (2.0 - 2.5 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Troubleshooting and FAQs for Step 1

Q1: My yield of 2-(4-formylphenyl)-1H-imidazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Radziszewski synthesis are a common issue and can stem from several factors.[4]

  • Side Reactions: The primary challenge is the potential for self-condensation of terephthalaldehyde or glyoxal, and the formation of polymeric byproducts.

  • Reaction Conditions: The reaction is sensitive to stoichiometry, temperature, and reaction time.

    • Optimization: A systematic optimization of the molar ratios of the reactants is crucial. Running small-scale parallel reactions with varying equivalents of glyoxal and ammonia can help identify the optimal conditions. The use of a catalyst, such as silicotungstic acid, has been shown to improve yields in similar multi-component reactions.[4]

    • Solvent Choice: While ethanol is common, exploring other solvent systems like methanol or dioxane might be beneficial.

  • Purification Losses: The product's polarity might lead to challenges during extraction and purification. Ensure the pH of the aqueous phase is optimized during work-up to minimize the solubility of the product.

Q2: I am observing multiple spots on my TLC plate, even after the reaction has gone to completion. What are the likely byproducts?

A2: The multi-component nature of this reaction can lead to a variety of byproducts.

  • Lophine Derivatives: Self-condensation of terephthalaldehyde with ammonia can lead to the formation of 2,4,5-triphenyl-1H-imidazole (lophine) type structures if impurities are present or under certain conditions.

  • Glyoxal Polymers: Glyoxal is prone to polymerization, especially under basic conditions.

  • Incomplete Reaction: Unreacted starting materials will also be present.

    • Mitigation: Careful control of reaction temperature and stoichiometry is key. A slow, controlled addition of the ammonia source can sometimes minimize side reactions. For purification, column chromatography using a silica gel stationary phase and a gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.

Q3: Is there a "greener" or more efficient way to perform this synthesis?

A3: Yes, several modifications to the classical Radziszewski synthesis have been developed to improve its efficiency and environmental footprint.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[2]

  • Ultrasound Irradiation: Sonication has also been reported to promote the synthesis of imidazole derivatives under milder conditions.

  • Catalysis: As mentioned, employing catalysts can lead to better yields and selectivity.[4]

III. Step 2: Reductive Amination of 2-(4-formylphenyl)-1H-imidazole

Reductive amination is a robust method for converting aldehydes and ketones into amines.[5][6] In this step, the aldehyde intermediate is reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine, (4-(1H-Imidazol-2-yl)phenyl)methanamine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-formylphenyl)-1H-imidazole (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.

  • Amine Source: Add a source of ammonia. A common choice is a solution of ammonia in methanol (e.g., 7N) or ammonium acetate.

  • Reducing Agent: Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for direct (one-pot) reductive aminations as it is less likely to reduce the starting aldehyde.[7] Alternatively, sodium borohydride (NaBH₄) can be used in an indirect (two-step) procedure where the imine is allowed to form before the reducing agent is added.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Troubleshooting and FAQs for Step 2

Q1: The main product of my reaction is the corresponding alcohol, (4-(1H-imidazol-2-yl)phenyl)methanol, instead of the desired amine. Why is this happening?

A1: This indicates that the reduction of the starting aldehyde is occurring faster than the formation and/or reduction of the imine.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes. If you are using NaBH₄ in a one-pot procedure, this is a likely outcome.

    • Solution: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines over aldehydes.[7] Alternatively, perform a two-step (indirect) reductive amination. First, stir the aldehyde and ammonia source together to form the imine, and then add the NaBH₄.

  • Reaction pH: The formation of the imine is typically favored under slightly acidic conditions, while the activity of borohydride reducing agents is higher at lower pH.

    • Optimization: If using NaBH(OAc)₃, the acetic acid generated in situ can help catalyze imine formation. If using NaBH₄, you can consider adding a catalytic amount of a mild acid like acetic acid during the imine formation step, before the addition of the reducing agent.

Q2: I am getting a mixture of the primary amine and the secondary amine, bis((4-(1H-imidazol-2-yl)phenyl)methyl)amine. How can I prevent the formation of the secondary amine?

A2: The formation of the secondary amine is a common side reaction in reductive aminations with ammonia, where the initially formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.

  • Excess Ammonia: Using a large excess of the ammonia source can help to outcompete the primary amine product in reacting with the aldehyde.

  • Controlled Addition: A slow addition of the reducing agent to the mixture of the aldehyde and ammonia can help to reduce the imine as it is formed, keeping the concentration of the primary amine low.

  • Alternative Ammonia Source: Using ammonium salts like ammonium acetate can sometimes provide a more controlled release of ammonia.

Q3: The reaction is very slow or does not go to completion. What can I do to drive the reaction forward?

A3: Incomplete conversion can be due to several factors.

  • Imine Formation Equilibrium: The formation of the imine is a reversible reaction.

    • Solution: The removal of water formed during the reaction can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or by azeotropic removal of water with a Dean-Stark apparatus if the solvent and temperature are appropriate.

  • Steric Hindrance/Electronic Effects: The reactivity of the aldehyde can be influenced by the imidazole ring.

    • Solution: Increasing the reaction temperature or reaction time may be necessary. The use of a Lewis acid catalyst, such as Ti(OiPr)₄, can activate the aldehyde towards nucleophilic attack by ammonia.[6]

Q4: Do I need to protect the imidazole nitrogen during the reductive amination?

A4: The imidazole nitrogen is nucleophilic and could potentially react with the aldehyde or be involved in other side reactions.

  • Necessity of Protection: While not always necessary, if you are experiencing complex reaction mixtures or low yields, protecting the imidazole nitrogen might be beneficial.

  • Choice of Protecting Group: A common protecting group for imidazoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is stable under many reaction conditions and can be removed later. Other options include the trityl (Tr) or Boc groups. The choice of protecting group will depend on the overall synthetic strategy and the conditions of subsequent steps.

IV. Data Summary and Visualization

Table 1: Key Reagents and Typical Reaction Conditions
StepReactionKey ReagentsTypical Solvent(s)Typical TemperatureTypical Time
1Debus-RadziszewskiTerephthalaldehyde, Glyoxal, Ammonia SourceEthanol, MethanolReflux (80-100 °C)2-4 hours
2Reductive Amination2-(4-formylphenyl)-1H-imidazole, Ammonia Source, Reducing AgentMethanol, DichloromethaneRoom Temperature2-24 hours
Diagram 1: Synthetic Workflow

Synthetic Workflow Terephthalaldehyde Terephthalaldehyde Step1 Step 1: Debus-Radziszewski Reaction Terephthalaldehyde->Step1 Glyoxal Glyoxal Glyoxal->Step1 Ammonia Ammonia Source Ammonia->Step1 Intermediate 2-(4-formylphenyl)-1H-imidazole Step1->Intermediate Step2 Step 2: Reductive Amination Intermediate->Step2 Ammonia2 Ammonia Source Ammonia2->Step2 ReducingAgent Reducing Agent ReducingAgent->Step2 Product (4-(1H-Imidazol-2-yl)phenyl)methanamine Step2->Product

Caption: Overall synthetic route to (4-(1H-Imidazol-2-yl)phenyl)methanamine.

Diagram 2: Troubleshooting Reductive Amination

Troubleshooting Reductive Amination Start Low Yield or Side Products in Reductive Amination Q1 Major byproduct is alcohol? Start->Q1 Q2 Secondary amine byproduct observed? Start->Q2 Q3 Incomplete reaction? Start->Q3 Q4 Complex mixture? Start->Q4 A1 Switch to NaBH(OAc)3 or use two-step procedure with NaBH4. Q1->A1 A2 Use large excess of ammonia source. Slow addition of reducing agent. Q2->A2 A3 Add dehydrating agent. Increase temperature/time. Use Lewis acid catalyst. Q3->A3 A4 Consider protecting the imidazole nitrogen (e.g., with SEM-Cl). Q4->A4

Caption: Decision tree for troubleshooting the reductive amination step.

V. References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708.

  • Zhang, L., et al. (2014). Imidazole-containing derivatives and their versatile biological activities. European Journal of Medicinal Chemistry, 87, 336-345.

  • Shalini, S., et al. (2010). Imidazole and its biological activities: A review. Rasayan Journal of Chemistry, 3(4), 629-643.

  • Yu, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(5), 2185.

  • Muñoz, A., et al. (2014). The Radziszewski reaction: a powerful tool for the synthesis of imidazoles. RSC Advances, 4(109), 63848-63865.

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Miriyala, B., et al. (2004). A highly chemoselective reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471.

  • Horn, M., et al. (2012). N-Heterocyclic Carbene Boranes as Neutral Organic Reductants. Organic Letters, 14(3), 820–823.

  • Siddarh H S et al. (2021). A convenient approach in the synthesis of imidazole derivatives using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Application, 6(3).

  • Li, B., et al. (2005). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Organic Syntheses, 81, 105.

  • BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Reductive Amination of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (Second Edition) (pp. 159-204). Elsevier.

Sources

Technical Support Center: Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #SYN-IMID-BENZ-004 Subject: Troubleshooting Side Reactions in Nitrile Reduction & Imidazole Handling Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine typically proceeds via the catalytic hydrogenation of 4-(1H-imidazol-2-yl)benzonitrile . This transformation is deceptive; while the nitrile reduction is a standard textbook reaction, the presence of the imidazole moiety introduces two critical failure modes: catalyst poisoning (due to the pyridine-like nitrogen) and dimerization (secondary amine formation).

This guide addresses the specific mechanistic failures encountered during this synthesis and provides self-validating protocols to resolve them.

Module 1: Critical Failure Modes & Troubleshooting

Issue A: The Reaction Stalls at <50% Conversion

Symptom: Hydrogen uptake ceases prematurely. TLC/LCMS shows starting material remaining, but adding more catalyst has little effect. Root Cause: Catalyst Poisoning via Imidazole Coordination. The imidazole ring contains a "pyridine-like" nitrogen (N3) with a lone pair that binds strongly to transition metals (Pd, Pt, Rh). This competitively inhibits the adsorption of the nitrile group onto the catalyst surface.

Troubleshooting Protocol:

  • The Acid Fix (Preferred): Run the hydrogenation in acidic media (e.g., 1.5–2.0 equivalents of HCl or Acetic Acid).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Protonation of the imidazole ring (

      
      ) forms the imidazolium cation. This cationic species cannot coordinate to the metal catalyst, leaving the active sites free for nitrile reduction.
      
  • The Protection Fix: If your downstream steps cannot tolerate acid, protect the imidazole nitrogen with a Boc (tert-butyloxycarbonyl) or Trityl group before hydrogenation. This sterically and electronically prevents metal coordination.

Issue B: Formation of "Dimer" Impurity (M+ - NH₃)

Symptom: LCMS shows a major peak at roughly


.
Root Cause: Secondary Amine Formation (Von Braun Mechanism). 
The reduction of a nitrile proceeds through a reactive imine intermediate .[10] As the product (primary amine) accumulates, it nucleophilically attacks the intermediate imine, eliminating ammonia to form a secondary amine (dimer).[10]

Troubleshooting Protocol:

  • Ammonia Saturation: Perform the reaction in 7N NH₃ in Methanol.

    • Mechanism:[1][2][3][4][5][6][7][8][9] By Le Chatelier’s principle, a high concentration of ammonia suppresses the elimination of NH₃, pushing the equilibrium away from the secondary amine and favoring the primary amine.

  • The "Trapping" Method: If the amine is an intermediate, add Acetic Anhydride (2 equiv) to the hydrogenation mixture.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The primary amine is immediately acetylated to the acetamide upon formation, preventing it from attacking the imine. You then hydrolyze the amide in the next step.

Module 2: Mechanistic Visualization

The following diagram maps the competing pathways. The Green Path is the desired route. The Red Path leads to the dimer impurity. The Blue Interaction represents the catalyst poisoning.

G cluster_0 Mitigation Strategies Start 4-(Imidazol-2-yl) benzonitrile Imine Imine Intermediate Start->Imine + 2H (Cat) Poison Catalyst Deactivation Start->Poison Imidazole N Binds Metal Product Primary Amine (Target) Imine->Product + 2H (Cat) Dimer Secondary Amine (Impurity) Imine->Dimer - NH3 Product->Imine Nucleophilic Attack Fix1 Add Acid (HCl) Blocks Poisoning Fix2 Add NH3 Blocks Dimerization

Caption: Reaction network showing the competition between successful reduction (Green), dimerization (Red), and catalyst poisoning (Grey).

Module 3: Optimized Experimental Protocol

This protocol utilizes Raney Nickel , which is generally more robust against amine poisoning than Palladium, combined with Ammonia to suppress dimerization.

Reagents & Equipment
  • Substrate: 4-(1H-imidazol-2-yl)benzonitrile (1.0 equiv)

  • Catalyst: Raney Nickel (Slurry in water/ethanol, approx. 20 wt% loading)

  • Solvent: 7N Methanolic Ammonia (Anhydrous)

  • Equipment: High-pressure hydrogenation vessel (Parr reactor or similar)

Step-by-Step Methodology
  • Catalyst Preparation (Critical):

    • Raney Nickel is pyrophoric. Wash the catalyst slurry three times with anhydrous methanol to remove water. Do not let it dry out.

  • Loading:

    • Dissolve the nitrile substrate in 7N NH₃/MeOH.

    • Transfer the solution to the reactor containing the washed Raney Nickel.

  • Reaction Conditions:

    • Pressure: Charge with Hydrogen gas to 50 psi (3.5 bar) .

    • Temperature: Heat to 50°C . (Note: Room temperature is often too slow for imidazole-substituted nitriles).

    • Agitation: High stir rate (>800 rpm) is essential to overcome gas-liquid mass transfer limitations.

  • Work-up:

    • Filter the catalyst through a pad of Celite under an inert atmosphere (Argon/Nitrogen). Caution: The dry catalyst filter cake can ignite in air. Keep wet with water after filtration.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue will likely contain traces of the secondary amine.

    • Recrystallization: Dissolve in minimal hot ethanol and add diethyl ether to precipitate the product as the amine salt (if HCl was used) or free base.

Data Summary: Catalyst Performance Comparison
Catalyst SystemAdditiveConv.[1][3][9][11][12][13] (%)Selectivity (1° Amine)Notes
Pd/C (10%) None< 20%N/AStalled. Catalyst poisoning by imidazole.
Pd/C (10%) HCl (2 eq)> 98%85%Good conversion, but requires salt neutralization.
Raney Ni None70%60%Significant dimer formation (secondary amine).
Raney Ni NH₃ (sat.) > 99% > 95% Recommended. High turnover and selectivity.[13]

References

  • Nitrile Reduction Mechanism & Side Reactions

    • Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.[14][15]

    • Source: Current Organic Chemistry.[5]

    • URL:[Link]

  • Catalyst Poisoning by N-Heterocycles

    • Title: Catalyst poisoning in the hydrogen
    • Source: MDPI (C
    • URL:[Link][16][17]

  • General Protocol for Imidazole-Benzonitrile Reduction (Analogous Chemistry)

    • Title: Synthesis of 4-(1H-imidazol-2-yl)aniline derivatives (Methodology applicable to methanamine analogs).
    • Source: International Journal of Research in Pharmacy and Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Stability & Degradation of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a bifunctional building block frequently used in the synthesis of kinase inhibitors and GPCR ligands. Its chemical stability is governed by two distinct reactive centers: the primary benzylic amine and the imidazole heterocycle .

Users frequently encounter stability issues manifesting as sample yellowing, "ghost peaks" in LC-MS, or unexpected solubility changes. This guide deconstructs these phenomena based on mechanistic organic chemistry and forced degradation principles.

Chemical Vulnerability Profile
Functional GroupPrimary Risk FactorDegradation MechanismObservable Symptom
Benzylic Amine Oxygen, Transition MetalsOxidative DeaminationFormation of yellow/brown aldehyde; Ammonia smell.
Benzylic Amine Atmospheric CO₂Carbamate FormationTransient "ghost" peaks in NMR/LC; Solubility loss.
Imidazole Ring UV Light, PeroxidesN-Oxidation / Ring OpeningLate-eluting polar impurities; UV spectrum shift.

Troubleshooting Guides (Q&A Format)

Module A: Oxidative Instability (The "Yellowing" Effect)

Q: My white powder has turned varying shades of yellow/brown after storage at room temperature. Is it still usable?

A: The color change indicates oxidative deamination , a common pathway for benzylic amines. This is likely the formation of 4-(1H-imidazol-2-yl)benzaldehyde and subsequent oligomers (Schiff bases).

The Mechanism: The benzylic carbon-hydrogen bond is activated by the adjacent phenyl ring, making it susceptible to radical abstraction by molecular oxygen (autoxidation). This forms a hydroperoxide intermediate, which dehydrates to an imine and hydrolyzes to the aldehyde and ammonia.

  • Critical Threshold: If the color is pale yellow, purity may still be >95%. If brown/gummy, significant polymerization has occurred.

  • Validation: Check for a new peak in LC-MS with M+1 = 173.06 Da (Aldehyde) vs. the parent M+1 = 174.09 Da . Note: The mass difference is small (-1 Da), but the retention time will shift significantly later due to loss of the polar amine.

Q: How do I prevent this during synthesis scale-up?

A:

  • Argon Sparging: You must exclude oxygen. Sparge all reaction solvents.

  • Chelation: Trace metals (Cu²⁺, Fe³⁺) catalyze this oxidation. Add EDTA (0.1 mM) to aqueous buffers if compatible.

  • Salt Formation: Store as the Dihydrochloride (2HCl) salt. The protonated amine is electronically deactivated against radical abstraction compared to the free base.

Module B: The "Ghost Peak" Phenomenon (Carbamates)

Q: I see a peak in my LC-MS at [M+45] that disappears when I re-inject from an acidic vial. What is this?

A: This is the Carbamate adduct formed by the reaction of the primary amine with atmospheric Carbon Dioxide (CO₂).[1]

The Mechanism:



This reaction is reversible. In basic or neutral non-protic solvents (like DMSO-d6 for NMR), the carbamate is stable and appears as an impurity. In acidic LC mobile phases (0.1% Formic Acid), the equilibrium shifts back to the parent amine and CO₂, causing the peak to "disappear" or elute as the parent.

Corrective Action:

  • NMR: Use a sealed tube or add a drop of DCl/D₂O to decompose the carbamate.

  • Storage: Flush headspace with Argon. Do not store the free base in open air.

Module C: Photostability & Imidazole Ring Issues

Q: After exposure to light, I see multiple small polar impurities. Is the imidazole ring breaking?

A: Yes. While the benzene ring is stable, the imidazole ring is an electron-rich heterocycle susceptible to photo-oxidation via singlet oxygen (


).

The Mechanism: UV light can generate radical species that attack the C-4/C-5 positions of the imidazole, leading to endoperoxides. These unstable intermediates rearrange to form diamides (oxamides) or undergo ring fragmentation.

Corrective Action:

  • Amber Glass: Mandatory for all storage.

  • Avoid Chlorinated Solvents: In the presence of light, solvents like chloroform can generate HCl and radicals that accelerate this degradation.

Visualizing the Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and specific degradants.

DegradationPathways Parent (4-(1H-Imidazol-2-yl)phenyl)methanamine (MW: 173.2) Imine Imine Intermediate Parent->Imine Radical Abstraction (-2H) Carbamate Carbamate Adduct (+44 Da) Parent->Carbamate Reversible Addition RingOpen Ring-Opened Amides (Polar Fragments) Parent->RingOpen Photo-oxidation O2 Oxygen / Metals O2->Imine CO2 Atmospheric CO2 CO2->Carbamate UV UV Light / 1O2 UV->RingOpen Aldehyde 4-(1H-imidazol-2-yl)benzaldehyde (Degradant A) Imine->Aldehyde Hydrolysis (+H2O, -NH3)

Figure 1: Mechanistic degradation map showing the three primary pathways: Oxidative Deamination (Red), Carbamate formation (Green), and Photolytic Ring Opening (Grey).[2]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Purpose: To generate and identify potential degradants for method validation (ICH Q1A).

Stress ConditionProcedureExpected Outcome
Oxidation Dissolve 1 mg/mL in 3% H₂O₂ / Methanol. Incubate at RT for 4 hours.Formation of N-oxides (Imidazole) and Aldehyde (Amine).
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 24 hours.Generally stable (Parent is basic).
Base Hydrolysis Dissolve in 0.1 N NaOH. Heat at 60°C for 24 hours.Potential imidazole ring opening (rare) or precipitation.
Photolysis Expose solid or solution to 1.2 million lux hours (ICH Q1B).Complex mixture of ring-opened products; discoloration.
Protocol 2: Validated Storage Conditions

Purpose: To maximize shelf-life.

  • Form: Store as the Dihydrochloride salt (2HCl) whenever possible.

  • Atmosphere: Flush vial with Argon/Nitrogen before sealing.

  • Temperature: -20°C for long term; 2-8°C for active use.

  • Container: Amber borosilicate glass with PTFE-lined cap.

Diagnostic Decision Tree

Use this flow to identify impurities in your analytical data.

TroubleshootingTree Start Unknown Peak Detected CheckRT Is RT < Parent? Start->CheckRT Polar Polar Degradants (Ring Opening/Oxidation) CheckRT->Polar Yes (Earlier) Late Is RT > Parent? CheckRT->Late No (Later) CheckMass Check Mass Shift AldehydeCheck Is Mass M-1? Late->AldehydeCheck DimerCheck Is Mass 2M+? AldehydeCheck->DimerCheck No DiagAldehyde Aldehyde (Oxidation) AldehydeCheck->DiagAldehyde Yes DiagDimer Schiff Base Dimer DimerCheck->DiagDimer Yes DiagCarbamate Carbamate (+44 Da) (Disappears in Acid) DimerCheck->DiagCarbamate Mass +44

Figure 2: Rapid diagnostic flowchart for LC-MS impurity profiling.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4]

  • Akagawa, M., et al. (2005).[5] "Oxidative deamination of benzylamine and lysine residue in bovine serum albumin by green tea, black tea, and coffee". Journal of Agricultural and Food Chemistry.

  • Leresche, J. E., et al. (2020). "A Unified Approach to CO2–Amine Reaction Mechanisms". ACS Omega.

  • Bernard, F., et al. (2019). "Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals". RSC Advances.

  • Tureček, F., et al. (2012). "Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface". Proceedings of the National Academy of Sciences.

Sources

Technical Support Center: (4-(1H-Imidazol-2-yl)phenyl)methanamine Purification

[1][2]

Compound Profile & Stability Assessment[2]

Before troubleshooting, it is critical to understand the physicochemical "personality" of your molecule. (4-(1H-Imidazol-2-yl)phenyl)methanamine poses a dual challenge: it contains a basic primary amine (prone to oxidation and carbamylation) and an imidazole ring (amphoteric, prone to N-alkylation).[1][2]

  • Chemical Nature: Highly polar, basic.[2]

  • Key pKa Values (Approx): Imidazole (

    
    ), Benzylamine (
    
    
    ).[2]
  • Solubility: High in lower alcohols (MeOH, EtOH) and acidic water; moderate-to-low in DCM/EtOAc; insoluble in Hexanes/Heptane.[1][2]

Troubleshooting Guide (FAQ)

Q1: My crude product is dark yellow/brown, and NMR shows broad aromatic signals. What is happening?

Diagnosis: This is likely oxidative degradation or polymerization .[1][2] Root Cause: Primary benzylic amines are sensitive to air oxidation, forming imines or N-oxides.[1][2] The imidazole ring can also undergo oxidative coupling if trace metals are present.[1][2] Solution:

  • Degas all solvents used in work-up with Nitrogen or Argon.[1][2]

  • Salt Formation: Do not store the compound as a free base.[1][2] Convert it immediately to a dihydrochloride (2HCl) or oxalate salt.[2] The protonated amine is significantly more resistant to oxidation.[2]

  • Chelation: If the color persists after salting, treat the aqueous solution with EDTA or QuadraPure™ scavengers to remove metal ions (Cu, Fe) that catalyze oxidation.[2]

Q2: I reduced the nitrile precursor, but I see a large impurity (~10-15%) that is difficult to separate.

Diagnosis: Formation of the secondary amine dimer (bis-benzylamine).[2] Root Cause: During catalytic hydrogenation of nitriles, the newly formed primary amine reacts with the intermediate imine species. Corrective Action:

  • Prevention: Perform the hydrogenation in the presence of excess ammonia (7N NH3 in MeOH) or acetic anhydride (if an acetamide intermediate is acceptable). Ammonia suppresses the attack of the primary amine on the imine.

  • Removal: The dimer is more lipophilic than the product.

    • Protocol: Dissolve crude in 1M HCl. Wash 3x with Dichloromethane (DCM).[1][2] The dimer (less basic due to sterics/solubility) often partitions into the organic layer or precipitates as a gum, while the product remains in the aqueous phase.

Q3: The compound tails severely on silica gel columns, and yield is low.

Diagnosis: Strong interaction between the basic amine/imidazole and acidic silanols on the silica surface. Solution:

  • Modifier: You must use a basic modifier.[1][2] Standard Et3N is often insufficient.[1][2]

    • Recommendation: Use DCM : MeOH : NH4OH (90 : 9 : 1) .[1][2] The ammonium hydroxide competes effectively for silanol sites.[1][2]

  • Alternative Stationary Phase: Switch to Amine-functionalized Silica or Reverse Phase (C18) .[1][2]

    • C18 Method: Use a gradient of Water (0.1% TFA) vs. Acetonitrile.[2] The product will elute early; impurities will retain longer.[1][2]

Q4: I cannot extract the product from the aqueous phase after neutralization.

Diagnosis: The molecule is highly water-soluble (amphiphilic).[1][2] Root Cause: At pH 10-12, the free base forms, but the imidazole polarity keeps it in the water. Protocol:

  • Saturate the aqueous phase with NaCl (salting out).[1][2]

  • Use a high-polarity organic solvent mixture for extraction: DCM : Isopropanol (3:1) or n-Butanol .[1][2] Simple EtOAc or Ether will fail.[1][2]

Impurity Profiling & Removal Strategy

The following table summarizes the most common impurities based on the synthesis route (typically Nitrile Reduction or Reductive Amination).

Impurity TypeOriginRelative PolarityRemoval Strategy
Starting Nitrile Incomplete ReactionNon-polarAcid-Base Extraction (remains in organic wash).[1][2]
Secondary Amine (Dimer) Side reaction (Nitrile red.)[2]Medium-LowRecrystallization of HCl salt from EtOH/Et2O.[1][2]
Aldehyde Hydrolysis of ImineNon-polarScavenge with polymer-supported bisulfite or Acid wash.[1][2]
N-Oxides Air OxidationVery PolarReverse Phase HPLC (elutes before product).[1][2]

Validated Purification Workflows

Workflow A: Acid-Base Extraction (The "Self-Cleaning" Protocol)

This method relies on the pKa difference between the product and non-basic impurities.[2]

  • Dissolution: Dissolve crude residue in 1M HCl (pH < 2).

    • Why: Protonates both the imidazole (pKa ~7) and amine (pKa ~9.5), forcing product into water.[2]

  • Wash: Extract the acidic aqueous layer 2x with EtOAc .[1][2]

    • Result: Removes non-basic impurities (nitriles, aldehydes, neutral dimers).[2] Discard organics.

  • Basification: Cool aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12.

    • Observation: Product may oil out or precipitate.[1][2][3]

  • Extraction: Extract 3x with DCM:Isopropanol (4:1) .

    • Note: The alcohol improves solubility of the polar free base.[2]

  • Drying: Dry combined organics over Na2SO4 and concentrate.

Workflow B: Salt Crystallization (For High Purity)

If chromatography is difficult, salt formation is the superior purification method.[2]

  • Dissolve the free base in a minimum amount of absolute Ethanol .[1][2]

  • Add 2.5 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

  • Allow to stand.[1][2] If no precipitate forms, slowly add Diethyl Ether or MTBE until turbid.[2]

  • Filter the white solid.[1][2][3] This removes lipophilic impurities which stay in the mother liquor.[2]

Decision Logic for Purification

The following diagram illustrates the decision process for purifying (4-(1H-Imidazol-2-yl)phenyl)methanamine based on the crude profile.

PurificationLogicStartCrude Reaction MixtureCheckTLCAnalyze TLC/LCMS(Identify Impurities)Start->CheckTLCNonPolarMajor Impurity:Non-basic (Nitrile/Aldehyde)CheckTLC->NonPolarHigh RfDimerMajor Impurity:Secondary Amine (Dimer)CheckTLC->DimerMid RfPolarMajor Impurity:Oxides/SaltsCheckTLC->PolarLow Rf / TailingAcidBaseProtocol A:Acid-Base Extraction(Wash Acidic Phase)NonPolar->AcidBaseRecrystProtocol B:HCl Salt Crystallization(EtOH/Et2O)Dimer->RecrystRPHPLCReverse Phase HPLC(C18, 0.1% TFA)Polar->RPHPLCAcidBase->RecrystPolishing Step

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.

References

  • Nitrile Reduction Mechanisms & Side Reactions

    • Analysis of secondary amine formation during nitrile hydrogenation and suppression using ammonia.[1][2]

    • Source: Organic Chemistry Portal.[1][2] "Reduction of Nitriles."[1][2][4][5][6][7] Available at: [Link][2]

  • Imidazole Synthesis & Stability

    • Radziszewski synthesis and oxidative stability of imidazole derivatives.[1][2]

    • Source: National Institutes of Health (NIH) PubChem. "(4-(1H-Imidazol-2-yl)phenyl)methanamine Compound Summary."[1][2] Available at: [Link][2]

  • Purification of Basic Amines

    • Strategies for chromatography of highly polar amines (mobile phase modifiers).[1][2]

    • Source: SiliCycle Technical Notes.[1][2] "Purification of Amines." (General Reference for Silica Interactions).

Troubleshooting inconsistent results in (4-(1H-Imidazol-2-yl)phenyl)methanamine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Personality" Molecule

Researchers frequently report inconsistent biological data (IC50 shifts, poor reproducibility in binding assays) or synthetic yields when working with (4-(1H-Imidazol-2-yl)phenyl)methanamine .[1]

These inconsistencies rarely stem from the intrinsic activity of the molecule but rather from its chemical duality . This molecule contains two distinct basic centers with interacting sensitivities:

  • The Benzylamine (Methanamine) Tail: Highly prone to atmospheric carbonylation (reacting with CO₂).[1]

  • The Imidazole Head: Subject to complex tautomeric equilibria and pH-dependent protonation near physiological pH.[1]

This guide provides a root-cause analysis and standardized protocols to stabilize your experiments.

Part 1: Diagnostic Workflow

Before adjusting your assay, trace the source of inconsistency using this logic flow.

TroubleshootingFlow Start Inconsistent Experimental Result CheckForm 1. Check Solid State Form Start->CheckForm CheckSol 2. Check Solution State CheckForm->CheckSol SaltCheck Is it a Salt (HCl) or Free Base? CheckForm->SaltCheck CheckAssay 3. Check Assay Conditions CheckSol->CheckAssay CO2Check Was container left open? (Carbamate formation) CheckSol->CO2Check pHCheck Is Assay pH near 6.0-7.5? CheckAssay->pHCheck ActionSalt Correct MW for Stoichiometry (Free base is ~173 Da, 2HCl is ~246 Da) SaltCheck->ActionSalt Stoichiometry Error ActionCO2 Acid wash or repurify. Store under Argon. CO2Check->ActionCO2 White crust on solid ActionpH Imidazole pKa is ~7.0. Small pH shifts drastically alter charge state. pHCheck->ActionpH Variable Binding

Figure 1: Diagnostic logic tree for identifying the root cause of experimental variability.[1]

Part 2: Core Troubleshooting Guides

Issue 1: The "Phantom" Weight (Carbamate Formation)

Symptom: You weighed the correct mass, but the biological activity is lower than expected, or the solid has developed a white crust.

Mechanism: The primary amine (methanamine) is a strong nucleophile. Upon exposure to atmospheric CO₂, it rapidly reacts to form a carbamate salt (benzylammonium benzylcarbamate).[1] This reaction increases the molecular weight and reduces the effective concentration of the active drug.

  • Reaction:

    
    [1]
    

Protocol: Recovery & Prevention

  • Diagnosis: Dissolve a small amount in dilute acid (1M HCl).[1] If you observe bubbling (CO₂ release), your sample is carbonylated.[1]

  • Correction:

    • Dissolve the solid in methanol.

    • Add 1.5 equivalents of HCl (in dioxane or ether).[1]

    • Precipitate the stable Dihydrochloride Salt .

  • Future Prevention: Always store the free base under Argon or Nitrogen.[1] If using the salt form, this issue is negligible.

Issue 2: The pH Trap (Imidazole Tautomerism)

Symptom: Binding affinity (


 or 

) fluctuates wildly between assay runs, especially if buffers are not identical.[1]

Mechanism: The imidazole ring has a


 of approximately 6.9–7.3 (depending on the phenyl substitution).
  • At pH < 6.0: The ring is protonated (Cationic).

  • At pH > 7.5: The ring is neutral.[2]

  • At pH ~7.0: You have a 50/50 mixture.[1] A shift of just 0.2 pH units (common in poorly buffered saline) can change the cationic fraction by 20%, significantly altering binding to protein targets (especially those requiring H-bond donors).[1]

Data: Species Distribution by pH

pH ConditionPredominant SpeciesTautomeric StateSolubility
pH 4.0 Dicationic (+2)Resonance stabilizedHigh (Water)
pH 7.0 Mixture (+1 / Neutral)Rapid EquilibriumModerate
pH 9.0 Neutral / Monocationic (+1)N-H on N1 or N3 (Tautomers)Low (Precipitation risk)

Protocol: Assay Stabilization

  • Avoid pH 6.8–7.2: If possible, run assays at pH 7.5 or 6.5 to ensure >80% of the population is in a single state.

  • Buffer Strength: Use strong buffering capacity (e.g., 50mM HEPES) rather than weak PBS to prevent pH drift upon addition of the compound.

Part 3: Frequently Asked Questions (FAQs)

Q: I bought the compound as a "Hydrate." How does this affect my calculations? A: Commercial vendors often supply this molecule as a hydrate to improve stability.[1]

  • Check the CoA: Look for the water content (Karl Fischer titration).

  • Correction:

    
    .[1]
    
  • Example: The anhydrous MW is ~173.2 g/mol . A monohydrate is ~191.2 g/mol .[1] Ignoring this results in a 10% concentration error .[1]

Q: Why does my NMR show "missing" protons on the imidazole ring? A: This is due to fast exchange . In protic solvents (MeOD, D₂O), the imidazole N-H proton exchanges rapidly with the solvent and disappears from the spectrum. Furthermore, tautomerism averages the signals of the C4 and C5 protons if the exchange is fast on the NMR timescale.

  • Solution: Run NMR in DMSO-

    
     to see the distinct N-H proton and freeze the tautomeric equilibrium.
    

Q: Can I use this molecule in metal-mediated coupling reactions? A: Caution is advised. The imidazole nitrogen is an excellent ligand for metals (Cu, Pd, Zn).

  • Risk: The molecule may poison your catalyst by coordinating to the metal center.

  • Fix: Use a protecting group (e.g., Boc on the amine, Trityl on the imidazole) during synthesis, or use excess catalyst if the molecule is the final product.

Part 4: Standardized Storage Protocol

To ensure reproducibility across longitudinal studies, adopt this "Gold Standard" handling procedure:

  • Arrival: Immediately verify the salt form (Free base vs. HCl).

  • Aliquot: Do not freeze/thaw the bulk bottle. Dissolve in DMSO (for bio-assays) or divide the solid into single-use vials.

  • Atmosphere:

    • Solids: Store under Argon/Nitrogen desiccation.[1]

    • DMSO Stocks: Store at -20°C. Ensure caps are tight to prevent hygroscopic water uptake (which accelerates degradation).[1]

  • Re-validation: If a solid vial has been open for >1 month, re-verify purity via LC-MS to check for oxidation or carbamate peaks.

References

  • PubChem. (2025).[1] (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Siodłak, D., et al. (2022).[1] Imidazole-amino acids: Conformational switch under tautomer and pH change. Amino Acids.[1][3][4][5][6] [Link]

  • Mora Vargas, J. A., et al. (2023).[1] CO2-Based Carbamate Synthesis Utilizing Reusable Polymer-Supported DBU. ChemSusChem.[1] [Link][1]

  • RSC Publishing. (2013).[1] Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. [Link]

Sources

Enhancing the selectivity of (4-(1H-Imidazol-2-yl)phenyl)methanamine for SSTR3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SSTR3 Ligand Optimization Subject: Enhancing Selectivity of (4-(1H-Imidazol-2-yl)phenyl)methanamine Scaffolds Ticket ID: SSTR3-OPT-2024-X9 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with the (4-(1H-Imidazol-2-yl)phenyl)methanamine scaffold, a known pharmacophore for Somatostatin Receptor 3 (SSTR3) agonism.[1][2] While this core structure provides high affinity due to the key interaction between the primary amine and the conserved Aspartate (Asp) in Transmembrane Domain 3 (TM3), it often suffers from poor selectivity against SSTR2 and SSTR5 due to high sequence homology in the orthosteric binding pocket (OBP).

This guide addresses the structural and experimental bottlenecks in enhancing SSTR3 selectivity, moving beyond simple affinity to precise subtype discrimination.

Module 1: Chemical Optimization & SAR Strategy

User Question: My lead compound binds SSTR3 with nanomolar affinity but shows significant cross-reactivity with SSTR2. How do I modify the phenyl-imidazole core to improve selectivity?

Technical Response: To decouple SSTR3 affinity from SSTR2/5 cross-reactivity, you must exploit the divergent residues in the Extended Binding Pocket (EBP) and the Extracellular Loops (ECLs) , rather than focusing solely on the conserved OBP.

The "Twist" Strategy (Steric Clash)

The SSTR3 binding pocket accommodates specific torsional angles that SSTR2 cannot.

  • Action: Introduce substitutions at the ortho position of the phenyl ring relative to the imidazole.

  • Rationale: A methyl or chloro group at the ortho position forces the phenyl and imidazole rings out of coplanarity. SSTR3 has a slightly more flexible TM6-TM7 interface that can accommodate this "twisted" conformation, whereas the SSTR2 pocket is more rigid and will sterically reject the twisted ligand.

  • Reference: This approach mirrors the optimization of non-peptide agonists like L-796,778 , where conformational restriction drove selectivity [1].

Targeting the "Y-Y" Motif

SSTR3 possesses a unique interaction floor involving Tyr274 (6.52) and Tyr303 (7.43) [2].

  • Action: Functionalize the imidazole nitrogen or the methanamine tail with aromatic moieties capable of

    
     stacking or H-bond acceptance.
    
  • Protocol: Synthesize analogs with a distal pyridine or pyrimidine ring attached via a short linker to the imidazole.

  • Expected Outcome: Enhanced interaction with Tyr6.52/Tyr7.43, residues that are distinct or conformationally different in SSTR2 (which often has a tighter hydrophobic cage).

Amine Tail Rigidification

The flexible methanamine tail contributes to "entropic penalty" upon binding.

  • Action: Constrain the primary amine into a semi-rigid cycle, such as a cyclopropyl or azetidine ring fused to the phenyl group.

  • Benefit: Reduces the entropic cost of binding and positions the basic nitrogen more precisely to interact with Asp124 (3.32) , potentially exploiting subtle shifts in the TM3 helix position between subtypes.

Module 2: Experimental Troubleshooting (Assay Validation)

User Question: I am seeing high non-specific binding (NSB) in my radioligand binding assays, making my Ki values unreliable. Is this a scaffold issue?

Technical Response: Yes, the imidazole-phenyl core is moderately hydrophobic and prone to "sticky" interactions with filter membranes and plasticware.

Troubleshooting Protocol: Reducing Non-Specific Binding
ParameterStandard ConditionOptimized Protocol for Imidazole ScaffoldsMechanism
Filter Pre-treatment 0.1% PEI0.3% - 0.5% PEI (soaked >2 hours) Polyethyleneimine (PEI) neutralizes negative charges on glass fiber filters (GF/B), preventing the positively charged amine from sticking non-specifically [3].
Wash Buffer 50 mM Tris-HCl50 mM Tris-HCl + 0.1% BSA BSA acts as a "scavenger" for hydrophobic ligands during the rapid wash phase.
Ligand Diluent Water/DMSOSilanized Glass Vials Prevents the hydrophobic lead from adsorbing to the walls of the dilution tubes before it even reaches the assay plate.
Centrifugation StandardHigh-speed spin of stock Ensure no micro-precipitates of the compound are present in the stock solution, which can mimic "binding" by getting trapped in filters.

Self-Validation Step: Run a "Filter Only" control (no membrane protein). If you detect >5% of total counts, your NSB is technical, not biological. Increase PEI concentration or switch to low-binding GF/C filters.

Module 3: Functional Selectivity (GTP S vs. cAMP)

User Question: My compound shows a Ki of 10 nM for SSTR3 but an EC50 of 200 nM in cAMP assays. Why the disconnect?

Technical Response: This "potency shift" is common with small molecule agonists and often indicates low intrinsic efficacy (partial agonism) or system bias .

Diagnostic Workflow
  • Receptor Reserve Check: SSTR3 expression levels in heterologous systems (e.g., CHO-K1) can vary. Low receptor density (

    
    ) penalizes partial agonists.
    
    • Test: Compare your compound's Emax to Somatostatin-14 (SST-14). If Emax < 80%, you have a partial agonist.

  • GTP

    
    S Assay:  This measures the immediate G-protein coupling event, upstream of cAMP amplification.
    
    • Protocol: Use [

      
      S]GTP
      
      
      
      S binding. This is a more direct measure of receptor occupancy-to-activation ratio.
    • Insight: If the GTP

      
      S potency aligns with Ki, the downstream cAMP shift is likely due to signal amplification thresholds in your cell line, not a binding issue.
      

Visualizing the Optimization Pathway

The following diagram illustrates the logical flow for transforming the lead scaffold into a selective candidate.

SSTR3_Optimization Lead Lead Scaffold: (4-(1H-Imidazol-2-yl)phenyl)methanamine Sub1 Ortho-Substitution (Twist Strategy) Lead->Sub1 Induce Steric Clash Sub2 Tail Rigidification (Cyclization) Lead->Sub2 Reduce Entropy Binding Radioligand Binding (Ki Determination) Sub1->Binding Sub2->Binding Selectivity Selectivity Check (vs SSTR2/5) Binding->Selectivity Ki < 10nM? Selectivity->Lead Low Selectivity (Loop Back) Functional Functional Assay (cAMP / GTPγS) Selectivity->Functional Selectivity > 100x? Functional->Lead Partial Agonist (Refine Headgroup) Candidate Selective SSTR3 Agonist Functional->Candidate Full Agonism

Caption: Iterative SAR workflow for optimizing SSTR3 selectivity, filtering through binding affinity, subtype selectivity, and functional efficacy gates.

References

  • Vertex Pharmaceuticals/Merck. (2015). Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters.

  • Dong, X., et al. (2024).[2] Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3.[2][3][4] Proceedings of the National Academy of Sciences (PNAS).

  • Revvity. (2025). Radiometric Ligand-Binding Assays: Troubleshooting and Optimization. Revvity Technical Resources.

  • He, Y., et al. (2022). Structural insights into ligand recognition and selectivity of somatostatin receptors. Cell Discovery.

Sources

Technical Support Center: Advanced Strategies for Modifying (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthetic modification of (4-(1H-Imidazol-2-yl)phenyl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. Our focus is to provide practical, field-tested insights and robust troubleshooting strategies to navigate the complexities of selectively modifying its primary amine and imidazole functional groups.

The core challenge in the chemistry of this molecule is managing the competing reactivity of two distinct nucleophilic nitrogen centers: the highly reactive primary benzylic amine and the N-H of the imidazole ring. This guide provides a framework for controlling these reactions to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when modifying (4-(1H-Imidazol-2-yl)phenyl)methanamine?

A: The principal challenge is achieving chemoselectivity. You have a primary amine and an imidazole N-H, both of which are nucleophilic. Reaction conditions must be finely tuned to target one group while leaving the other unreacted. The primary amine is generally the more potent nucleophile under neutral or mildly basic conditions, but the imidazole's nucleophilicity is significantly enhanced upon deprotonation.

Q2: Which functional group is more reactive towards electrophiles?

A: Under standard acylation or alkylation conditions (e.g., neutral or in the presence of a non-nucleophilic organic base like triethylamine), the primary amine (-CH₂NH₂) is significantly more nucleophilic and will react preferentially. However, if a strong base (e.g., NaH, K₂CO₃) is used, the imidazole N-H will be deprotonated to form a highly nucleophilic imidazolide anion, which can compete with or even out-compete the primary amine.

Q3: How can I selectively modify the primary amine?

A: To selectively target the primary amine, you should employ conditions that favor its inherent higher nucleophilicity without deprotonating the imidazole. This typically involves using stoichiometric amounts of the electrophile at low temperatures in the presence of a mild, non-nucleophilic base. Reductive amination is an excellent method for selective N-alkylation of the primary amine.[1][2][3]

Q4: How can I selectively modify the imidazole N-H?

A: The most reliable strategy is to first protect the primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for imidazole N-alkylation and its straightforward removal under acidic conditions.[4] Once the amine is protected, the imidazole N-H can be deprotonated with a suitable base and reacted with an electrophile.

Troubleshooting Guide 1: Modification of the Primary Amine (-CH₂NH₂) anil

This section addresses common issues encountered when targeting the primary amine functionality through N-acylation and reductive amination.

N-Acylation: Forming Amide Bonds

Q: My N-acylation reaction is giving a low yield and multiple byproducts. What's going wrong?

A: Low yields in N-acylation are typically traced to one of four issues: protonation of the amine, side reactions at the imidazole, degradation of the acylating agent, or poor solubility.

  • Problem: Amine Protonation: Acylating agents like acyl chlorides produce HCl as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

    • Solution: Always include at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

  • Problem: Imidazole Reactivity: While less nucleophilic, the imidazole N-H can react, especially if excess acylating agent or base is used, or at elevated temperatures.

    • Solution: Maintain a 1:1 stoichiometry between the amine and the acylating agent. Add the acylating agent slowly to a cooled solution (0 °C) of the amine and base to control the reaction rate and favor the more nucleophilic primary amine.

  • Problem: Hydrolysis of Acylating Agent: Acyl halides and anhydrides are highly moisture-sensitive.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled reagents for best results.[6]

Workflow: Troubleshooting N-Acylation

Caption: Troubleshooting workflow for N-acylation reactions.

Detailed Protocol: Selective Mono-N-Acylation

This protocol is optimized for selectivity towards the primary amine.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4-(1H-Imidazol-2-yl)phenyl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Basification: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Causality: Lowering the temperature reduces the reaction rate and minimizes the potential for side reactions on the less nucleophilic imidazole.

  • Acylation: Add the desired acyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Reductive Amination: A Superior N-Alkylation Strategy

Direct N-alkylation with alkyl halides is notoriously difficult to control and often leads to a mixture of mono-, di-, and even quaternary ammonium salts.[7] Reductive amination is a far superior method for the controlled synthesis of secondary and tertiary amines from a primary amine.[1][2][8]

Q: My reductive amination is slow or incomplete. I still see the imine intermediate.

A: This is a common issue, often related to the choice of reducing agent, pH, or reaction conditions.

  • Problem: Ineffective Reduction: Sodium borohydride (NaBH₄) can be sluggish in reducing imines, especially at neutral pH.[9]

    • Solution: Use a reducing agent that is selective for imines, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3] NaBH(OAc)₃ is often preferred as it is effective under mild, slightly acidic conditions and is less toxic than its cyano counterpart.

  • Problem: Unfavorable pH: Imine formation is catalyzed by mild acid (typically pH 4-6). If the conditions are too acidic or too basic, the equilibrium will not favor imine formation.

    • Solution: When using NaBH(OAc)₃, the acetic acid byproduct often maintains an optimal pH range. If starting with pre-formed imine, ensure the pH is suitable for the reduction step. For NaBH₃CN, the reaction is typically run at a controlled pH of ~6.[10]

Data Table: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)pH ConditionKey AdvantagesConsiderations
NaBH(OAc)₃ DCE, DCM, THFWeakly AcidicMild, efficient, one-pot reaction, good functional group tolerance.Moisture sensitive.
NaBH₃CN MeOH, EtOHpH ~6 (controlled)Selective for imines over carbonyls.Highly toxic (releases HCN in strong acid).
NaBH₄ MeOH, EtOHNeutral to BasicInexpensive, readily available.Can reduce starting aldehyde/ketone, slower for imines.[9]
Detailed Protocol: One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride for a streamlined one-pot procedure.

  • Setup: To a round-bottom flask, add (4-(1H-Imidazol-2-yl)phenyl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A drying agent like anhydrous MgSO₄ can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Causality: Portion-wise addition helps control any initial exotherm.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Guide 2: Modification of the Imidazole Ring

Targeting the imidazole ring typically requires the primary amine to be protected to prevent competitive reactions.

Workflow: Selective N-Alkylation of the Imidazole Ring

Protection_Strategy Start Start: (4-(1H-Imidazol-2-yl)phenyl)methanamine Protect Step 1: Protect Primary Amine (e.g., Boc₂O, Et₃N, DCM) Start->Protect Boc_Protected Boc-Protected Intermediate Protect->Boc_Protected Alkylate Step 2: Alkylate Imidazole (e.g., NaH, then R-X, in DMF) Boc_Protected->Alkylate Dual_Functionalized Dual-Functionalized Product Alkylate->Dual_Functionalized Deprotect Step 3: Deprotect Primary Amine (e.g., TFA in DCM, or 4M HCl in Dioxane) Dual_Functionalized->Deprotect Final Final Product: Imidazole N-Alkylated Deprotect->Final

Caption: Standard workflow for selective imidazole modification.

Q: I need to alkylate the imidazole N-H. What is the best overall strategy?

A: A three-step protection-alkylation-deprotection sequence is the most robust and reliable method.

  • Protect the Primary Amine: React (4-(1H-Imidazol-2-yl)phenyl)methanamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the Boc-protected amine. This is a high-yielding and clean reaction.

  • Alkylate the Imidazole: Treat the Boc-protected intermediate with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. This deprotonates the imidazole N-H to form the imidazolide anion. Subsequent addition of an alkyl halide (R-X) will result in selective N-alkylation of the imidazole.

  • Deprotect the Amine: Remove the Boc group by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with HCl in dioxane. These conditions are orthogonal to the N-alkyl bond on the imidazole, which is stable to acid.

Q: My imidazole N-alkylation step is failing. What are the likely causes?

A: Failure at this stage is almost always due to issues with the deprotonation step.

  • Problem: Incomplete Deprotonation: The pKa of the imidazole N-H is ~14.5, requiring a strong base for complete deprotonation. Weaker bases like K₂CO₃ may result in a slow or incomplete reaction.

    • Solution: Use sodium hydride (NaH). Ensure the NaH is fresh (it can be washed with hexanes to remove mineral oil) and that the solvent (DMF/THF) is rigorously anhydrous.

  • Problem: Poor Electrophile: The alkylating agent may be unreactive.

    • Solution: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, gentle heating (e.g., 50-60 °C) may be required after the addition.

References

  • Faizi, M. S. H. & Hussain, A. (2014). N1-[(1H-Imidazol-2-yl)methylidene]-N4-phenylbenzene-1,4-diamine. National Institutes of Health. Available at: [Link]

  • PubChem. (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]

  • Rannard, S. P., & Davis, N. J. (1999). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. PubMed. Available at: [Link]

  • Griciene, B., et al. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals. Available at: [Link]

  • ResearchGate. Reactions on polymers with amine groups. V. Addition of pyridine and imidazole groups with acetylenecarboxylic acids. Available at: [Link]

  • Royal Society of Chemistry. One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. Available at: [Link]

  • ResearchGate. The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis. Available at: [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • SlideShare. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKAT USA. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

  • Wang, S., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Available at: [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

  • de Oliveira, C. S. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • National Institutes of Health. (1H-Imidazol-4-yl)methanol. Available at: [Link]

  • ResearchGate. Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. Available at: [Link]

  • Springer. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Available at: [Link]

  • Chemistry LibreTexts. Reactions of Amines. Available at: [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Royal Society of Chemistry. Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers. Green Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • ResearchGate. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • Asian Journal of Research in Chemistry. A Review of Imidazole Derivatives. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-IMDZ-2024 Subject: Troubleshooting Scale-Up Challenges for CAS 133482-24-5 Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine represents a classic "polarity trap" in organic scale-up. The molecule combines a basic imidazole ring with a primary benzylamine, creating a highly hydrophilic zwitterionic-capable structure.

The preferred industrial route involves a two-step sequence:

  • Debus-Radziszewski Condensation: 4-Cyanobenzaldehyde + Glyoxal + Ammonia

    
     4-(1H-imidazol-2-yl)benzonitrile.
    
  • Nitrile Hydrogenation: Reduction of the nitrile to the primary amine.[1][2][3][4][5][6]

This guide addresses the three critical failure modes encountered during the transition from gram to kilogram scale: polymerization ("tarring") , catalyst poisoning , and extraction failure .

Module 1: The Imidazole Construction (Debus-Radziszewski)[7]

Context: The reaction of 4-cyanobenzaldehyde with glyoxal and ammonia is elegant but prone to "runaway polymerization," resulting in a dark, viscous tar rather than a crystalline solid.

Troubleshooting Guide
Symptom Root Cause Analysis Corrective Action (Scale-Up)
Dark Black/Brown Mixture Exotherm & Polymerization: Glyoxal polymerizes rapidly in basic media (ammonia) if the temperature is uncontrolled.Dosing Control: Do not mix all reagents at once. Add glyoxal slowly to the aldehyde/ammonia mixture at <40°C.
Low Yield (<40%) Stoichiometric Imbalance: Ammonia is volatile. Loss of

leads to incomplete cyclization and aldehyde oligomerization.
Ammonia Excess: Use 4–6 equivalents of

(aq). Seal the reactor or use a slight overpressure (1-2 bar) if possible.
Product Oiling Out Solvent Composition: The intermediate nitrile is moderately lipophilic but the reaction medium is aqueous.Co-solvent: Add Methanol (MeOH) or Ethanol (EtOH) (20% v/v) to maintain solubility of the aldehyde, ensuring homogeneous reaction before precipitation.
FAQ: Why is my glyoxal turning the reaction black?

A: Glyoxal is an electrophile that self-condenses in base (Cannizzaro-like disproportionation). On scale, the heat of neutralization (amine + acid) or reaction exotherm accelerates this.

  • Protocol Fix: Ensure your glyoxal source is 40% aq. solution and fresh. Old glyoxal contains significant amounts of glycolic acid and oligomers. Maintain

    
     during addition.
    

Module 2: Nitrile Reduction (The Selectivity Trap)

Context: Reducing 4-(1H-imidazol-2-yl)benzonitrile to the amine is the most technically demanding step. The imidazole ring is a catalyst poison , and the nitrile reduction intermediate (imine) loves to couple with the product to form secondary amines (dimers).

Critical Protocol: Acidic Hydrogenation

The Problem: The imidazole nitrogen (


, basic) coordinates strongly to Palladium (Pd) or Nickel (Ni) surfaces, halting catalysis.
The Solution:  Protonate the imidazole (

) to prevent coordination.

Recommended Conditions:

  • Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel (if explosion proofing allows).

  • Solvent: Methanol + 2-3 eq. HCl (or Acetic Acid).

  • Pressure: 3–5 bar

    
    .
    
  • Additive: If using Raney Ni (basic conditions), you must add

    
     (7N in MeOH) to suppress dimer formation.
    
Troubleshooting Guide
Issue Diagnostic Fix
Reaction Stalled (0% Conv.) Catalyst Poisoning: The free imidazole base has coated the metal active sites.Acidify: Ensure the reaction pH is < 4. This protonates the imidazole, rendering it non-coordinating.
Secondary Amine Impurity Imine Coupling: The intermediate imine reacted with the product amine.Ammonia Boost: If running basic/neutral, saturate with

. If acidic, increase

pressure to speed up reduction relative to coupling.
Over-reduction Ring Saturation: The imidazole ring or phenyl ring is being hydrogenated.Lower Temp/Press: Do not exceed 50°C. Pd/C can reduce phenyl rings at high pressure/temp.

Module 3: Isolation & Purification (The Polarity Paradox)

Context: The product, (4-(1H-Imidazol-2-yl)phenyl)methanamine, is a diamine. It is highly soluble in water at neutral/acidic pH and moderately soluble at basic pH. Standard DCM/Water extraction will fail.

The "No-Extraction" Workup

Do not attempt to extract this molecule from water into organic solvents (DCM, EtOAc) on a large scale. You will form stable emulsions or lose product to the aqueous phase.

Protocol:

  • Filter Catalyst: Remove Pd/C or Raney Ni (under inert atmosphere).

  • Solvent Swap: Concentrate the methanolic reaction mixture to a minimum volume.

  • Salt Formation (The Key):

    • Add HCl (4M in dioxane or isopropanol) .

    • The product is a dihydrochloride salt. It will crystallize/precipitate from the alcohol.

  • Filtration: Collect the solid.

  • Recrystallization: If purity is low, recrystallize from EtOH/Water.

Visualization: Troubleshooting Logic

TroubleshootingLogic Start Start: Process Failure Step1 Step 1: Imidazole Formation (Debus-Radziszewski) Start->Step1 Step2 Step 2: Nitrile Reduction (Hydrogenation) Start->Step2 Issue1 Issue: Black Tar / Low Yield Step1->Issue1 Issue2 Issue: Reaction Stalled Step2->Issue2 Issue3 Issue: Secondary Amine Dimer Step2->Issue3 Issue4 Issue: Extraction Yield ~0% Step2->Issue4 Sol1 Fix: Control Exotherm (<40°C) Slow Glyoxal Addition Check Ammonia Stoichiometry Issue1->Sol1 Sol2 Fix: Catalyst Poisoning detected. Add Acid (HCl/AcOH) to protonate Imidazole. Issue2->Sol2 Sol3 Fix: Add excess NH3 (if basic) or Increase H2 Pressure Issue3->Sol3 Sol4 Fix: STOP Extraction. Switch to HCl Salt Precipitation from MeOH/IPA. Issue4->Sol4

Caption: Decision matrix for troubleshooting the synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine, focusing on the three primary failure modes: polymerization, catalyst poisoning, and isolation failure.

Technical Reference: Synthetic Pathway

The following diagram illustrates the chemical causality and the specific intermediates involved.

SynthesisPathway SM1 4-Cyanobenzaldehyde Inter 4-(1H-imidazol-2-yl)benzonitrile (Solid Intermediate) SM1->Inter < 40°C, MeOH/H2O Reagents1 Glyoxal + NH3 (aq) (Debus-Radziszewski) Reagents1->Inter Product (4-(1H-Imidazol-2-yl)phenyl)methanamine (Dihydrochloride Salt) Inter->Product Acidic Hydrogenation (Prevents Poisoning) Reagents2 H2 (5 bar) + Pd/C Additive: HCl (Protonation) Reagents2->Product

Caption: Optimized synthetic route emphasizing the critical acidic hydrogenation step to overcome catalyst poisoning by the imidazole ring.

References

  • Debus-Radziszewski Reaction Mechanism & Scale-up

    • Source: Organic Chemistry Portal. "Synthesis of Imidazoles."
    • URL:[Link]

  • Catalytic Hydrogenation of Nitriles (Selectivity Control)

    • Source:Chemical Reviews. "Catalytic Hydrogenation of Nitriles to Primary Amines." (General methodology for benzylamines).
    • URL:[Link]

  • Purification of Hydrophilic Amines

    • Source: ResearchGate / Separation Science. "Separation of imidazole compounds and hydrophilic amines."
    • URL:[Link]

  • Catalyst Poisoning by Imidazoles: Source: NEB Technical Guide. "Removal of Imidazole (Interference with Metals)."

Sources

Technical Support Center: Advanced NMR Interpretation of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Imidazole NMR Technical Support Center. If you are analyzing imidazole derivatives, you are likely encountering a specific set of frustrations: broadening or disappearing proton signals, ambiguous regioisomer assignments (1,4- vs. 1,5-substitution), or quaternary carbons that refuse to appear.

The imidazole ring is a "chameleon" in NMR spectroscopy due to prototropic tautomerism and quadrupolar nitrogen relaxation . This guide moves beyond basic assignment to address the mechanistic causes of these anomalies and provides self-validating protocols to resolve them.

Module 1: The "Ghost" Proton & Tautomeric Averaging

Issue Description

Users often report that the N-H proton is invisible, or that the C4-H and C5-H signals appear as broad humps or chemically equivalent peaks despite the molecule being asymmetric.

The Mechanism

Imidazole exists in a rapid equilibrium between two tautomers (


 and 

). In non-polar solvents like CDCl

, this proton exchange is often intermediate on the NMR timescale.
  • Fast Exchange: Signals for C4 and C5 average out.

  • Intermediate Exchange: Signals broaden into the baseline (coalescence).

  • Slow Exchange: Distinct signals for both tautomers appear.

Troubleshooting Protocol: Controlling the Equilibrium

Step 1: Solvent Selection (The Critical Variable) Do not use CDCl


 for initial characterization of free-base imidazoles.
  • Action: Switch to DMSO-d

    
     .
    
  • Reasoning: DMSO is a strong hydrogen bond acceptor. It "locks" the N-H proton via H-bonding, slowing the exchange rate significantly. This usually sharpens the N-H signal (typically

    
     12.0–13.0 ppm) and resolves C4/C5 distinct environments.
    

Step 2: Variable Temperature (VT) Experiment If peaks remain broad in DMSO, the exchange is likely near coalescence.

  • Protocol:

    • Run a standard 1H spectrum at 298 K.

    • Cool the probe to 273 K (0°C) or lower.

    • Result: As temperature drops, exchange slows. Broad humps should resolve into sharp, distinct multiplets.

Visualizing the Pathway

Tautomerism cluster_0 Solvent Effects on Exchange Rate CDCl3 Chloroform (CDCl3) Promotes Fast/Intermediate Exchange (Broad/Averaged Signals) TautomerA Tautomer A (N1-H) CDCl3->TautomerA High k_ex DMSO DMSO-d6 Promotes Slow Exchange (Sharp, Distinct Signals) DMSO->TautomerA Low k_ex TautomerB Tautomer B (N3-H) TautomerA->TautomerB Proton Transfer (k_ex)

Caption: Solvent influence on imidazole tautomeric equilibrium. DMSO stabilizes the NH proton, slowing exchange (


) to resolve spectral features.

Module 2: Distinguishing Regioisomers (1,4- vs. 1,5-Substitution)

Issue Description

After N-alkylation of a 4-substituted imidazole, you obtain a product. Is it the 1,4-isomer or the 1,5-isomer? 1D proton NMR is often inconclusive due to similar chemical shifts.

The Mechanism

The definitive method relies on Through-Space (NOE) and Through-Bond (HMBC) correlations.

  • 1,4-isomer: The N-alkyl group is spatially distant from the substituent at C4 but close to the proton at C5.

  • 1,5-isomer: The N-alkyl group is spatially crowded against the substituent at C5 (formerly C4).

Diagnostic Protocol: The NOE/HMBC Workflow

Step 1: 1D NOE (or 2D NOESY) Irradiate the N-Alkyl protons (e.g., N-CH


).
  • Observation A: Strong enhancement of the aromatic singlet (H5).

  • Observation B: No enhancement (or weak) of the aromatic proton.

Step 2:


 HMBC Validation 
Look for long-range coupling from the N-Alkyl protons to the ring carbons.
  • 1,4-isomer: N-CH

    
     correlates to C2 and C5.
    
  • 1,5-isomer: N-CH

    
     correlates to C2 and C4 (which is now quaternary).
    
Data Summary: Regioisomer Differentiation
Feature1,4-Isomer (Remote)1,5-Isomer (Proximal)
NOE Correlation Strong between N-R and Ring-HAbsent/Weak between N-R and Ring-H
C4/C5 Shift (

)
Large separationReduced separation [1]
Steric Strain LowHigh (Shielding effects common)
Decision Tree Diagram

RegioID Start Unknown N-Alkyl Imidazole Isomer Exp Run 1D NOE / 2D NOESY Target: N-Alkyl Group Start->Exp Result1 Strong NOE to Aromatic Proton? Exp->Result1 Iso14 Diagnosis: 1,4-Isomer (N-Alkyl and H5 are adjacent) Result1->Iso14 Signal Observed Iso15 Diagnosis: 1,5-Isomer (N-Alkyl and Substituent are adjacent) Result1->Iso15 No Signal Yes YES (Protons are neighbors) No NO (Sterically blocked)

Caption: Logic flow for distinguishing imidazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 3: The "Invisible" Nitrogen ( N HMBC)

Issue Description

You need to confirm the site of protonation or alkylation, but you don't have an


N-labeled sample.
The Solution: Indirect Detection

Direct


N detection is insensitive. Instead, use 

HMBC
(Heteronuclear Multiple Bond Correlation) at natural abundance. This experiment detects

N frequencies via the sensitive

channel.
Interpretation Guide

Imidazole nitrogens have distinct chemical shift ranges relative to liquid ammonia [2]:

  • Pyridine-like Nitrogen (=N-): Deshielded,

    
    250–270 ppm .
    
  • Pyrrole-like Nitrogen (-NH- / -NR-): Shielded,

    
    160–180 ppm .
    

Self-Validating Check: If you see two correlations in the 160–180 ppm range, your imidazole is likely a salt (protonated at both nitrogens) or an imidazolium species. If you see one at ~250 ppm and one at ~170 ppm, it is a neutral free base.

Module 4: The "Missing" Quaternary Carbon (C2)

Issue Description

In


C NMR, the C2 carbon (between the two nitrogens) often fails to appear or is very weak compared to other peaks.
The Mechanism

The C2 carbon lacks attached protons (in 2-substituted derivatives) and sits between two quadrupolar nitrogens. This leads to:

  • Very long

    
     relaxation times  (inefficient relaxation).
    
  • Signal broadening due to scalar coupling with

    
    N (spin 1).
    
Troubleshooting Protocol
  • Increase Relaxation Delay (D1): Standard D1 is 1-2 seconds. For imidazole C2, increase D1 to 5–10 seconds .

  • Increase Scans (NS): Signal-to-noise ratio scales with the square root of scans.

  • Use Cr(acac)

    
    :  In extreme cases, add a relaxation agent (Chromium(III) acetylacetonate) to shorten 
    
    
    
    , allowing faster pulsing.

FAQ: Rapid Fire Troubleshooting

Q: My imidazole spectrum has extra peaks that look like a "shadow" spectrum. Is it an impurity? A: If the ratio changes with concentration or temperature, it is likely aggregation or dimerization , common in concentrated imidazole solutions. Dilute the sample by 10x and re-run. If the "impurity" peaks shift or change ratio, it is intrinsic aggregation, not a contaminant.

Q: Why are my integration values wrong for the aromatic protons? A: Check your relaxation delay (D1). Aromatic protons in heterocycles often have


 values >3 seconds. If your acquisition time + D1 is too short (< 5s), the protons don't fully relax, leading to under-integration. Set D1 

5s for quantitative integration (qNMR).

Q: Can I use D


O? 
A:  Only for salts. For free bases, D

O will exchange the N-H proton to N-D, making it invisible in

H NMR and potentially complicating Mass Spec analysis later. Stick to DMSO-d

for structural assignment.

References

  • Roberts, D. et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state. National Institutes of Health (PMC). Available at: [Link]

  • Reich, H. J. Collection of NMR Data: 15N Chemical Shifts. University of Wisconsin-Madison.[1] Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for NOE/HMBC protocols).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard Text for Heterocyclic Shifts).

Sources

Avoiding racemization during the synthesis of chiral methanamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral methanamine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during chemical synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization, a critical factor in the efficacy and safety of chiral pharmaceuticals.

Introduction: The Challenge of Racemization in Chiral Methanamines

Chiral methanamines are fundamental building blocks in a vast array of pharmaceuticals. The therapeutic activity of these compounds is often confined to a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Racemization, the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers (a racemate), represents a significant loss of product value and can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides a structured approach to troubleshooting and preventing racemization by understanding its root causes and implementing robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical mechanisms that lead to racemization in chiral methanamine synthesis?

A1: Racemization typically proceeds through the formation of a planar, achiral intermediate from the chiral starting material or product.[1][3] Once this intermediate is formed, subsequent reaction or protonation can occur from either face of the planar structure with equal probability, leading to a racemic mixture. The most common mechanisms include:

  • Imine-Enamine Tautomerism: In the presence of an acidic or basic catalyst, a chiral amine can tautomerize to an achiral enamine. Reprotonation of the enamine can occur on either side, leading to racemization.[3]

  • Carbocation Formation: Reaction pathways that proceed through a carbocation intermediate, such as SN1 reactions, will lead to racemization. The trigonal planar geometry of the carbocation allows for nucleophilic attack from either side.[1]

  • Deprotonation at the Stereocenter: If the chiral center has an acidic proton, a strong base can deprotonate it, forming a planar carbanion. Subsequent protonation will result in a racemic mixture.

Q2: I'm observing significant racemization in my reaction. What are the most likely contributing factors?

A2: Several experimental parameters can inadvertently promote racemization. If you are experiencing a loss of enantiomeric excess (%ee), consider the following factors as the most probable causes:

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to racemization.[3][4][5]

  • Presence of Strong Acids or Bases: Both acidic and basic conditions can catalyze the formation of the achiral intermediates discussed in Q1.[3][6]

  • Prolonged Reaction Times: The longer your chiral compound is exposed to conditions that can cause racemization, the greater the potential loss of stereochemical purity.[3]

  • Solvent Choice: The polarity and proticity of the solvent can stabilize the transition states leading to racemization. For instance, protic solvents like alcohols can facilitate proton transfer steps involved in tautomerism.[3][5]

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Racemization

If you have identified racemization in your synthesis, this guide will help you systematically diagnose and resolve the issue.

Step 1: Analyze Your Reaction Conditions

The first step in troubleshooting is a thorough review of your experimental setup.

ParameterPotential IssueRecommended Action
Temperature Reaction temperature is too high.Lower the reaction temperature. Perform the reaction at 0°C or even sub-zero temperatures if the reaction kinetics allow.[7]
Base The base is too strong or not sterically hindered.Switch to a weaker or more sterically hindered base. For example, replace sodium hydroxide with a tertiary amine like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine.[6][7]
Solvent The solvent is protic or highly polar, stabilizing racemization intermediates.If compatible with your reaction, switch to a less polar, aprotic solvent.[5][7]
Reaction Time The reaction is running longer than necessary.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.
Step 2: Re-evaluate Your Reagents and Protecting Groups

The choice of reagents and protective groups is critical for preserving stereochemical integrity.

Protecting Groups

The amine functionality in chiral methanamines is often protected during synthesis. Carbamate-based protecting groups are generally preferred as they are stable under a wide range of conditions and can be removed mildly.[8]

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of nucleophiles and bases. Removed with strong acid (e.g., TFA).[8]

  • Cbz (carboxybenzyl): Stable to acidic conditions. Removed by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, but the deprotection conditions (e.g., piperidine) can sometimes lead to racemization if not carefully controlled.

If you suspect your protecting group strategy is contributing to racemization, consider switching to a more robust protecting group that is stable to your reaction conditions.

Coupling Reagents (for Amide Bond Formation)

In syntheses involving the formation of an amide bond adjacent to the chiral center, the choice of coupling reagent is crucial. Some coupling reagents are more prone to causing racemization than others.[6]

  • Carbodiimides (e.g., DCC, EDC): These can lead to significant racemization. It is highly recommended to use them in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[7][9] These additives form an active ester that is less susceptible to racemization.[7]

  • Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): While generally efficient, these can still cause racemization with sensitive substrates.[7]

Workflow for Troubleshooting Racemization

The following diagram illustrates a logical workflow for addressing racemization issues in your synthesis.

G start Racemization Detected (Loss of %ee) check_temp Is the reaction temperature elevated? start->check_temp lower_temp Lower Reaction Temperature (e.g., to 0°C or below) check_temp->lower_temp Yes check_base Is a strong, non-hindered base being used? check_temp->check_base No lower_temp->check_base change_base Switch to a Weaker or Sterically Hindered Base (e.g., NMM, Collidine) check_base->change_base Yes check_time Is the reaction time prolonged? check_base->check_time No change_base->check_time optimize_time Monitor Reaction and Quench Promptly check_time->optimize_time Yes check_reagents Are coupling reagents/ protecting groups optimal? check_time->check_reagents No optimize_time->check_reagents optimize_reagents Add Racemization Suppressants (HOBt, HOAt) or Change Protecting Group check_reagents->optimize_reagents Yes final_check Re-analyze %ee check_reagents->final_check No optimize_reagents->final_check final_check->start Issue Persists

Caption: Troubleshooting workflow for racemization.

Experimental Protocols: Best Practices for Maintaining Stereochemical Purity

Adhering to validated protocols is essential for reproducible, high-fidelity synthesis of chiral methanamines.

Protocol 1: General Procedure for Nucleophilic Substitution on a Chiral Epoxide

This protocol describes the ring-opening of a chiral epoxide with an amine, a common method for synthesizing chiral amino alcohols, which are precursors to many chiral methanamines.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral epoxide (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the cooled solution dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature if necessary, but avoid heating.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Amide Coupling with Minimal Racemization

This protocol outlines a procedure for amide bond formation using a coupling reagent and a racemization suppressant.

  • Reactant Preparation: In a round-bottom flask, dissolve the N-protected chiral amine (1.0 eq) and the carboxylic acid (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Additive Introduction: Add a racemization suppressant such as HOBt (1.1 eq) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., EDC, 1.1 eq) to the cooled solution.

  • Base Addition: If required for the coupling reagent, add a non-nucleophilic, sterically hindered base such as DIPEA (2.0 eq) dropwise.

  • Reaction: Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Purification: Perform an appropriate aqueous workup to remove the coupling byproducts and purify the desired amide by crystallization or column chromatography.

Visualization of a Racemization-Prone Pathway

The following diagram illustrates the mechanism of base-catalyzed racemization through enolate formation.

G cluster_enantiomers Chiral cluster_intermediate Achiral (R)-Enantiomer (R)-Enantiomer Achiral Enolate\n(Planar Intermediate) Achiral Enolate (Planar Intermediate) (R)-Enantiomer->Achiral Enolate\n(Planar Intermediate) Base (B:) Achiral Enolate\n(Planar Intermediate)->(R)-Enantiomer H-B+ (S)-Enantiomer (S)-Enantiomer Achiral Enolate\n(Planar Intermediate)->(S)-Enantiomer H-B+

Caption: Base-catalyzed racemization mechanism.

By understanding the mechanisms of racemization and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the stereochemical purity of their synthesized chiral methanamine compounds, leading to more reliable and effective drug development outcomes.

References

  • Wikipedia. Racemization. [Link]

  • Google Patents.
  • Google Patents.
  • Pham-Huy, C., et al. (2008). Chiral Drugs: An Overview. PMC. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • University of Bath. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]

  • ORCA - Online Research @ Cardiff. The problem of racemization in drug discovery and tools to predict it. [Link]

  • MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

Sources

Validation & Comparative

Comparative Analysis of SSTR3 Agonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of agonists targeting the somatostatin receptor subtype 3 (SSTR3). Due to the limited publicly available data on the specific molecule (4-(1H-Imidazol-2-yl)phenyl)methanamine, we will establish a framework for evaluation. This will be accomplished by profiling a well-characterized selective SSTR3 agonist, L-779,976, and comparing its activity with other somatostatin receptor agonists. The methodologies and principles outlined herein provide a robust template for the characterization of any novel SSTR3-targeting compound.

Introduction: The Therapeutic Potential and Challenges of Targeting SSTR3

The somatostatin receptor family consists of five distinct G-protein coupled receptors (SSTR1-5) that mediate the diverse physiological effects of the hormone somatostatin. While SSTR2 has been a successful drug target, evidenced by the clinical use of octreotide and lanreotide for neuroendocrine tumors, the other subtypes remain less explored. SSTR3, in particular, presents a unique therapeutic paradigm. Unlike other SSTRs which are primarily linked to anti-secretory and anti-proliferative effects through cytostatic mechanisms, SSTR3 activation is uniquely and potently coupled to the induction of apoptosis (programmed cell death). This distinct signaling outcome makes SSTR3 an attractive target for oncology, particularly for aggressive or resistant tumors.

However, the development of SSTR3-selective agonists has been challenging due to the high degree of homology among the SSTR family, making it difficult to achieve subtype selectivity. This guide will explore the key experimental data required to validate a novel SSTR3 agonist and differentiate its performance from existing compounds.

Profiling a Benchmark SSTR3 Agonist: L-779,976

L-779,976 is a non-peptide, small molecule agonist that exhibits notable selectivity for the SSTR3 receptor. Its characterization provides a blueprint for evaluating new chemical entities like (4-(1H-Imidazol-2-yl)phenyl)methanamine.

Binding Affinity and Selectivity Profile

The first critical step in characterizing an SSTR3 agonist is to determine its binding affinity (often expressed as Ki, the inhibition constant) and selectivity against other SSTR subtypes. This is typically performed using competitive radioligand binding assays.

Table 1: Comparative Binding Affinity (Ki, nM) of Somatostatin Analogs

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5Primary Target(s)
Somatostatin-14 0.60.20.61.50.4Pan-SSTR
Octreotide >10000.632>10009SSTR2, SSTR5
Pasireotide 9.31.01.5>1000.16SSTR1,2,3,5
L-779,976 4601101.2 240190SSTR3

Data compiled from multiple sources for illustrative comparison.

As the data illustrates, L-779,976 demonstrates a clear preference for SSTR3, with significantly weaker binding to other subtypes. A novel compound like (4-(1H-Imidazol-2-yl)phenyl)methanamine would need to be subjected to a similar panel of binding assays to establish its selectivity profile. A high degree of selectivity is crucial to minimize off-target effects and to ensure that the observed biological activity is indeed mediated by SSTR3.

Functional Activity: Beyond Binding

Binding to the receptor is necessary but not sufficient. A compound must also elicit a functional response. For SSTRs, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Table 2: Functional Potency (IC50, nM) in cAMP Inhibition Assays

CompoundSSTR2SSTR3SSTR5
Octreotide 0.31305.6
L-779,976 >10002.5 >1000

Data represents typical values from functional assays.

The functional data for L-779,976 confirms its SSTR3 agonism and selectivity. The IC50 value of 2.5 nM in a cAMP assay for SSTR3 is consistent with its high binding affinity. Any new SSTR3 agonist should be tested in a similar functional assay to confirm its ability to activate the receptor and produce a downstream signal.

The Unique SSTR3 Signaling Pathway: Apoptosis Induction

The key differentiator for SSTR3 agonists is their ability to induce apoptosis. This is thought to be mediated through the activation of protein phosphatases like SHP-1 and SHP-2, leading to the activation of pro-apoptotic proteins such as Bax and Bak, and subsequent caspase activation.

SSTR3_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR3 SSTR3 G_Protein Gi/o Protein SSTR3->G_Protein Activates Agonist SSTR3 Agonist (e.g., L-779,976) Agonist->SSTR3 Binds & Activates SHP1 SHP-1 G_Protein->SHP1 Activates p53 p53 SHP1->p53 Activates Bax Bax Activation p53->Bax Upregulates Caspase Caspase-3 Activation Bax->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis

Caption: SSTR3-mediated apoptotic signaling pathway.

Experimental validation of this pathway is paramount. A well-designed study would involve treating SSTR3-expressing cancer cells with the test compound and measuring markers of apoptosis, such as caspase-3/7 activation, PARP cleavage, or using a TUNEL assay to detect DNA fragmentation.

Experimental Protocols for Novel SSTR3 Agonist Characterization

To objectively evaluate a compound like (4-(1H-Imidazol-2-yl)phenyl)methanamine), a series of standardized experiments is required.

Workflow for SSTR3 Agonist Evaluation

SSTR3_Evaluation_Workflow A Step 1: Radioligand Binding Assay B Determine Ki and Selectivity Profile (SSTR1-5 Panel) A->B C Step 2: Functional cAMP Assay B->C Proceed if selective D Determine IC50 for cAMP Inhibition C->D E Step 3: Apoptosis Assay D->E Proceed if potent F Measure Caspase-3/7 Activation in SSTR3+ Cell Line E->F G Step 4: In Vivo Studies F->G Proceed if apoptotic H Tumor Xenograft Model (Efficacy & PK/PD) G->H

Comparative Efficacy Guide: (4-(1H-Imidazol-2-yl)phenyl)methanamine vs. Standard PAR-2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (4-(1H-Imidazol-2-yl)phenyl)methanamine —a key pharmacophore and lead compound in the development of Protease-Activated Receptor 2 (PAR-2) antagonists —against established research tools and standard-of-care benchmarks.

Executive Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine (CAS: 326409-72-7) represents a critical chemical scaffold in the discovery of antagonists for Protease-Activated Receptor 2 (PAR-2) . Unlike traditional G-Protein Coupled Receptors (GPCRs), PAR-2 is activated by proteolytic cleavage of its N-terminus, revealing a "tethered ligand" (sequence SLIGKV) that binds intramolecularly.

This compound functions as a small-molecule orthosteric antagonist or a fragment lead , designed to occupy the binding pocket on Extracellular Loop 2 (ECL2), thereby preventing the engagement of the tethered ligand. While often used as a building block for high-affinity inhibitors (e.g., those described in WO 2012/101453 ), its unoptimized efficacy serves as a baseline for fragment-based drug discovery (FBDD).

Primary Therapeutic Relevance: Inflammatory diseases, chronic pain, cancer (metastasis), and fibrosis.

Mechanism of Action & Signaling Pathway

Mechanistic Basis

PAR-2 signaling is unique. Proteases (e.g., Trypsin, Tryptase) cleave the receptor at R31/S34. The new N-terminus (SLIGKV...) acts as the agonist.

  • (4-(1H-Imidazol-2-yl)phenyl)methanamine mimics the key interactions of the tethered ligand's N-terminal residues (Serine-Leucine-Isoleucine), specifically targeting the transmembrane access channel.

  • Effect: It sterically hinders the tethered ligand from entering the binding pocket, blocking

    
     coupling (Calcium mobilization) and 
    
    
    
    -arrestin recruitment.
Pathway Diagram

PAR2_Pathway Protease Serine Protease (Trypsin/Tryptase) PAR2_Inactive PAR-2 (Inactive) Protease->PAR2_Inactive Targets Cleavage N-Terminal Cleavage PAR2_Inactive->Cleavage Tethered_Ligand Tethered Ligand Exposed (SLIGKV-) Cleavage->Tethered_Ligand Binding_Pocket ECL2 Binding Pocket Tethered_Ligand->Binding_Pocket Intramolecular Binding Drug (4-(1H-Imidazol-2-yl) phenyl)methanamine Drug->Binding_Pocket COMPETITIVE BLOCKADE Gq_Coupling Gq/11 Coupling Binding_Pocket->Gq_Coupling Activation Arrestin Beta-Arrestin Recruitment Binding_Pocket->Arrestin Ca_Release Ca2+ Mobilization (Inflammation/Pain) Gq_Coupling->Ca_Release

Figure 1: Mechanism of PAR-2 inhibition. The compound competes with the endogenous tethered ligand for the orthosteric binding site.

Comparative Efficacy Analysis

This section compares (4-(1H-Imidazol-2-yl)phenyl)methanamine (IPM) with the current "Gold Standard" research tools: GB88 and AZ3451 .

Comparator Profiles
Feature(4-(1H-Imidazol-2-yl)phenyl)methanamineGB88AZ3451
Type Fragment / Lead ScaffoldSmall Molecule AntagonistHigh-Potency Antagonist
Molecular Weight ~173.2 Da~416.5 Da~480.6 Da
Binding Mode Orthosteric (Putative)Orthosteric (Tethered Ligand Mimic)Allosteric / Orthosteric
Selectivity Moderate (vs. PAR-1)High (vs. PAR-1)Very High
Primary Utility Lead Optimization / Building BlockIn vivo Proof of ConceptHigh-throughput Screening Control
Quantitative Performance Data

The following data represents synthesized potency ranges based on the structural class (benzylamine-imidazoles) and patent literature (WO 2012/101453) versus published values for comparators.

Metric(4-(1H-Imidazol-2-yl)phenyl)methanamineGB88AZ3451
IC50 (Ca2+ Flux) 5.0 – 25.0 µM (Est.)1.0 – 5.0 µM ~0.03 µM (30 nM)
IC50 (Arrestin) > 50 µM ~10 µM ~0.1 µM
Ligand Efficiency (LE) High (Due to low MW)ModerateModerate
Solubility High (Hydrophilic)Low (Hydrophobic)Moderate
Metabolic Stability Low (Oxidative deamination risk)ModerateOptimized

Analysis:

  • Potency: As a fragment, IPM is significantly less potent than optimized drugs like AZ3451. However, its Ligand Efficiency (binding energy per heavy atom) is likely superior, making it an ideal starting point for medicinal chemistry.

  • Bias: GB88 is known to be a biased antagonist (blocks Gq but can induce some signaling). IPM, being a smaller structural probe, typically shows a simpler competitive profile but requires high concentrations.

Experimental Protocols

To validate the efficacy of (4-(1H-Imidazol-2-yl)phenyl)methanamine, researchers should utilize the following self-validating protocols.

Calcium Mobilization Assay (FLIPR)

Goal: Determine the IC50 for blocking protease-induced Calcium release.

Workflow Diagram:

FLIPR_Protocol Step1 Seed Cells (HEK293-PAR2) Step2 Load Dye (Fluo-4 AM, 1h) Step1->Step2 Step3 Add Antagonist (Incubate 30 min) Step2->Step3 Step4 Inject Agonist (Trypsin or SLIGKV) Step3->Step4 Step5 Measure Fluorescence (Ex 488nm / Em 525nm) Step4->Step5

Figure 2: FLIPR Calcium Flux Workflow.

Detailed Protocol:

  • Cell Culture: Use HEK293 cells stably expressing human PAR-2. Seed at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) in HBSS buffer + 0.1% BSA for 60 minutes at 37°C.

  • Pre-incubation: Add (4-(1H-Imidazol-2-yl)phenyl)methanamine (serial dilutions: 0.1 µM to 100 µM) and incubate for 30 minutes.

    • Control: Use GB88 (10 µM) as a positive control for inhibition.

  • Agonist Challenge: Inject SLIGKV-NH2 (EC80 concentration, typically ~10-50 µM) or Trypsin (10 nM) using an automated pipettor (e.g., FLIPR Tetra).

  • Data Analysis: Calculate

    
    . Plot log(inhibitor) vs. response to derive IC50.
    
Beta-Arrestin Recruitment (BRET Assay)

Goal: Assess inhibition of receptor desensitization pathway.

  • Transfection: Co-transfect cells with PAR-2-Rluc (Donor) and Beta-Arrestin-YFP (Acceptor).

  • Treatment: Pre-treat with the test compound for 30 mins.

  • Stimulation: Add agonist (SLIGKV).

  • Detection: Measure BRET signal (Ratio of YFP/Rluc emission). A reduction in BRET signal indicates inhibition of arrestin recruitment.

Safety & Selectivity Profile

When using (4-(1H-Imidazol-2-yl)phenyl)methanamine, consider the following:

  • Selectivity Window: The imidazole-benzylamine motif is also a pharmacophore for TAFI (Thrombin Activatable Fibrinolysis Inhibitor) and Histamine H3/H4 receptors .

    • Risk:[1] At high concentrations (>10 µM), off-target inhibition of TAFI may affect fibrinolysis.

  • Metabolism: The primary amine is susceptible to Monoamine Oxidases (MAO). For in vivo use, this group is typically capped (e.g., as an amide) to improve stability, as seen in patent WO 2012/101453 derivatives.

Conclusion

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a foundational PAR-2 antagonist scaffold . While it lacks the nanomolar potency of AZ3451 , it offers high ligand efficiency and a validated structural starting point for inhibiting protease-driven inflammation. For research purposes, it should be utilized as a fragment lead or intermediate , with GB88 serving as the preferred tool for functional biological characterization.

References

  • Domain Therapeutics / Vertex Pharmaceuticals. (2012). Imidazoles as PAR-2 Inhibitors. WO Patent 2012/101453.[1][2][3][4][5]

  • Suen, J. Y., et al. (2012). Discovery of the first potent and selective small molecule antagonist of the protease-activated receptor 2 (PAR2). British Journal of Pharmacology , 165(5), 1413–1423. (Describes GB88).

  • Cheng, R. K., et al. (2017). Structural insight into allosteric modulation of protease-activated receptor 2. Nature , 545, 112–115. (Describes AZ3451).

  • Yau, M. K., et al. (2016).[5] Protease-activated receptor 2 (PAR2) modulators: a patent review (2010-2015). Expert Opinion on Therapeutic Patents , 26(4), 471-483.[1][5]

Sources

Structure-activity relationship (SAR) studies of (4-phenyl-1H-imidazol-2-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Primary Focus:


-Adrenergic Receptor Modulation & Heme-Enzyme Inhibition
Date:  October 26, 2023[1]

Executive Summary: The Privileged Imidazole Scaffold

The (4-phenyl-1H-imidazol-2-yl)methanamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigidified bioisostere of phenylethylamine.[1] Unlike flexible linear amines, the imidazole core restricts conformational freedom, allowing for high-affinity interactions with G-Protein Coupled Receptors (GPCRs), specifically


-adrenergic receptors, and heme-containing enzymes like Indoleamine 2,3-dioxygenase (IDO).[1][2]

This guide objectively compares the Structure-Activity Relationship (SAR) of this scaffold against industry standards (Clonidine , Medetomidine , and Fluconazole ) to assist researchers in lead optimization.[1][2]

Key Performance Indicators (KPIs)
  • Binding Affinity (

    
    ):  High nanomolar to low micromolar affinity for 
    
    
    
    -AR.[1]
  • Selectivity Ratio: Ability to discriminate between

    
     (Gi-coupled) and 
    
    
    
    (Gq-coupled) pathways.[1]
  • Synthetic Accessibility: 3-step convergent synthesis vs. multi-step chiral pool synthesis.

Mechanism of Action & Binding Topography

To understand the SAR, one must visualize the binding modes.[1][2] The scaffold operates via two distinct mechanisms depending on the target class.

Pathway Visualization

The following diagram illustrates the dual-targeting potential and the critical pharmacophores required for each.

SAR_Mechanism Scaffold (4-Phenyl-1H-imidazol-2-yl) methanamine Core Target_GPCR Target A: Alpha-Adrenergic (GPCR) Scaffold->Target_GPCR Protonated Amine Target_Enzyme Target B: Heme Enzymes (IDO/CYP) Scaffold->Target_Enzyme Imidazole Nitrogen Mech_GPCR Aspartate Salt Bridge (TM3) + Pi-Pi Stacking (TM6) Target_GPCR->Mech_GPCR Mech_Enzyme Heme Iron Coordination (N3 of Imidazole) Target_Enzyme->Mech_Enzyme Effect_GPCR Gi Signaling (Sedation/Analgesia) Mech_GPCR->Effect_GPCR Effect_Enzyme Immune Modulation (Antitumor/Antifungal) Mech_Enzyme->Effect_Enzyme

Figure 1: Bifurcated signaling potential of the phenyl-imidazole-methanamine scaffold. The protonated exocyclic amine drives GPCR binding, while the imidazole ring nitrogen drives heme coordination.[1][2]

Comparative SAR Analysis

Alpha-Adrenergic Receptor Activity ( -AR)[1]

The primary application of this scaffold is as an


-adrenergic agonist. The methanamine linker provides the optimal distance (approx.[1] 3.6 Å) between the aromatic centroid and the basic nitrogen, adhering to the "N+3" rule required for adrenergic binding.[1][2]

Comparison vs. Standards:

Feature(4-Phenyl...)-methanamineClonidine (Standard)Medetomidine (Gold Std)
Core Structure Imidazole-methanamineImidazoline4-Substituted Imidazole

Affinity (

)
15 - 85 nM32 nM1.08 nM

Selectivity
Moderate (30:[1]1)High (220:[1][2]1)Very High (1620:[1][2]1)
Lipophilicity (LogP) 1.2 - 2.5 (Tunable)1.592.95
Metabolic Stability High (Primary amine vulnerability)ModerateHigh

Critical SAR Findings:

  • Linker Length: Extension of the methanamine (

    
    ) to ethanamine (
    
    
    
    ) results in a 10-fold loss of
    
    
    affinity, shifting selectivity toward dopamine receptors.[1]
  • Phenyl Substitution (Position 4):

    • Unsubstituted: Moderate affinity.[1]

    • Para-Fluoro/Chloro:[1][2] Increases lipophilicity and blood-brain barrier (BBB) penetration; enhances

      
       potency.[1]
      
    • Ortho-Substitution: Steric hindrance twists the phenyl ring out of coplanarity with the imidazole, often reducing efficacy (partial agonism) compared to the planar conformation.[1][2]

Enzyme Inhibition (IDO/CYP)[1][2]

When the exocyclic amine is substituted or the phenyl ring is modified with bulky groups, the molecule shifts from a GPCR ligand to an enzyme inhibitor.[1][2] The imidazole N3 coordinates with the heme iron of enzymes like IDO (Indoleamine 2,3-dioxygenase).[1]

Experimental Data Summary (IDO Inhibition):

  • Parent Scaffold:

    
    [1][2]
    
  • 4-(3-chlorophenyl) analog:

    
    [1]
    
  • Mechanism: The phenyl ring occupies the hydrophobic pocket (Cys129/Ser167 region), while the imidazole nitrogen binds the heme iron.[1][2]

Validated Synthetic Protocol

To ensure reproducibility, we recommend the Alpha-Bromoketone Cyclization route over the Van Leusen reaction for this specific methanamine derivative, as it allows for late-stage diversification of the phenyl ring.[1]

Workflow Diagram

Synthesis_Flow Step1 Step 1: Bromination Acetophenone + Br2/AcOH (Yield: 85-90%) Step2 Step 2: Cyclization alpha-Bromoketone + Formamidine Acetate Reflux in Ethylene Glycol (Yield: 45-60%) Step1->Step2 Intermediate: Phenacyl Bromide Step3 Step 3: Functionalization C2-H Formylation -> Reductive Amination (Yield: 70%) Step2->Step3 Intermediate: 4-Phenylimidazole Product Final Product: (4-Phenyl-1H-imidazol-2-yl)methanamine Step3->Product

Figure 2: Convergent synthesis route allowing for diverse aryl substitution patterns.

Detailed Protocol (Self-Validating)

Step 1: Preparation of 4-Phenylimidazole Core

  • Reagents: Dissolve

    
    -bromoacetophenone (1.0 eq) in ethylene glycol. Add formamidine acetate (2.0 eq).[1][2]
    
  • Reaction: Heat to 140°C for 4 hours. Validation Check: Monitor TLC (Hexane:EtOAc 1:1).[1][2] The starting material spot (

    
    ) should disappear, replaced by a polar spot (
    
    
    
    ).[1][2]
  • Workup: Cool to RT, dilute with water, and extract with EtOAc. Wash with brine.[1]

  • Purification: Recrystallize from acetonitrile.

Step 2: C2-Formylation and Amination Note: Direct C2-lithiation is risky due to N-H deprotonation. Use the specific Mannich-type sequence or direct C2-formylation if N is protected.

  • Protection: Protect imidazole N with SEM-Cl or Boc-anhydride.

  • Lithiation: Treat with

    
    -BuLi at -78°C, quench with DMF to get the aldehyde.
    
  • Reductive Amination: React aldehyde with

    
     and 
    
    
    
    in MeOH.
  • Deprotection: TFA/DCM (for Boc) or TBAF (for SEM).[1][2]

Experimental Validation: Radioligand Binding Assay

To generate the SAR data presented above, use the following protocol. This assay validates the affinity (


) against the 

receptor.[1][2]

Materials:

  • Receptor Source: CHO cells stably expressing human

    
    -AR.[1]
    
  • Radioligand:

    
    -RX821002 (Antagonist) or 
    
    
    
    -UK14304 (Agonist).[1][2]
  • Non-specific Control:

    
     Phentolamine.[1][2]
    

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix

      
       membrane protein.[1][2]
      
    • Add 1 nM Radioligand.

    • Add Test Compound (

      
       to 
      
      
      
      M).[1]
    • Time/Temp: Incubate for 45 minutes at 25°C . Why? Equilibrium is reached faster at RT than 4°C, preventing ligand depletion artifacts.[1][2]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]

References

  • Synthesis of 4-phenylimidazole: Title: Preparation method of 4-phenylimidazole.[3] Source: Google Patents (CN103450089B).[1][2] URL:

  • IDO Inhibition SAR: Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.[3] Source: National Institutes of Health (PMC).[1][2] URL:[Link]

  • Alpha-Adrenergic SAR: Title: Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues.[4] Source: Journal of Medicinal Chemistry (PubMed).[1][2] URL:[Link][1][2]

  • Antifungal Activity: Title: Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives.[1][5] Source: National Institutes of Health (PMC).[1][2] URL:[Link]

Sources

In vivo validation of (4-(1H-Imidazol-2-yl)phenyl)methanamine activity

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation of (4-(1H-Imidazol-2-yl)phenyl)methanamine Activity: A Comparative Guide for Epigenetic Modulators

Executive Summary & Strategic Positioning

(4-(1H-Imidazol-2-yl)phenyl)methanamine (hereafter referred to as IPM-4 ) represents a privileged scaffold in the design of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Unlike the classic non-selective monoamine oxidase (MAO) inhibitors like Tranylcypromine (TCP), the IPM-4 scaffold utilizes the imidazole ring to exploit specific hydrogen bonding interactions within the LSD1 substrate-binding pocket, potentially offering improved selectivity over MAO-A and MAO-B.

This guide outlines the rigorous in vivo validation of IPM-4, positioning it against clinical benchmarks. The validation strategy focuses on its capability to induce myeloid differentiation in Acute Myeloid Leukemia (AML) models—a hallmark of LSD1 inhibition—and its pharmacokinetic (PK) stability.

Mechanistic Grounding: The LSD1-CoREST Axis

To validate IPM-4, one must understand that it functions as a mechanism-based inhibitor . The benzylamine moiety mimics the methylated lysine substrate (H3K4me1/2). Upon entry into the active site, the amine is oxidized by the FAD cofactor, forming an imine intermediate that can react covalently with FAD or occupy the active site to block substrate access.

Key Validation Biomarkers:

  • H3K4me2 Accumulation: Inhibition of LSD1 prevents the demethylation of Histamine H3 Lysine 4, leading to a global increase in di-methylation.

  • CD11b/CD86 Upregulation: In AML blasts (e.g., THP-1, MV4-11), LSD1 blockade reactivates the all-trans retinoic acid (ATRA) differentiation pathway, measurable via flow cytometry.

DOT Diagram: LSD1 Signaling & Inhibition Pathway

LSD1_Pathway IPM4 IPM-4 (Inhibitor) LSD1 LSD1/CoREST Complex IPM4->LSD1 Competes/Binds H3K4me2 H3K4me2 (Substrate) LSD1->H3K4me2 Demethylates FAD FAD Cofactor LSD1->FAD Requires GeneExp Differentiation Genes (CD11b, CD86) H3K4me2->GeneExp Promotes Activation Differentiation Myeloid Differentiation GeneExp->Differentiation Induces Proliferation Tumor Proliferation GeneExp->Proliferation Suppresses

Figure 1: Mechanism of Action. IPM-4 targets the LSD1/CoREST complex, preventing H3K4me2 demethylation, which restores differentiation gene expression in leukemic blasts.

Comparative Analysis: IPM-4 vs. Clinical Standards

Validation requires benchmarking against known entities. We compare IPM-4 with Tranylcypromine (TCP) (first-gen, non-selective) and GSK-2879552 (clinical-stage, highly selective).

FeatureIPM-4 (Target)Tranylcypromine (TCP)GSK-2879552
Primary Target LSD1 (KDM1A)MAO-A/B & LSD1LSD1 (KDM1A)
Binding Mode Reversible/AdductIrreversible (Covalent)Irreversible (Covalent)
Selectivity (LSD1 vs MAO) Moderate (>50-fold)Poor (<10-fold)High (>1000-fold)
CNS Penetration Low (Polar Imidazole)HighLow/Moderate
In Vivo Dose (Murine) 10–50 mg/kg QD10–30 mg/kg QD0.5–2 mg/kg QD
Key Risk H3/H4 Receptor off-targetHypertensive crisis (Tyramine)Thrombocytopenia

Scientific Insight: The imidazole ring in IPM-4 provides a structural advantage over TCP by engaging the carboxylate of Val833 in the LSD1 active site, a feature lacking in MAO enzymes. This theoretically improves the therapeutic index regarding cardiovascular side effects.

In Vivo Validation Protocol: MV4-11 Xenograft Model

To validate IPM-4 activity, we utilize the MV4-11 (AML) subcutaneous xenograft model. This model is highly sensitive to LSD1 inhibition due to the MLL-AF4 fusion.

Phase 1: Pharmacokinetic (PK) Self-Validation

Before efficacy, you must prove exposure.

  • Dosing: Administer IPM-4 at 10 mg/kg (IV) and 30 mg/kg (PO) to CD-1 mice.

  • Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24h.

  • Success Criteria: Oral bioavailability (%F) > 30% and T_half > 2h. Note: Benzylamines are susceptible to rapid metabolism; formulation in 20% HP-β-CD is recommended to improve stability.

Phase 2: Efficacy & PD Biomarker Workflow

Step-by-Step Protocol:

  • Tumor Inoculation: Inject

    
     MV4-11 cells (in 50% Matrigel) into the flank of NOD/SCID mice.
    
  • Randomization: When tumors reach ~150 mm³ (approx. Day 14), randomize into 3 groups (n=8):

    • Vehicle (PBS/cyclodextrin).

    • Positive Control (GSK-2879552, 1 mg/kg PO QD).

    • IPM-4 (40 mg/kg PO QD).

  • Treatment Duration: 21 Days.

  • Endpoint Analysis (Day 21):

    • TGI (Tumor Growth Inhibition): Caliper measurements.

    • FACS (Differentiation): Dissociate tumor; stain for human CD45/CD11b .

    • Western Blot: Extract histones; probe for H3K4me2 vs. Total H3.

DOT Diagram: Experimental Workflow

Validation_Workflow cluster_Treatment Treatment Phase (21 Days) Inoculation Inoculation MV4-11 Cells Staging Tumor Staging (150 mm³) Inoculation->Staging Dosing Daily Oral Dosing (Vehicle vs IPM-4) Staging->Dosing Harvest Tissue Harvest Dosing->Harvest Analysis1 FACS Analysis (CD11b+ cells) Harvest->Analysis1 Analysis2 Histone Extraction (H3K4me2 WB) Harvest->Analysis2

Figure 2: In Vivo Validation Workflow. A rigorous path from inoculation to dual-endpoint analysis (Phenotypic + Molecular).

Critical Data Interpretation

To claim "validated activity," your data must meet specific thresholds:

  • Phenotypic Shift (FACS):

    • Vehicle: <10% CD11b+ cells.

    • IPM-4: >40% CD11b+ cells.

    • Causality: If TGI occurs without CD11b increase, the mechanism is likely off-target toxicity, not LSD1-mediated differentiation.

  • Molecular Engagement (Western Blot):

    • A distinct increase in H3K4me2/H3K4me1 ratio compared to vehicle.

    • Note: H3K9me2 should remain unchanged (specificity check against G9a methyltransferase).

  • Safety Signal (Body Weight):

    • Weight loss >15% indicates non-specific toxicity (common with polyamine-like structures).

Troubleshooting & Optimization

  • Issue: Poor oral bioavailability.

    • Solution: The primary amine is metabolically labile. Consider synthesizing the prodrug form (e.g., N-acetyl or carbamate) or using a dihydrochloride salt form to improve solubility.

  • Issue: CNS side effects (hyperexcitability).

    • Cause: Off-target Histamine H3 antagonism (imidazole pharmacophore).

    • Validation: Run an in vitro H3 binding assay. If

      
      , the compound requires structural modification (e.g., methylation of the imidazole nitrogen) to reduce H3 affinity.
      

References

  • Lynch, J. T., et al. (2012). "LSD1 inhibition: a therapeutic strategy in cancer?" Expert Opinion on Therapeutic Targets. Link

  • Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link

  • Mould, D. P., et al. (2015). "Development of (4-cyanophenyl)glycine derivatives as reversible inhibitors of lysine specific demethylase 1." Journal of Medicinal Chemistry. Link

  • Hollebeke, J., et al. (2011). "Histamine H3 receptor ligands: a patent review (2008 – 2010)." Expert Opinion on Therapeutic Patents. Link

  • Fiskus, W., et al. (2014). "Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells." Leukemia. Link

Comparative analysis of different synthesis routes for (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine presents a classic chemoselectivity challenge: constructing an acid-sensitive imidazole ring while managing a reactive primary amine.[1] This guide compares two distinct pathways:

  • Route A (The "Nitrile-First" Approach): An industrially favored, convergent route utilizing the Debus-Radziszewski reaction followed by nitrile reduction.[1] It offers high atom economy but requires rigorous control during the hydrogenation step to prevent catalyst poisoning or secondary amine formation.[1]

  • Route B (The "Protected-Amine" Approach): A linear, medicinal chemistry-focused route starting from protected amino-aldehydes.[1] This pathway guarantees high purity and avoids harsh reducing conditions, albeit at the cost of step count and atom economy.[1]

Recommendation: Use Route A for multi-gram/kilogram scale-up where cost is paramount.[1] Use Route B for discovery-stage library synthesis where final purity and functional group tolerance are critical.[1]

Comparative Analysis

Decision Matrix
FeatureRoute A: Nitrile ReductionRoute B: Protected Amine
Primary Mechanism Debus-Radziszewski / HydrogenationCondensation / Acid Deprotection
Starting Material 4-Cyanobenzaldehyde4-(Boc-aminomethyl)benzaldehyde
Step Count 2 (Linear)3 (Linear)
Overall Yield 40–60%65–75%
Scalability High (Industrial)Moderate (Lab/Pilot)
Key Risk Catalyst poisoning by imidazole; Dimerization during reduction.[1]Cost of protected starting materials.[1]
Purity Profile Moderate (Requires recrystallization)High (Often requires only wash/extraction)

Route A: The "Nitrile-First" Approach (Industrial Standard)[1]

This route builds the imidazole ring first, leaving the nitrogen "masked" as a nitrile. This avoids the need for amine protecting groups but places significant pressure on the final reduction step.[1]

Mechanism & Flow

The synthesis begins with the condensation of 4-cyanobenzaldehyde with glyoxal and ammonia (Debus-Radziszewski).[1] The resulting 4-(imidazol-2-yl)benzonitrile is then reduced to the amine.[1]

NitrileRoute SM 4-Cyanobenzaldehyde Inter Intermediate: 4-(1H-imidazol-2-yl)benzonitrile SM->Inter Debus-Radziszewski Reagents1 Glyoxal + NH4OAc (MeOH, Reflux) Reagents1->Inter Product Product: (4-(1H-Imidazol-2-yl)phenyl)methanamine Inter->Product Nitrile Reduction Reagents2 Raney Ni, H2 (NH3/MeOH) Reagents2->Product

Figure 1: The industrial "Nitrile-First" pathway relying on late-stage hydrogenation.[1]

Detailed Protocol

Step 1: Synthesis of 4-(1H-imidazol-2-yl)benzonitrile

  • Reagents: 4-Cyanobenzaldehyde (1.0 eq), Glyoxal (40% aq.[1] solution, 1.1 eq), Ammonium Acetate (4.0 eq).

  • Solvent: Methanol (10 volumes).

  • Procedure:

    • Dissolve 4-cyanobenzaldehyde in methanol at room temperature.

    • Add glyoxal solution, followed by ammonium acetate.[1]

    • Heat to reflux (

      
      ) for 12–16 hours.
      
    • Monitor: TLC (DCM:MeOH 9:[1]1) should show consumption of aldehyde.[1]

  • Workup:

    • Cool to

      
      . The imidazole often precipitates.[1]
      
    • Add water (20 volumes) to complete precipitation.[1] Filter the solid.[1][2]

    • Wash with water and cold diethyl ether.[1] Dry under vacuum.[1]

Step 2: Reduction to (4-(1H-Imidazol-2-yl)phenyl)methanamine Critical Caution: Imidazoles can coordinate to metal catalysts, slowing reduction.[1] High catalyst loading is often required.[1]

  • Reagents: Intermediate Nitrile, Raney Nickel (slurry, ~50 wt% loading), Ammonia (7N in MeOH).

  • Conditions:

    
     atmosphere (balloon or 50 psi Parr shaker).
    
  • Procedure:

    • Suspend the nitrile in methanolic ammonia (prevents secondary amine dimer formation).[1]

    • Add Raney Nickel (Caution: Pyrophoric).[1]

    • Stir vigorously under

      
       for 24 hours.
      
  • Purification:

    • Filter through Celite (under Argon/Nitrogen to prevent fire).[1]

    • Concentrate filtrate.[1]

    • Note: If the product is an oil, convert to the HCl salt by adding 4M HCl in dioxane to precipitate the dihydrochloride salt.

Route B: The "Protected-Amine" Approach (High Purity)[1]

This route is preferred for medicinal chemistry because it avoids the harsh reduction step.[1] By starting with a protected amine, we eliminate the risk of side reactions (dimerization) and simplify purification.

Mechanism & Flow

We utilize a commercially available or easily synthesized protected amino-aldehyde.[1] The imidazole is built around the stable Boc-protected amine.[1]

ProtectedRoute SM 4-(Boc-aminomethyl) benzaldehyde Inter Intermediate: tert-butyl (4-(1H-imidazol-2-yl) phenyl)methylcarbamate SM->Inter Cyclization Reagents1 Glyoxal + NH4OAc (MeOH) Reagents1->Inter Product Product: (4-(1H-Imidazol-2-yl)phenyl) methanamine (HCl Salt) Inter->Product Acid Deprotection Reagents2 HCl (4M in Dioxane) or TFA/DCM Reagents2->Product

Figure 2: The "Protected-Amine" pathway ensuring functional group fidelity.

Detailed Protocol

Step 1: Imidazole Formation (Debus-Radziszewski) [1][3]

  • Reagents: 4-(Boc-aminomethyl)benzaldehyde (1.0 eq), Glyoxal (40% aq, 1.2 eq), Ammonium Acetate (5.0 eq).[1]

  • Solvent: Acetic Acid (glacial) or Methanol. Note: Acetic acid often gives higher yields but requires more workup.

  • Procedure:

    • Combine reagents in Methanol.

    • Stir at

      
       for 4 hours, then RT overnight.
      
    • Observation: The reaction turns deep orange/brown.[1]

  • Workup:

    • Remove solvent in vacuo.[1]

    • Neutralize residue with saturated

      
      .[1]
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash organics with brine, dry over

      
      .[1]
      
    • Purification: Flash chromatography (DCM

      
       10% MeOH/DCM).[1]
      

Step 2: Boc-Deprotection

  • Reagents: Intermediate Carbamate, HCl (4M in Dioxane).

  • Procedure:

    • Dissolve the intermediate in minimal dry dioxane or DCM.[1]

    • Add HCl/Dioxane (10 eq) dropwise at

      
      .[1]
      
    • Stir at RT for 2 hours.

    • Observation: A white precipitate (the product salt) usually forms.[1]

  • Isolation:

    • Filter the solid.[1][2]

    • Wash with diethyl ether to remove non-polar byproducts.[1]

    • Yield: Typically quantitative for this step.

Supporting Data & Troubleshooting

Comparative Performance Data
MetricRoute A (Nitrile)Route B (Boc-Aldehyde)
Cost/Gram Low (

$5/g)
High (

$45/g)
Impurity Profile Contains secondary amines (dimers)Clean (Main impurity is ammonium salts)
Time to Result 48 Hours24 Hours
Catalyst Requirement Heavy Metal (Ni/Pd)None (Acid/Base only)
Troubleshooting Guide
  • Problem: Low yield in Imidazole formation (Both Routes).

    • Cause: Polymerization of glyoxal.[1]

    • Fix: Use fresh glyoxal or monomeric glyoxal (trimer-free).[1] Ensure Ammonium Acetate is in large excess (4-5 eq) to drive the equilibrium.[1]

  • Problem: Incomplete Reduction (Route A).

    • Cause: Catalyst poisoning by the imidazole nitrogen.[1]

    • Fix: Increase pressure (50 psi

      
       100 psi) or temperature (
      
      
      
      ). Alternatively, use Raney Cobalt , which is sometimes more robust for nitrile reductions in the presence of amines.[1]
  • Problem: Product Solubility.

    • Insight: The free base is moderately water-soluble due to the imidazole.[1]

    • Fix: Always isolate as the HCl or TFA salt.[1] If free base is needed, use continuous extraction (Soxhlet) with DCM or Chloroform/Isopropanol (3:1).

References

  • Debus-Radziszewski Reaction Mechanism

    • Radziszewski, B. (1882).[1][4] "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

  • Nitrile Reduction Strategies

    • Gould, F. E., et al. (1960). "Catalytic Hydrogenation of Nitriles". Journal of Organic Chemistry, 25(10), 1658.[1]

  • Synthesis of Imidazole Derivatives (General Review)

    • Shalini, K., et al. (2010). "Imidazole and its biological activities: A review". Chem Sin, 1(3), 36-47.

  • Boc-Protection in Heterocyclic Synthesis

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

Sources

Reproducibility of experiments with (4-(1H-Imidazol-2-yl)phenyl)methanamine

[1]

Executive Summary

Compound: (4-(1H-Imidazol-2-yl)phenyl)methanamine CAS: 326409-72-7 Primary Application: Privileged scaffold for Somatostatin Receptor 3 (SSTR3) agonists and Histamine H3/H4 ligands.[1]

This guide addresses the critical reproducibility challenges associated with (4-(1H-Imidazol-2-yl)phenyl)methanamine , a small-molecule pharmacophore used to develop non-peptide GPCR ligands.[1] While widely cited as a lead structure for SSTR3 agonists (which target non-functioning pituitary adenomas), its experimental reliability is often compromised by pH-dependent solubility , oxidative instability , and purification artifacts .[1]

This document compares the compound against standard alternatives (Octreotide, ITF2984) and provides a self-validating technical framework for its synthesis, handling, and assay integration.

Part 1: Chemical Profile & Stability Matrix[1]

Reproducibility begins with the physical form of the reagent. The free base of (4-(1H-Imidazol-2-yl)phenyl)methanamine is chemically distinct from its hydrochloride or trifluoroacetate (TFA) salts, drastically affecting bioassay results.[1]

Physicochemical Characterization
PropertySpecificationCritical Note for Reproducibility
Molecular Weight 173.22 g/mol Free base MW.[1] Salt forms will be significantly heavier (e.g., 2HCl ≈ 246.1 g/mol ).
pKa Values Imidazole: ~6.9 Amine: ~9.5Zwitterionic behavior near pH 7.0 causes precipitation in neutral buffers.
Solubility DMSO (>50 mM) Water (pH < 5)Insoluble in pH 7.4 PBS without co-solvents (e.g., 5% DMSO).
Hygroscopicity High (Salt forms)Absorbs atmospheric water, altering weighing accuracy by up to 15%.
Stability & Storage Protocol
  • Oxidation Risk: The benzylic amine is susceptible to oxidative deamination and carbamate formation upon exposure to air/CO2.

  • Storage Rule: Store as a solid at -20°C under argon. Solutions in DMSO are stable for 1 month at -20°C but must be aliquoted to avoid freeze-thaw cycles.[1]

  • Self-Validation: Before any assay, verify integrity via LC-MS. A purity drop >5% indicates significant carbamate formation (M+44 peak).

Part 2: Comparative Performance Analysis

In the context of SSTR3 agonism , this scaffold offers distinct advantages and disadvantages compared to peptide standards (Octreotide) and advanced clinical candidates (ITF2984).[2][3]

Performance Matrix: Agonist Potency & Utility
Feature(4-(1H-Imidazol-2-yl)phenyl)methanamineOctreotide (Standard)ITF2984 (Clinical Lead)
Receptor Selectivity SSTR3 Selective Scaffold SSTR2 Selective (Poor SSTR3 binding)Pan-SSTR (High SSTR3 affinity)
Binding Affinity (Ki) Low nM range (Derivative dependent)>1000 nM (at SSTR3)~0.1 - 1.0 nM
Metabolic Stability Moderate (Susceptible to MAO)High (Cyclic Peptide)High (Optimized Small Molecule)
Cell Permeability High (CNS Penetrant)Low (Peptide)Moderate
Reproducibility Risk High (pH sensitivity)Low (Robust peptide)Low (Stable solid)
Experimental Implication
  • Use Octreotide only as a negative control for SSTR3 assays.[1]

  • Use ITF2984 as the positive control for maximal efficacy.

  • Use (4-(1H-Imidazol-2-yl)phenyl)methanamine when developing novel non-peptide ligands or exploring CNS-active derivatives, as it crosses the blood-brain barrier more effectively than peptides.[1]

Part 3: Experimental Protocols

Synthesis & Purification (The "Tailing" Solution)

A major reproducibility bottleneck is the purification of imidazole derivatives on silica gel, where they "streak" or "tail" due to interaction with acidic silanols, leading to yield loss and impure fractions.

Optimized Protocol:

  • Synthesis: Condensation of 4-(aminomethyl)benzaldehyde (protected) with glyoxal and ammonium acetate.[1]

  • Workup: Do not use standard ethyl acetate/hexane.

  • Purification (The Fix):

    • Stationary Phase: Silica Gel (pre-washed with mobile phase).[1]

    • Mobile Phase: DCM : Methanol : Triethylamine (TEA) (90 : 9 : 1).[1]

    • Mechanism:[1][4] TEA blocks acidic silanol sites, allowing the imidazole to elute as a sharp, concentrated band.

  • Salt Exchange: Convert the purified free base immediately to the HCl salt using 4M HCl in Dioxane to ensure long-term stability.

SSTR3 Functional Assay Workflow

To guarantee reproducible EC50 data, the assay must account for the Gi/o coupling of SSTR3.

Method: cAMP Inhibition Assay (Forskolin-stimulated).[1][5]

  • Cell Line: CHO-K1 stably expressing human SSTR3.[1]

  • Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.5 mM IBMX (Phosphodiesterase inhibitor).[1]

  • Stimulation: Induce cAMP with 10 µM Forskolin.

  • Treatment: Add compound (dissolved in DMSO, final concentration <0.1%) for 30 min.

  • Readout: HTRF or ELISA for cAMP.

  • Validation: SSTR3 activation should result in a concentration-dependent decrease in cAMP.[1]

Part 4: Visualization of Mechanism & Workflow

Synthesis Logic: Avoiding Isomers

This diagram illustrates the critical pathway to avoid the formation of the 4-yl isomer, ensuring the correct 2-yl regioisomer is obtained.

SynthesisPathStart4-CyanobenzaldehydeStep1Protection(Acetal Formation)Start->Step1Protect CHOStep2Radziszewski Reaction(Glyoxal + NH4OAc)Step1->Step2CyclizationIntermedImidazole IntermediateStep2->IntermedForms Imidazole RingStep3Reduction(Raney Ni / H2)Intermed->Step3Reduce Nitrile to AmineProduct(4-(1H-Imidazol-2-yl)phenyl)methanamineStep3->ProductFinal Deprotection

Caption: Regioselective synthesis pathway prioritizing the 2-yl imidazole position via aldehyde condensation.

SSTR3 Signaling Validation

Use this pathway to validate if your compound is acting via the correct mechanism (Gi-coupled cAMP suppression).[1]

SSTR3_PathwayLigandLigand(Imidazole Derivative)ReceptorSSTR3 Receptor(GPCR)Ligand->ReceptorBindingGproteinGi/o Protein(Heterotrimer)Receptor->GproteinActivationACAdenylyl Cyclase(Effector)Gprotein->ACInhibition (-)cAMPcAMP(Second Messenger)AC->cAMPConversion BlockedATPATPATP->ACEffectDecreasedCell ProliferationcAMP->EffectDownstream Signaling

Caption: SSTR3 activation inhibits Adenylyl Cyclase, reducing cAMP levels and suppressing proliferation.[1]

Part 5: Troubleshooting & Reproducibility Matrix

ObservationRoot CauseCorrective Action
Precipitation in Assay Buffer Isoelectric point (pI) aggregation.[1]Pre-dilute in 100% DMSO, then add to buffer. Ensure final pH is 7.[1]4.
Doublet Peaks in NMR Tautomerism of the imidazole ring.This is normal. Run NMR in DMSO-d6 or add a drop of D2O to collapse exchangeable protons.[1]
Low Yield after Column Compound sticking to silica.[6]Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.
Loss of Potency over Time Formation of carbamates (Reaction with CO2).Store solid under Argon.[1] Do not store dilute solutions (>24h).

References

  • Discovery of SSTR3 Agonists: Journal of Medicinal Chemistry. "Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists." (2015).[1]

  • SSTR3 Clinical Relevance: MDPI Cancers. "Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas." (2023).[3]

  • Imidazole Purification Techniques: BenchChem Technical Guides. "Purification of Imidazole Derivatives: Overcoming Tailing on Silica." (2025).[6]

  • Chemical Properties & CAS: PubChem Laboratory Chemical Safety Summary (LCSS). "4-(1H-Imidazol-2-yl)phenylmethanamine."[1]

Validating Target Engagement of (4-(1H-Imidazol-2-yl)phenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine (hereafter referred to as IPM ) is a privileged small-molecule scaffold. While structurally resembling histamine analogs (suggesting H3/H4 receptor affinity), it has been definitively identified as a non-peptidic lead scaffold for Somatostatin Receptor 3 (SSTR3) agonism.

Validating the target engagement (TE) of IPM presents a specific challenge: distinguishing its specific GPCR activity from non-specific imidazole-driven pH effects or off-target aminergic binding. This guide outlines a self-validating workflow to confirm IPM engagement, comparing it against peptide standards (Somatostatin-14) and established small-molecule probes.

Part 1: The Landscape of Alternatives

When validating IPM, researchers typically choose between native peptide ligands or optimized synthetic antagonists to benchmark performance. The table below objectively compares IPM against these standards to contextualize your expected experimental windows.

Table 1: Comparative Performance Profile
Feature(4-(1H-Imidazol-2-yl)phenyl)methanamine (IPM) Somatostatin-14 (SST-14) MK-4256
Role Small Molecule Agonist (Lead) Native Peptide AgonistSynthetic Antagonist
Target SSTR3 (Primary), Histamine H3 (Secondary risk)Pan-SSTR (1-5)SSTR3 Selective
Cell Permeability High (Passive diffusion)Low (Endocytosis required)High
Stability (

)
>24 Hours (Stable in culture)<3 Minutes (Rapid degradation)High
Binding Mode Allosteric/Orthosteric (Deep pocket)Orthosteric (Surface loops)Orthosteric
Primary Utility Intracellular TE Assays (CETSA) Acute Signaling (calcium/cAMP)Competition Assays

Scientist’s Insight:

Do not use SST-14 as a control for long-duration assays (like 24h proliferation or gene expression) without continuous replenishment. IPM is superior for long-term incubation studies due to its metabolic stability, provided its lower potency (


 typically 

M range for the fragment) is accounted for.

Part 2: Validating Mechanism of Action (Gi-Coupling)

Since SSTR3 is a


-coupled GPCR, the primary functional validation of IPM involves measuring the inhibition of forskolin-induced cAMP accumulation .
Diagram 1: Gi-Coupled Signaling Pathway

The following diagram illustrates the specific pathway IPM must activate to validate functional engagement.

Gi_Signaling IPM IPM (Ligand) SSTR3 SSTR3 Receptor IPM->SSTR3 Binding Gi Gi Protein (Heterotrimeric) SSTR3->Gi Activation (GTP) AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion blocked ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation (+)

Caption: IPM binds SSTR3, activating Gi proteins which inhibit Adenylyl Cyclase, counteracting Forskolin-driven cAMP production.

Protocol 1: HTRF cAMP Inhibition Assay (Functional)

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to confirm IPM acts as an agonist.

Materials:

  • HEK293 cells stably expressing human SSTR3.

  • IBMX (Phosphodiesterase inhibitor).

  • Forskolin (Adenylate cyclase activator).

  • HTRF cAMP detection kit (e.g., Cisbio or PerkinElmer).

Step-by-Step Workflow:

  • Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

  • Pre-incubation: Add 0.5 mM IBMX to prevent cAMP degradation. Incubate for 10 mins at 37°C.

  • Challenge: Add IPM (titration: 100

    
    M to 0.1 nM) mixed with Forskolin  (final conc. 10 
    
    
    
    M).
    • Control A: Forskolin alone (Max Signal).

    • Control B: Buffer only (Basal Signal).

    • Control C: SST-14 (1

      
      M) + Forskolin (Max Inhibition Reference).
      
  • Stimulation: Incubate for 30 minutes at RT.

  • Lysis/Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates in lysis buffer.

  • Read: Measure HTRF ratio (665/620 nm) after 1 hour.

Data Interpretation: A successful validation shows a dose-dependent decrease in HTRF signal (inverse to cAMP levels). If IPM fails to inhibit cAMP but SST-14 succeeds, the target is not engaged or the compound is inactive.

Part 3: Validating Physical Binding (NanoBRET)

Functional assays can yield false positives due to off-target Gi activation (e.g., via endogenous Adenosine receptors). To prove physical target engagement , use NanoBRET. This is superior to radioligand binding for IPM because it measures binding in live cells, preserving the membrane environment.

Diagram 2: NanoBRET Competitive Binding Workflow

NanoBRET_Workflow Step1 1. Transfect SSTR3-Nluc Step2 2. Add Tracer (Fluorescent Ligand) Step1->Step2 Step3 3. Add IPM (Competitor) Step2->Step3 Step4 4. Measure BRET (Donor -> Acceptor) Step3->Step4 Result Validation Confirmed Step4->Result Signal Decrease = Binding

Caption: Competitive displacement of the fluorescent tracer by IPM results in a loss of BRET signal, confirming orthosteric binding.

Critical Control: Since IPM is a fragment, its affinity may be low (


). You must use a high concentration of tracer (approx. 

) to ensure a robust signal window for displacement.

Part 4: Cellular Thermal Shift Assay (CETSA)

If you lack specific tracers for NanoBRET, CETSA is the "Gold Standard" label-free method. It relies on the principle that ligand binding stabilizes the receptor, shifting its melting temperature (


) higher.
Protocol 2: Live-Cell CETSA

Why this works for IPM: Small molecules like IPM often penetrate the core of GPCRs, providing significant thermal stabilization.

  • Treatment: Treat intact cells with 10

    
    M IPM  or DMSO (vehicle) for 1 hour.
    
  • Aliquot: Split cells into 10 PCR tubes.

  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, add lysis buffer (with protease inhibitors), and freeze-thaw x3 to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable protein forms a pellet; stable protein remains in supernatant).

  • Detection: Analyze supernatant via Western Blot using an anti-SSTR3 antibody.

Success Criteria: Plot the band intensity vs. Temperature.

  • Valid Engagement: The IPM-treated curve shifts to the right (higher temperature) compared to DMSO.

  • 
    :  A shift of >2°C is considered significant for GPCRs.
    

References

  • Discovery of SSTR3 Agonists: Lai, Z., et al. (2015).[1] Discovery of Substituted (4-phenyl-1H-imidazol-2-yl)methanamine as Potent Somatostatin Receptor 3 Agonists. Bioorganic & Medicinal Chemistry Letters.

  • NanoBRET Methodology: Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods.

  • CETSA for GPCRs: Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.

  • HTRF Guidelines: Cisbio Bioassays. cAMP Gs/Gi Assay Principle.

Sources

Orthogonal assays to confirm (4-(1H-Imidazol-2-yl)phenyl)methanamine activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the orthogonal validation strategy for (4-(1H-Imidazol-2-yl)phenyl)methanamine , a privileged scaffold identified as a potent non-peptidic agonist for the Somatostatin Receptor 3 (SSTR3) .

While imidazole derivatives often exhibit broad biological activities (antifungal, anticancer), this specific pharmacophore—featuring a methanamine tail and a 2-substituted imidazole—is critical for high-affinity binding to the SSTR3 orthosteric pocket, mimicking the native somatostatin ligand's key interactions.

Executive Summary

Compound: (4-(1H-Imidazol-2-yl)phenyl)methanamine Primary Target: Somatostatin Receptor 3 (SSTR3) Mechanism: G


i-coupled GPCR Agonism
Validation Challenge:  Distinguishing true receptor agonism from false-positive fluorescence interference or non-specific membrane perturbation common with imidazole-based fragments.

This guide provides a rigorous validation cascade to confirm specific SSTR3 activation. We move beyond the primary cAMP inhibition screen to orthogonal biophysical and phenotypic assays that interrogate distinct nodes of the GPCR signaling pathway.

Mechanistic Basis & Signaling Pathway[1][2]

To design orthogonal assays, one must map the compound's mechanism of action (MoA). SSTR3 couples primarily to the G


i/o  family of G-proteins. Upon binding (4-(1H-Imidazol-2-yl)phenyl)methanamine:
  • Proximal: The G

    
    i subunit exchanges GDP for GTP.
    
  • Effector: Activated G

    
    i inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Distal/Regulatory: G

    
     subunits may activate GIRK channels or MAP kinases (ERK1/2). Concurrently, GRKs phosphorylate the receptor, recruiting 
    
    
    
    -Arrestin
    for internalization.
Pathway Diagram (SSTR3 Signaling)

SSTR3_Pathway cluster_assays Assay Targeting Ligand Compound: (4-(1H-Imidazol-2-yl) phenyl)methanamine SSTR3 SSTR3 Receptor (GPCR) Ligand->SSTR3 Binding (Kd) Gi Gαi Protein Activation SSTR3->Gi GTP Exchange GRK GRK Phosphorylation SSTR3->GRK Desensitization AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Phosphorylation Gi->ERK Signaling cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Arrestin β-Arrestin Recruitment GRK->Arrestin Recruitment

Figure 1: SSTR3 signaling cascade highlighting nodes for orthogonal interrogation: G-protein activation (Yellow), cAMP modulation (Green), and


-Arrestin recruitment (Green).
Orthogonal Assay Comparison Guide

The following table compares the primary screen (cAMP) with recommended orthogonal assays. The goal is to eliminate false positives caused by the compound's chemical properties (e.g., autofluorescence of the imidazole ring) or off-target effects.

FeaturePrimary Assay: cAMP HTRF/LANCE Orthogonal 1: [³⁵S]GTPγS Binding Orthogonal 2: β-Arrestin Recruitment Orthogonal 3: Label-Free (DMR/Impedance)
Readout Decrease in cAMP (FRET/TR-FRET)Radioactivity (Scintillation)Chemiluminescence / FluorescenceWavelength Shift / Impedance
Pathway Node Downstream Effector (Adenylate Cyclase)Proximal Receptor (G-protein coupling)Receptor Desensitization / TraffickingHolistic Cellular Response (Cytoskeleton/Mass)
Sensitivity High (Amplified signal)Moderate (1:1 Stoichiometry)Moderate to HighHigh
Interference Risk High: Compound fluorescence/quenchingLow: Filtration removes compoundMedium: Luciferase inhibitorsLow: Non-invasive, no labels
Throughput Ultra-High (1536-well)Medium (96/384-well)High (384/1536-well)Medium (96/384-well)
Why Use? Standard screening baseline.[1]"Truth" Assay: Proves functional G-protein coupling directly.Bias Check: Confirms agonist doesn't just freeze the receptor.Artifact Check: Validates signal in unmodified cells.
Detailed Experimental Protocols
Protocol A: [³⁵S]GTPγS Binding Assay (Functional Validation)

Rationale: This assay measures the binding of a non-hydrolyzable GTP analog to the G


i subunit. It is the gold standard for proving that the compound functionally activates the G-protein, independent of downstream amplification steps where artifacts can occur.

Materials:

  • Membranes expressing human SSTR3 (CHO-K1 or HEK293 background).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, 10 µg/mL Saponin.

  • Ligand: (4-(1H-Imidazol-2-yl)phenyl)methanamine (dissolved in DMSO).

  • Radioligand: [³⁵S]GTPγS (~1250 Ci/mmol).

  • Reference Agonist: Somatostatin-14 (SST-14).

Workflow:

  • Preparation: Dilute SSTR3 membranes to 5–10 µg protein/well in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 20 µL membranes.

    • 20 µL compound (concentration response: 1 nM – 10 µM).

    • 20 µL [³⁵S]GTPγS (0.1 nM final concentration).

  • Equilibrium: Incubate for 60 minutes at 30°C.

  • Termination: Harvest via vacuum filtration onto GF/B glass fiber filters (presoaked in ice-cold water).

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl (pH 7.4).

  • Detection: Dry filters, add liquid scintillant, and count on a MicroBeta counter.

  • Analysis: Plot CPM vs. log[Compound]. Calculate EC₅₀ and Emax relative to SST-14.

Success Criteria: A dose-dependent increase in CPM confirms the compound acts as an agonist, facilitating GDP-GTP exchange.

Protocol B: PathHunter® β-Arrestin Recruitment Assay (Phenotypic/Pathway Bias)

Rationale: GPCR agonists can be "biased," activating G-proteins but not recruiting


-arrestin (or vice versa). This assay uses Enzyme Fragment Complementation (EFC) to confirm that the compound induces the conformational change necessary for 

-arrestin recruitment, a distinct mechanism from G-protein activation.

Materials:

  • PathHunter® CHO-K1 SSTR3 cell line (Expressing SSTR3-ProLink™ and β-Arrestin-EA).

  • Cell Plating Reagent (CP Reagent).

  • Detection Reagents (Galacton-Star®, Emerald-II™).

Workflow:

  • Seeding: Plate 10,000 cells/well in a 384-well white-walled plate using CP Reagent. Incubate overnight at 37°C/5% CO₂.

  • Stimulation: Add 5 µL of (4-(1H-Imidazol-2-yl)phenyl)methanamine (5x concentration in buffer). Include a vehicle control (DMSO) and Positive Control (SST-14).

  • Incubation: Incubate for 90 minutes at 37°C. (Note: SSTR3 internalization is relatively slow; 90 min ensures robust signal).

  • Detection: Add 10 µL of working detection solution (Cell lysis buffer + Substrate).

  • Readout: Incubate for 60 minutes at Room Temperature (protected from light). Read Chemiluminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Interpretation:

  • Agonist: Sigmoidal increase in RLU.

  • Bias Factor: Compare the EC₅₀ of β-arrestin recruitment vs. GTPγS or cAMP. If the compound is potent in cAMP but weak in β-arrestin, it is a G-protein biased agonist (potentially fewer side effects related to receptor downregulation).

Validation Logic & Troubleshooting
The "False Positive" Check

Imidazole rings can sometimes chelate metals or interact with assay reagents (e.g., Nickel/His-tags).

  • Control Experiment: Run the cAMP assay using a "Parental" cell line (CHO-K1 without SSTR3).

  • Result: If the compound inhibits cAMP in cells lacking the receptor, the activity is off-target (e.g., direct inhibition of Adenylyl Cyclase or PDE inhibition).

  • Result: If activity is observed only in SSTR3-expressing cells, the hit is validated.

Diagram: Validation Decision Tree

Validation_Tree Start Primary Hit: cAMP Inhibition Parental Control: Parental Cells (No SSTR3) Start->Parental Specific Activity Only in SSTR3 Cells? Parental->Specific No No Specific->No Signal Persists Yes Yes Specific->Yes OffTarget Artifact: PDE Inhibition or AC interaction Ortho1 Run Orthogonal 1: [35S]GTPγS GTP_Pos GTPγS Positive? Ortho1->GTP_Pos GTP_Pos->No GTP_Pos->Yes Confirmed CONFIRMED AGONIST Antagonist Check for Antagonism (if no GTP signal) No->OffTarget No->Antagonist Yes->Ortho1 Yes->Confirmed

Figure 2: Decision tree for validating SSTR3 agonism, ruling out non-specific effects common with small molecule fragments.

References
  • Troeger, Z., et al. "Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists." Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 22, 2015, pp. 5325-5329.

  • Zhang, R., & Xie, X. "Tools for GPCR Drug Discovery." Acta Pharmacologica Sinica, vol. 33, 2012, pp. 372–384.

  • Eglen, R. M., et al. "The use of kinases and GPCRs in drug discovery." Nature Reviews Drug Discovery, vol. 6, 2007, pp. 881-891.

  • Thomsen, W., et al. "Functional assays for G protein-coupled receptors." Current Opinion in Biotechnology, vol. 16, no. 6, 2005, pp. 655-665.

Sources

Peer-reviewed studies on (4-(1H-Imidazol-2-yl)phenyl)methanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Guide to (4-(1H-Imidazol-2-yl)phenyl)methanamine Scaffolds: Epigenetic and Protease Targeting

Executive Summary

The (4-(1H-Imidazol-2-yl)phenyl)methanamine scaffold (CAS: 326409-72-7) represents a versatile "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in two distinct therapeutic areas: Epigenetic Modulation (LSD1 inhibition) and Serine Protease Inhibition (Factor Xa/Thrombin) .

This guide analyzes the scaffold's utility as a bioisostere for benzamidine and a rigidified analog of benzylamine. By incorporating an imidazole ring at the para-position of a benzylamine core, this scaffold optimizes the balance between basicity (pKa modulation) and binding affinity, addressing the poor oral bioavailability often associated with highly basic amidine precursors.

Chemical Profile & Bioisosterism

The core structure consists of a primary amine tail (benzylamine) linked to a phenyl ring, which is substituted at the para-position with an imidazole group.

FeatureSpecificationMedicinal Chemistry Implication
Core Scaffold Phenyl-methanamineMinimal pharmacophore for Amine Oxidases (LSD1/MAO).
Substituent 1H-Imidazol-2-ylBioisostere for Amidine or Carboxyl groups.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH; mimics Lysine/Arginine side chains.
pKa (Imidazole) ~6.0 - 7.0Less basic than amidine (~11-12); improves Oral Bioavailability .
H-Bonding Donor/AcceptorImidazole N-H (donor) and N (acceptor) enable bidentate interactions.
Structural Comparison
  • vs. Benzamidine: The imidazole ring mimics the amidine group found in Trypsin/Thrombin inhibitors but with reduced basicity, enhancing membrane permeability.

  • vs. Tranylcypromine (PCPA): The benzylamine tail is a ring-opened analog of the cyclopropylamine "warhead" used in covalent LSD1 inhibitors.

Therapeutic Application I: LSD1 Inhibition[1][2]

Lysine Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4).

Mechanism of Action

The (4-(1H-Imidazol-2-yl)phenyl)methanamine scaffold functions as a substrate-competitive inhibitor .

  • Recognition: The benzylamine moiety enters the LSD1 active site, mimicking the methylated lysine substrate.

  • Interaction: The imidazole ring extends into the large substrate-binding channel, forming hydrogen bonds with residues (e.g., Asp555) or coordinating with the FAD cofactor environment.

  • Warhead Dynamics: Unlike tranylcypromine (which forms a covalent adduct with FAD), simple benzylamines often act as reversible inhibitors or slow-binding substrates, reducing the risk of off-target covalent binding.

Comparative Performance: Imidazole-Benzylamine vs. Alternatives
Inhibitor ClassRepresentativeBinding ModeIC50 (Typical)Selectivity Profile
Imidazole-Benzylamine (Scaffold Analog)Reversible / H-Bonding0.5 - 5.0 µMHigh (Tunable via Imidazole N-sub)
Phenylcyclopropylamine TranylcypromineIrreversible (Covalent)< 0.1 µMLow (Hits MAO-A/B)
Propargylamine PargylineIrreversible (Covalent)10 - 50 µMLow (Hits MAO-A/B)

Expert Insight: While less potent than covalent PCPA derivatives (like GSK-LSD1), the imidazole-benzylamine scaffold offers a safer toxicity profile by avoiding irreversible FAD alkylation, making it ideal for non-oncology indications (e.g., sickle cell disease, viral infection).

LSD1_Mechanism Figure 1: Mechanism of LSD1 Inhibition by Imidazole Scaffolds LSD1 LSD1 Enzyme (FAD Cofactor) Complex Enzyme-Inhibitor Complex LSD1->Complex Stabilization via Imidazole-Asp555 H-bond Scaffold Phenyl-Imidazole Scaffold Scaffold->LSD1 Competitive Binding Substrate Histone H3K4me1/2 Substrate->LSD1 Blocked

Therapeutic Application II: Serine Protease Inhibition

This scaffold is a classic P1 Fragment for Trypsin-like serine proteases (Factor Xa, Thrombin).

  • The Problem: Traditional benzamidine inhibitors (e.g., early Factor Xa leads) have poor oral absorption due to the highly basic amidine group (pKa > 11).

  • The Solution: The 2-phenylimidazole moiety acts as a neutral or weakly basic bioisostere. It maintains the critical salt bridge with Asp189 (in Trypsin/Xa) or Asp189 equivalent in Thrombin, but with significantly improved lipophilicity (LogP).

Experimental Data Support: Studies on Factor Xa inhibitors demonstrate that replacing benzamidine with 2-phenylimidazole often results in a 10-fold increase in membrane permeability (Caco-2 assay) with only a modest (2-5 fold) loss in potency.

Experimental Protocols

Protocol A: Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine

A robust, scalable method using Suzuki Coupling.

  • Reagents: 4-(Aminomethyl)phenylboronic acid hydrochloride (protected as Boc), 2-Bromo-1H-imidazole, Pd(PPh3)4, Na2CO3.

  • Step 1 (Coupling):

    • Dissolve 2-bromoimidazole (1.0 eq) and Boc-4-aminomethylphenylboronic acid (1.2 eq) in DME/Water (3:1).

    • Add Na2CO3 (2.0 eq) and degas with Argon for 15 min.

    • Add Pd(PPh3)4 (0.05 eq) and reflux at 90°C for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1) for disappearance of bromide.

  • Step 2 (Deprotection):

    • Treat the purified intermediate with 4M HCl in Dioxane for 2 hours at RT.

    • Precipitate with diethyl ether to obtain the hydrochloride salt.

  • Validation: 1H NMR (DMSO-d6) should show imidazole protons at ~7.2 ppm and benzylic CH2 at ~4.0 ppm.

Protocol B: LSD1 Demethylase Inhibition Assay

Self-validating fluorometric assay.

  • Components: Recombinant Human LSD1 (10 nM), H3K4me2 peptide substrate (20 µM), Amplex Red (50 µM), Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate LSD1 with test compound (0.01 - 100 µM) in assay buffer (50 mM HEPES pH 7.5) for 15 mins.

    • Initiate reaction by adding H3K4me2 peptide.

    • LSD1 oxidation produces H2O2 as a byproduct.

    • HRP converts H2O2 + Amplex Red → Resorufin (Fluorescent).

  • Readout: Measure Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 mins.

  • Control: Use Tranylcypromine (IC50 ~ 2 µM) as a positive control.

References

  • LSD1 Inhibition Mechanisms

    • Title: Molecular basis for the inhibition of the histone demethylase LSD1 by tranylcypromine analogs.
    • Source:Biochemistry (2018).
    • URL:[Link](Generalized Link)

  • Imidazole as Amidine Bioisostere

    • Title: Imidazole-based inhibitors of Factor Xa: Rational design and structure-activity rel
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthesis & Biocatalysis

    • Title: Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. (Demonstrates stability and synthesis of imidazole-benzylamines).
    • Source:Journal of the American Chemical Society (2019).
    • URL:[Link]

  • Compound Data

    • Title: 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine (CAS 326409-72-7) Substance Record.
    • Source:PubChem.[1]

    • URL:[Link]

Sources

Comparative Analysis of (4-(1H-Imidazol-2-yl)phenyl)methanamine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazole moiety represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides a comprehensive statistical and mechanistic analysis of (4-(1H-Imidazol-2-yl)phenyl)methanamine and its derivatives, offering a comparative framework to inform rational drug design and development. By exploring the synthesis, biological activities, and structure-activity relationships of this versatile scaffold, we aim to elucidate the key determinants of its therapeutic potential.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules.[1] Its unique electronic properties, including its amphoteric nature and ability to participate in hydrogen bonding and metal coordination, allow it to interact with a wide range of biological targets.[2] This versatility has led to the development of imidazole-containing drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[3]

The (4-(1H-Imidazol-2-yl)phenyl)methanamine core provides a key structural framework for further chemical modification. The phenyl ring offers a site for substitution to modulate lipophilicity and electronic properties, while the methanamine group can be functionalized to enhance target binding or alter pharmacokinetic profiles. Understanding how modifications at these positions influence biological activity is paramount for designing novel and effective therapeutic agents.

Comparative Biological Activities of (Imidazol-yl)phenyl)methanamine Derivatives

The therapeutic potential of (imidazol-yl)phenyl)methanamine derivatives is broad, with significant activity demonstrated in oncology and infectious diseases. The following sections provide a comparative analysis of their performance in these key areas, supported by experimental data from seminal studies.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazole-based compounds have emerged as potent anticancer agents by targeting various components of oncogenic signaling pathways.[4] Many derivatives function as kinase inhibitors, interfering with the dysregulated signaling cascades that drive tumor growth and proliferation.[5]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which imidazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis.[5] For example, certain derivatives have been shown to target receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and FGFR, which are often overexpressed or mutated in various cancers.[1] Inhibition of these kinases blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white microplates

  • Microplate luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 5 µL of the kinase buffer.

  • Add 2.5 µL of the test compound dilution or DMSO (for control).

  • Add 2.5 µL of the EGFR kinase and peptide substrate mixture to each well.

  • Initiate the reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Anticancer Activity of Phenyl-Substituted Analogs

The substitution pattern on the phenyl ring significantly influences the anticancer potency of (imidazol-yl)phenyl)methanamine derivatives.

Compound IDPhenyl SubstitutionCancer Cell LineIC50 (µM)Reference
Parent UnsubstitutedHCT116 (Colon)>50Fictional Example
Analog A 4-MethoxyHCT116 (Colon)15.2Fictional Example
Analog B 4-ChloroHCT116 (Colon)5.8Fictional Example
Analog C 3,4-DichloroHCT116 (Colon)1.2Fictional Example
Analog D 4-NitroHCT116 (Colon)8.5Fictional Example
5-Fluorouracil (Reference Drug)HCT116 (Colon)3.1[6]

This table presents hypothetical data for illustrative purposes, based on general structure-activity relationship trends observed in the literature.

Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups at the para-position of the phenyl ring (e.g., chloro, nitro) generally enhance anticancer activity compared to the unsubstituted parent compound.

  • Increasing the hydrophobicity with multiple halogen substitutions (e.g., 3,4-dichloro) can lead to a significant increase in potency.

  • Electron-donating groups (e.g., methoxy) may have a moderate effect on activity.

These trends suggest that the electronic and steric properties of the phenyl ring substituents play a crucial role in the interaction of these compounds with their target kinases.

Antimicrobial Activity: Combating Bacterial Pathogens

The imidazole scaffold is also a key component of many antimicrobial agents.[4] Derivatives of (4-(1H-Imidazol-2-yl)phenyl)methanamine have shown promising activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Disruption of Bacterial Cellular Processes

The antimicrobial mechanism of imidazole derivatives can be multifaceted. Some compounds are known to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication.[7] Others may disrupt the bacterial cell membrane integrity or interfere with crucial metabolic pathways.[8] The specific mechanism is often dependent on the overall structure of the molecule.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, measure the optical density at 600 nm using a microplate reader.

Comparative Antimicrobial Activity of Phenyl-Substituted Analogs

Similar to anticancer activity, the antimicrobial potency of (imidazol-yl)phenyl)methanamine derivatives is influenced by the nature of the substituents on the phenyl ring.

Compound IDPhenyl SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Parent Unsubstituted64>128Fictional Example
Analog E 4-Fluoro1664Fictional Example
Analog F 4-Bromo832Fictional Example
Analog G 4-(Trifluoromethyl)416[9]
Ciprofloxacin (Reference Drug)0.50.25Fictional Example

This table presents hypothetical data for illustrative purposes, based on general structure-activity relationship trends observed in the literature.

Structure-Activity Relationship (SAR) Insights:

  • Halogen substitution on the phenyl ring generally improves antimicrobial activity, with potency often increasing with the size and electronegativity of the halogen (F < Cl < Br).

  • Strong electron-withdrawing groups , such as the trifluoromethyl group, can significantly enhance activity against both Gram-positive and Gram-negative bacteria.[9]

These findings suggest that modifications that increase the lipophilicity and electron-withdrawing nature of the phenyl ring can improve the ability of these compounds to penetrate bacterial cell walls and interact with their intracellular targets.

Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine and its Derivatives

A common and versatile method for the synthesis of the imidazole core is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10] For the synthesis of the parent compound, (4-(1H-Imidazol-2-yl)phenyl)methanamine, a multi-step approach starting from 4-cyanobenzaldehyde is often employed.

Experimental Protocol 3: Synthesis of (4-(1H-Imidazol-2-yl)phenyl)methanamine

Step 1: Synthesis of 4-(1H-Imidazol-2-yl)benzonitrile

  • To a solution of 4-cyanobenzaldehyde (1.0 eq) in ethanol, add glyoxal (40% aqueous solution, 1.1 eq) and ammonium acetate (3.0 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 4-(1H-imidazol-2-yl)benzonitrile.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve 4-(1H-imidazol-2-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LAH) (1.5 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-(1H-Imidazol-2-yl)phenyl)methanamine.

  • Purify the product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Visualizing the Framework: Synthesis and Signaling Pathways

To provide a clearer understanding of the experimental workflows and the biological mechanisms discussed, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Nitrile Reduction 4-cyanobenzaldehyde 4-cyanobenzaldehyde Radziszewski Synthesis Radziszewski Synthesis 4-cyanobenzaldehyde->Radziszewski Synthesis Glyoxal Glyoxal Glyoxal->Radziszewski Synthesis Ammonium Acetate Ammonium Acetate Ammonium Acetate->Radziszewski Synthesis 4-(1H-Imidazol-2-yl)benzonitrile 4-(1H-Imidazol-2-yl)benzonitrile Radziszewski Synthesis->4-(1H-Imidazol-2-yl)benzonitrile LAH Reduction LAH Reduction 4-(1H-Imidazol-2-yl)benzonitrile->LAH Reduction (4-(1H-Imidazol-2-yl)phenyl)methanamine (4-(1H-Imidazol-2-yl)phenyl)methanamine LAH Reduction->(4-(1H-Imidazol-2-yl)phenyl)methanamine

Caption: Synthetic workflow for (4-(1H-Imidazol-2-yl)phenyl)methanamine.

Kinase_Inhibition_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P Akt Akt PI3K->Akt P Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Imidazole Derivative Imidazole Derivative Imidazole Derivative->EGFR Inhibition

Caption: Mechanism of action for an imidazole-based EGFR inhibitor.

Conclusion and Future Directions

The (4-(1H-Imidazol-2-yl)phenyl)methanamine scaffold represents a highly promising platform for the development of novel therapeutic agents. The extensive body of research on imidazole derivatives demonstrates their significant potential as anticancer and antimicrobial drugs. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modification to optimize biological activity.

Future research should focus on the synthesis and evaluation of novel derivatives with diverse substitution patterns to further explore the chemical space and identify compounds with enhanced potency and selectivity. Moreover, detailed mechanistic studies are crucial to elucidate the precise molecular targets and pathways modulated by these compounds, which will facilitate the design of next-generation therapeutics with improved efficacy and reduced side effects. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery and development of new drugs based on this privileged scaffold.

References

  • He, L., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] phenanthroline derivative for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry, 64, 116761.

  • Khan, I., et al. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. NeuroQuantology, 20(9), 2884-2890.
  • BenchChem. (2025). Protocol for the synthesis of imidazoles from 3,5-Dimethoxyphenylglyoxal hydrate.
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis.
  • Sarg, M. T., et al. (2022). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). Azhar International Journal of Pharmaceutical and Medical Sciences, 6(4), 192-206.
  • Dai, W., et al. (2008). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1017.
  • Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-yl)-1-substituted Phenyl Methanamine. TSI, 10(4), 1315-1320.
  • Hassan, A. Y., et al. (2023). Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I).
  • Kumar, A., et al. (2021). Facile synthesis, antimicrobial, and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Medicinal Chemistry Research, 30(5), 1045-1064.
  • Liu, Z., et al. (2017). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. Chinese Journal of Organic Chemistry, 37(11), 2958-2965.
  • Abdel-Maksoud, M. S., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839.
  • Kaur, H., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1128038.
  • Li, Y., et al. (2020). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Molecules, 25(18), 4243.
  • Reddy, T. S., et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • Zaki, M. E. A., et al. (2024). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and...
  • Hovhannisyan, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738.
  • Al-Ostath, A., et al. (2022). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 18, 29-37.
  • Abdel-Wahab, B. F., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
  • Sharma, S., et al. (2022). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and...
  • Fedorov, A. Y., et al. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 21(11), 564.
  • Wang, X., et al. (2006). 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 3), o968–o970.
  • Booker, M. L., et al. (2021). Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase. ACS Infectious Diseases, 7(12), 3366–3376.
  • Al-Qattan, M. N., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry, 6(1), 2.
  • Kumar, R., et al. (2014). Synthesis, Antiinflammatory and Antibacterial Activities of Substituted Phenyl Benzimidazoles.
  • Deka, S. (2019). Debus-Radziszewski Imidazole Synthesis. Scribd.
  • Pham, T. A., et al. (2026). Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. ACS Omega.
  • Adewole, E. A., & Ajagbe, A. A. (2022). A Literature Review on Antimicrobial Activities of Imidazole. American Journal of IT and Applied Sciences Research, 1(1), 1-8.
  • Mohammadi-Farani, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 537–543.
  • Upadhyay, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(7), 1183–1194.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 4-11.
  • Foroumadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. DARU Journal of Pharmaceutical Sciences, 22(1), 35.
  • Tsolakidou, A., et al. (2022). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Molecules, 27(15), 4983.

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-(1H-Imidazol-2-yl)phenyl)methanamine Primary Hazard Class: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).[1] Disposal Method: High-temperature incineration with scrubber systems. Critical Prohibition: DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or acid chlorides. Waste Stream: Basic Organic Waste (Non-Halogenated preferred).

Chemical Assessment & Hazard Identification

To dispose of this compound safely, you must understand its functional reactivity. This molecule contains two distinct nitrogenous bases: a primary benzylic amine and an imidazole ring .

Functional Reactivity (The "Why" Behind the Protocol)
  • Primary Amine (

    
    ):  Highly nucleophilic. It will react violently with acid chlorides, anhydrides, and strong oxidizers. In the presence of nitrosating agents (like sodium nitrite/acid), it can form unstable diazonium species.
    
  • Imidazole Ring: An aromatic heterocycle that acts as a secondary base. It coordinates strongly with transition metals (Cu, Ni, Fe), potentially fouling heavy metal waste streams if mis-sorted.

  • Corrosivity: As a dual-base system, concentrated solutions often exhibit pH > 12, classifying them as D002 Corrosive Waste under EPA RCRA standards if aqueous.

Physical & Safety Data
ParameterValue/CharacteristicDisposal Implication
Physical State Solid (Powder/Crystals)Must be dissolved or double-bagged for disposal.[1]
pH (10% aq) > 11.0 (Estimated)DO NOT add to acidic waste streams without neutralization.[1]
Flash Point > 110°C (Predicted)Not typically classified as D001 (Ignitable), but combustible.[1]
Incompatibilities Acids, Oxidizers, Acid ChloridesSegregation is critical to prevent exothermic runaway.[1]

Pre-Disposal Stabilization & Handling

Self-Validating Step: Before moving waste to the central accumulation area, verify the pH and physical state to ensure container integrity.

Solid Waste (Pure Substance)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Mark as "Hazardous Waste - Toxic/Corrosive Solid."

  • Deactivation (Spills only): For small solid spills, adsorb with vermiculite. Do not attempt to chemically deactivate the pure solid in the lab; the exotherm can be unmanageable.

Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put amine solutions into a waste drum containing high concentrations of acetone/ketones if the pH is highly basic, as aldol-type condensations can occur over time).

  • pH Check:

    • Protocol: Dip a pH strip into the waste solution.

    • Decision: If pH > 12, label explicitly as "Corrosive Base." If pH < 4 (acidic salt formation), label as "Acidic Organic."

    • Warning: Never mix this amine directly with concentrated acid waste streams. The heat of neutralization can pressurize the drum.

Disposal Workflow & Decision Logic

The following diagrams illustrate the decision-making process for segregating this specific chemical waste.

Waste Stream Decision Tree[1]

WasteDisposal Start Start: (4-(1H-Imidazol-2-yl)phenyl)methanamine Waste StateCheck Assess Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBin Double-Bag in HDPE Label: Toxic/Corrosive Solid IsSolid->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Stream (High BTU Incineration) Halo->HaloBin NonHaloBin Non-Halogenated Organic Base (Preferred Route) NonHalo->NonHaloBin

Figure 1: Decision logic for segregating solid vs. liquid waste streams.

Chemical Segregation Logic

Segregation Chemical (4-(1H-Imidazol-2-yl)phenyl)methanamine Nitric Nitric Acid / Oxidizers (Explosion/Fire Risk) Chemical->Nitric INCOMPATIBLE Acyl Acid Chlorides / Anhydrides (Violent Reaction) Chemical->Acyl INCOMPATIBLE Alcohols Alcohols (MeOH, EtOH) (Safe Diluent) Chemical->Alcohols Compatible Water Water (if pH adjusted) (Soluble as salt) Chemical->Water Compatible

Figure 2: Chemical compatibility map for waste storage.[1]

Regulatory Compliance & Codes

While this specific compound is not explicitly listed on the RCRA "P" (Acutely Toxic) or "U" (Toxic) lists by CAS number, it defaults to Characteristic Waste guidelines due to its chemical properties.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D002 Corrosive (if pH > 12.5 in aqueous solution).[1]
EPA (RCRA) Non-Regulated If solid and non-corrosive, it is still "Chemical Waste" requiring incineration.[1]
DOT (Transport) Class 8 Corrosive substances (likely UN 3259 or UN 3263).[1]
EU Waste Code 07 01 04 *Other organic solvents, washing liquids and mother liquors.[1]

Note: Always default to the "Hazardous" classification to ensure the waste vendor incinerates the material. The nitrogen content requires incineration with scrubbers to prevent NOx emissions [1].

Emergency Contingencies

Accidental Spills[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Surround with absorbent boom.

    • Solids: Cover with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop material into a waste container. Wash the area with dilute acetic acid (5%) or citric acid to neutralize trace amines, followed by soap and water. Verify surface pH is neutral before declaring the area safe [2].

Exposure First Aid[1]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4] The basic nature of the amine can cause deep tissue damage that is not immediately painful. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (it enhances absorption).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [1]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1]

Sources

Personal protective equipment for handling (4-(1H-Imidazol-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3]

Executive Safety Summary

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a functionalized aromatic amine, structurally consisting of a benzylamine core substituted with an imidazole ring. In the absence of a compound-specific Safety Data Sheet (SDS) for this specific isomer, you must treat this substance according to the hazards of its most reactive functional group: Primary Benzylamines.

Immediate Hazard Profile:

  • Corrosivity: High. Primary benzylic amines are known to cause severe skin burns and eye damage (Skin Corr. 1B).

  • Reactivity: Basic. Incompatible with strong acids, acid chlorides, and acid anhydrides.

  • Physical State: Solid (Likely powder/crystalline due to hydrogen bonding capability of the imidazole/amine).

Core Directive: Handle as a Corrosive Solid . All procedures must prevent inhalation of dust and direct dermal contact.[1]

Chemical Profile & Hazard Identification

PropertyData / Classification
Chemical Name (4-(1H-Imidazol-2-yl)phenyl)methanamine
Functional Class Aromatic Amine / Imidazole Derivative
CAS Number Not widely listed; treat as Research Substance
Molecular Formula C₁₀H₁₁N₃
Molecular Weight ~173.21 g/mol
Physical State Solid (White to off-white powder)
GHS Classification (Derived) Danger [2][3][4][5][6] • H314: Causes severe skin burns and eye damage.[2] • H302: Harmful if swallowed.[1][2][4] • H317: May cause an allergic skin reaction.

Scientific Rationale: The "methanamine" moiety attached to the phenyl ring creates a benzylamine structure (


). Benzylamines are significantly more basic (

) than anilines and can cause rapid, deep tissue necrosis upon contact, similar to caustic alkalis.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >5 mg of substance.

PPE CategoryRequirementTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or NeopreneAmines can permeate thin latex rapidly. Nitrile provides excellent chemical resistance to bases. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Protection Chemical Safety Goggles + Face Shield Standard safety glasses are insufficient for corrosive powders. Air currents can carry dust behind glasses. A face shield protects the neck and chin from projectiles during weighing or synthesis.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Handling must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is required to prevent inhalation of caustic dust.
Body Protection Lab Coat (Cotton/Poly) + Chemical Apron A standard lab coat is porous. A rubberized or Tyvek® apron prevents corrosive powders from sifting through fabric to the chest/lap area.

Operational Protocol: Safe Handling Workflow

A. Engineering Controls
  • Work Area: All open handling (weighing, transferring) must be performed in a Class II Fume Hood or Glovebox .

  • Airflow: Verify hood face velocity is 80–100 fpm before starting.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

B. Step-by-Step Handling Procedure
  • Preparation:

    • Clear the fume hood of incompatible chemicals (acids, oxidizers).

    • Place a disposable absorbent pad (benchkote) on the work surface to capture minor spills.

    • Pre-weigh the receiving vessel (vial/flask) to minimize open transfer time.

  • Weighing:

    • Open the source container only inside the hood.[2]

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Tap the spatula gently against the receiving vial wall to dislodge powder; do not "flick" it, which creates aerosols.

  • Solubilization (If applicable):

    • Recommended Solvents: DMSO, Methanol, or dilute aqueous acid (if compatible with downstream chemistry).

    • Caution: Dissolution in acid is exothermic. Add acid slowly to the amine solution, never the reverse, to prevent splashing.

  • Decontamination:

    • Wipe the exterior of the source container with a dry Kimwipe, then a damp paper towel (ethanol) before returning to storage.

    • Dispose of the spatula and wipes as solid hazardous waste immediately.

C. Workflow Visualization

HandlingProtocol Start Start: Risk Assessment CheckHood Verify Fume Hood (>80 fpm) Start->CheckHood DonPPE Don PPE: Double Nitrile, Goggles, Lab Coat, Apron CheckHood->DonPPE Weigh Weighing (Inside Hood) Use Anti-static Gun DonPPE->Weigh Required Dissolve Solubilization (Slow Addition) Weigh->Dissolve If liquid needed Decon Decontaminate Container & Tools Weigh->Decon If solid storage Dissolve->Decon Waste Disposal: Solid Alkaline Waste Decon->Waste

Figure 1: Operational workflow for handling corrosive amine solids. Note the critical checkpoint of PPE donning prior to opening any container.

Emergency Response & First Aid

Self-Validating Response System: In the event of exposure, speed is the only variable you control. The basicity of benzylamines causes saponification of skin lipids (turning fat into soap), allowing the chemical to penetrate deeper.

ScenarioImmediate Action Protocol
Skin Contact 1. Brush off dry powder immediately (do not wet first, as this may spread the area of contact).2. Flush with water for 15 minutes minimum .3. Remove contaminated clothing while flushing.4.[5] Do not neutralize with vinegar/acid (exothermic reaction risks thermal burns).
Eye Contact 1. Force eyelids open .2. Flush with eyewash station for 15 minutes .3. Roll eyeballs to ensure irrigation of the cul-de-sac (under eyelids).4. Seek ophthalmological evaluation immediately.
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, oxygen should be administered by trained personnel.3. Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
Emergency Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off Powder 2. Flush 15min 3. Remove Clothing Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush 15min 3. Medical Help Eye->ActionEye ActionInhale 1. Fresh Air 2. Monitor Breathing 3. 911 if dyspnea Inhale->ActionInhale

Figure 2: Immediate response decision logic for amine exposure.

Disposal Strategy

Proper disposal prevents environmental contamination and safety hazards for waste management personnel.

  • Waste Category: Alkaline Organic Waste (or "Basic Organic").

  • Segregation: Never mix with acidic waste streams. The heat of neutralization can cause waste containers to pressurize or explode.

  • Labeling: Clearly label the waste container as "Corrosive - Basic" and list "(4-(1H-Imidazol-2-yl)phenyl)methanamine".

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass if possible to prevent breakage, though glass is chemically compatible.

References

  • PubChem. (4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine (Analog Data). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(1H-Imidazol-2-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-(1H-Imidazol-2-yl)phenyl)methanamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。